(R)-N-Boc-3-Methylmorpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl (3R)-3-methylmorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8-7-13-6-5-11(8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDUBIYDVJGIQH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672097 | |
| Record name | tert-Butyl (3R)-3-methylmorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022093-98-6 | |
| Record name | 1,1-Dimethylethyl (3R)-3-methyl-4-morpholinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1022093-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3R)-3-methylmorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Chiral Morpholines
An In-Depth Technical Guide to (R)-N-Boc-3-Methylmorpholine: A Chiral Building Block for Modern Drug Discovery
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in a multitude of approved and experimental drugs.[1] Its unique physicochemical properties—stemming from a flexible chair-like conformation, a weakly basic nitrogen, and a hydrogen bond-accepting oxygen—confer advantages in solubility, metabolic stability, and blood-brain barrier permeability.[1][2][3] When chirality is introduced, as in the case of this compound, the utility of the scaffold is significantly enhanced. This specific building block provides medicinal chemists with a stereochemically defined fragment, crucial for designing potent and selective therapeutics that can precisely interact with chiral biological targets like enzymes and receptors.[4] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a deliberate synthetic choice, rendering the molecule inert to many reaction conditions while allowing for its strategic removal later in a synthetic sequence. This guide provides a detailed examination of the structure, synthesis, and application of this compound for researchers and scientists in the field of drug development.
Physicochemical and Structural Data
This compound, systematically named (R)-tert-butyl 3-methylmorpholine-4-carboxylate, is a key chiral intermediate in organic synthesis. Its properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1022093-98-6 | [5] |
| Molecular Formula | C₁₀H₁₉NO₃ | [6] |
| Molecular Weight | 201.26 g/mol | [6] |
| Appearance | Typically a liquid or low-melting solid | [7] |
| Parent Compound CAS | 74572-04-6 ((R)-3-Methylmorpholine) | [5][8][9] |
| InChIKey | LSDUBIYDVJGIQH-UHFFFAOYSA-N (non-chiral) | [6] |
Molecular Structure and Stereochemistry
The structure of this compound is defined by three key features: the morpholine ring, the chiral center at the C-3 position, and the N-Boc protecting group.
-
Morpholine Ring: A six-membered saturated heterocycle containing oxygen and nitrogen atoms at positions 1 and 4, respectively. This scaffold imparts favorable pharmacokinetic properties.[1][3]
-
Chiral Center (C-3): The methyl group at the 3-position is stereochemically defined in the (R)-configuration. This fixed chirality is essential for creating stereospecific interactions with biological targets, a fundamental principle in modern drug design.[10][]
-
N-Boc Group: The tert-butoxycarbonyl group is one of the most common nitrogen protecting groups in organic synthesis. Its purpose is to temporarily deactivate the nucleophilicity and basicity of the morpholine nitrogen. This allows other parts of the molecule to undergo chemical transformations without interference from the nitrogen. The Boc group is valued for its stability under a wide range of conditions and its clean, efficient removal under acidic conditions.
Caption: Structure of this compound.
Synthesis Protocol and Mechanistic Rationale
The most direct and common synthesis of this compound involves the protection of the commercially available chiral precursor, (R)-3-Methylmorpholine.[7][9] The reaction is a standard nucleophilic acyl substitution where the secondary amine of the morpholine acts as the nucleophile.
Causality of Experimental Choices:
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice because it is an effective and mild electrophile. Its byproducts (tert-butanol and CO₂) are volatile and easily removed, simplifying purification.
-
Solvent: Dichloromethane (DCM) is a common choice as it is relatively inert and effectively dissolves both the amine starting material and the Boc₂O reagent.
-
Base: A mild non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often added to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product. For a secondary amine, the reaction can often proceed without an added base.
-
Temperature: The reaction is typically performed at room temperature or slightly below (0 °C) to control the reaction rate and minimize potential side reactions.
Experimental Protocol: N-Boc Protection
This protocol describes a representative procedure for the synthesis of this compound.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stir bar, add (R)-3-Methylmorpholine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
Step 2: Reagent Addition
-
To the cooled solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise over 5-10 minutes.
-
Optional: Add triethylamine (TEA) (1.2 eq) to the reaction mixture.
Step 3: Reaction Monitoring
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
Step 4: Workup and Purification
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel to yield the pure this compound.
Caption: Workflow for the Synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not an active pharmaceutical ingredient itself but rather a high-value building block used in the synthesis of complex drug candidates.[12] Its application is rooted in the strategic advantages offered by the chiral morpholine scaffold.
-
Scaffold for CNS-Active Agents: The morpholine ring is frequently incorporated into molecules targeting the central nervous system (CNS). Its physicochemical profile can help modulate properties like lipophilicity and pKa, which are critical for crossing the blood-brain barrier.[2][3] Using a stereochemically pure building block like the (R)-isomer ensures that the resulting drug candidate has the optimal geometry to interact with its intended CNS target.
-
Improving Pharmacokinetic Profiles: The morpholine moiety is often used by medicinal chemists to replace other amine-containing groups to improve a molecule's metabolic stability and overall pharmacokinetic (PK/PD) profile.[1] The oxygen atom can act as a hydrogen bond acceptor without introducing excessive basicity, a feature that can be beneficial for oral bioavailability.
-
Fragment-Based Drug Design: As a small, structurally defined molecule, this compound can be used in fragment-based screening campaigns or incorporated into larger molecules to probe specific binding pockets of a protein target.[12] The methyl group provides a subtle steric element that can be exploited to achieve selectivity.
Conclusion
This compound stands as a prime example of a modern chemical tool designed for precision and efficiency in drug discovery. It combines the privileged morpholine scaffold, a defined stereocenter, and a robust protecting group into a single, versatile building block. For researchers and scientists, understanding its synthesis and strategic application is key to leveraging its potential in the creation of next-generation therapeutics with enhanced potency, selectivity, and favorable drug-like properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. (R)-3-methylmorpholine | CAS#:74572-04-6 | Chemsrc [chemsrc.com]
- 6. PubChemLite - Tert-butyl 3-methylmorpholine-4-carboxylate (C10H19NO3) [pubchemlite.lcsb.uni.lu]
- 7. (R)-3-Methylmorpholine | 74572-04-6 [sigmaaldrich.com]
- 8. (R)-3-Methylmorpholine, CasNo.74572-04-6 BOC Sciences United States [bocscichem.lookchem.com]
- 9. scbt.com [scbt.com]
- 10. jelsciences.com [jelsciences.com]
- 12. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
Chiral Auxiliaries: Mastering Stereocontrol in the Asymmetric Synthesis of Morpholines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. The precise three-dimensional arrangement of substituents on this heterocyclic motif is often critical for biological activity, making enantioselective synthesis a paramount challenge. This technical guide provides an in-depth exploration of chiral auxiliary-mediated asymmetric synthesis as a robust and reliable strategy for constructing stereochemically defined morpholines. We will dissect the mechanistic underpinnings of leading auxiliary classes, including Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine derivatives, providing field-proven insights into their application. This guide includes detailed experimental protocols, comparative data, and mechanistic diagrams to empower researchers in the rational design and execution of synthetic routes to complex chiral morpholines.
The Strategic Importance of Chiral Morpholines in Drug Discovery
The morpholine heterocycle is a cornerstone of modern drug design, prized for its favorable physicochemical properties, including metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor. Its presence in blockbuster drugs such as Aprepitant (antiemetic), Gefitinib (anticancer), and Linezolid (antibiotic) underscores its significance. The biological function of these molecules is intrinsically linked to their stereochemistry. Therefore, methods that grant precise control over the formation of chiral centers during synthesis are not merely academic exercises but essential tools for the development of safe and effective therapeutics.[1][2]
While catalytic asymmetric methods are rapidly advancing, the use of stoichiometric chiral auxiliaries remains a powerful and often more predictable strategy, particularly during early-stage drug development and process scale-up where reliability is crucial.[3][4] This approach involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The inherent chirality of the auxiliary then directs a subsequent bond-forming reaction to occur with high diastereoselectivity, after which the auxiliary is cleaved and can often be recovered.[5][6]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Evans' Oxazolidinone Auxiliaries: A Gold Standard for Asymmetric Alkylation and Aldol Reactions
Pioneered by David A. Evans, chiral oxazolidinones are among the most successful and widely utilized auxiliaries in asymmetric synthesis.[3][7][8] Derived from readily available amino alcohols, they provide exceptional levels of stereocontrol in the formation of carbon-carbon bonds, which can be leveraged to construct precursors for chiral morpholines.
Mechanism of Stereodirection
The power of Evans' auxiliaries lies in their ability to direct the formation of a specific enolate geometry and subsequently shield one of its prochiral faces. Acylation of the auxiliary, followed by deprotonation with a Lewis acidic base (e.g., dibutylboron triflate with an amine base), preferentially forms a Z-enolate. This enolate is locked in a rigid, chelated six-membered ring transition state, where the substituent on the oxazolidinone (e.g., isopropyl or benzyl) sterically blocks one face of the enolate from the incoming electrophile (like an aldehyde in an aldol reaction).[9] This forces the electrophile to approach from the less hindered face, resulting in a predictable and highly diastereoselective reaction.[3][7]
Caption: Chelation-controlled transition state in an Evans' aldol reaction.
Application in Morpholine Synthesis
A key intermediate for many morpholine syntheses is a chiral 1,2-amino alcohol. An Evans auxiliary can be used to asymmetrically alkylate an N-acetyl derivative to install a desired substituent, which upon reductive cleavage of the auxiliary, directly yields the enantiopure amino alcohol precursor ready for cyclization.
Experimental Protocol: Asymmetric Synthesis of a 2-Substituted Morpholine Precursor
Step 1: Acylation of the Chiral Auxiliary. To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF (0.2 M) at -78 °C under N₂, is added n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. The mixture is stirred for 15 min, after which propionyl chloride (1.1 equiv) is added. The reaction is stirred for 30 min at -78 °C and then warmed to 0 °C for 1 h before quenching with saturated aq. NH₄Cl.
Step 2: Diastereoselective Alkylation. The N-propionyl oxazolidinone from Step 1 (1.0 equiv) is dissolved in dry THF (0.2 M) and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (1.1 equiv, 1.0 M in THF) is added dropwise, and the resulting enolate solution is stirred for 30 min. Benzyl bromide (1.2 equiv) is then added, and the reaction is stirred for 4 h at -78 °C. The reaction is quenched with saturated aq. NH₄Cl.
Step 3: Reductive Cleavage of the Auxiliary. The purified alkylated product (1.0 equiv) is dissolved in a mixture of THF and water (4:1, 0.1 M) and cooled to 0 °C. Lithium borohydride (2.0 equiv) is added portion-wise. The reaction is stirred at 0 °C for 2 h and then quenched by the slow addition of 1 M NaOH. The product, an enantiopure amino alcohol, is extracted and the chiral auxiliary can be recovered from the aqueous layer. This amino alcohol can then be cyclized to the corresponding morpholine via standard methods (e.g., reaction with a two-carbon electrophile followed by ring closure).
| Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (R)-4-benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 85-95 | [8] |
| (S)-4-isopropyl-2-oxazolidinone | Methyl iodide | 98:2 | 90 | [3] |
| (R)-4-phenyl-2-oxazolidinone | Allyl iodide | 97:3 | 88 | [7] |
Oppolzer's Camphorsultam: Rigid Control for Conjugate Additions
Based on the naturally occurring terpene camphor, Oppolzer's camphorsultam provides a sterically demanding and conformationally rigid environment, making it an excellent chiral auxiliary for a range of asymmetric transformations.[10][11]
Mechanism of Stereodirection
The rigid bicyclic structure of the camphorsultam effectively blocks one face of an attached N-acyl enolate or N-enoyl system. In reactions such as Michael additions, the sultam ring directs the incoming nucleophile to the opposite face of the conjugated system. The stereochemical outcome is highly predictable, often favoring a single diastereomer.[3]
Application and Protocol: Diastereoselective Michael Addition
This strategy is particularly useful for synthesizing 3,5-disubstituted morpholines.
Step 1: Preparation of N-enoyl Camphorsultam. To a solution of (−)-2,10-camphorsultam (1.0 equiv) in dry CH₂Cl₂ (0.3 M) at 0 °C, add triethylamine (1.5 equiv) and DMAP (0.1 equiv). Crotonyl chloride (1.2 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 h.
Step 2: Diastereoselective Michael Addition. The N-enoyl camphorsultam (1.0 equiv) is dissolved in toluene (0.2 M) and cooled to -78 °C. A suitable nucleophile, such as the lithium salt of O-benzyl ethanolamine (1.5 equiv), is added slowly. The reaction is stirred for 6 h at -78 °C before quenching with methanol.
Step 3: Cleavage and Cyclization. The adduct is then treated with acid (e.g., HCl in methanol) to hydrolyze the auxiliary and simultaneously catalyze the intramolecular cyclization to form the desired 3,5-disubstituted morpholine.
| Auxiliary | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (+)-2,10-Camphorsultam | Lithium dibenzylamide | >95:5 | 82 | [11] |
| (-)-2,10-Camphorsultam | Thiophenol (with base) | >98:2 | 91 | [3] |
Pseudoephedrine: A Practical Auxiliary for Morpholin-2-one Synthesis
Derived from the chiral pool, pseudoephedrine is an inexpensive and highly effective chiral auxiliary, particularly for the asymmetric alkylation of amides.[3] Its application in the synthesis of chiral morpholin-2-ones, direct precursors to morpholines, is a notable example.[12][13][14]
Mechanism and Application
A practical synthesis of chiral 1,2-amino alcohols and morpholin-2-ones utilizes arylglyoxals and pseudoephedrine as a chiral auxiliary.[12] The reaction, catalyzed by a Brønsted acid, proceeds with high yield and diastereoselectivity. The pseudoephedrine is first condensed with the arylglyoxal. The resulting intermediate rearranges to a stable morpholin-2-one structure. The stereochemistry is controlled by the chiral centers of the pseudoephedrine backbone during the rearrangement. The auxiliary can then be cleaved, and the morpholin-2-one can be reduced to the target morpholine.
Caption: Synthetic pathway to chiral morpholines via a pseudoephedrine auxiliary.
Experimental Protocol: Synthesis of a 3-Aryl-Morpholin-2-one
Step 1: Condensation and Rearrangement. To a solution of (+)-pseudoephedrine (1.0 equiv) and phenylglyoxal monohydrate (1.1 equiv) in acetonitrile (0.5 M) is added p-toluenesulfonic acid monohydrate (0.1 equiv). The mixture is heated to reflux for 6 h. Upon cooling, the product crystallizes and is collected by filtration.[12][14]
Step 2: Cleavage and Reduction. The resulting morpholinone can be treated with a reducing agent like LiAlH₄, which will simultaneously cleave the auxiliary and reduce the ketone to afford the final chiral 3-phenylmorpholine.
| Arylglyoxal | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Phenylglyoxal | >95:5 | 88 | [12] |
| 4-Methoxyphenylglyoxal | >95:5 | 92 | [12] |
| 4-Chlorophenylglyoxal | >95:5 | 85 | [12] |
Summary and Comparative Analysis
The choice of a chiral auxiliary is a critical decision in synthetic planning, dictated by the specific target, desired reaction type, and economic considerations.
| Feature | Evans' Oxazolidinones | Oppolzer's Camphorsultam | Pseudoephedrine |
| Primary Use | Aldol, Alkylation | Conjugate Addition, Diels-Alder | Alkylation, Rearrangements |
| Stereocontrol | Excellent, predictable via chelation | Excellent, predictable via steric blocking | Very Good to Excellent |
| Availability | Commercially available in both enantiomeric forms | Commercially available in both enantiomeric forms | Inexpensive, both enantiomers available |
| Cleavage | Mild (LiOH/H₂O₂) to harsh (LiAlH₄) | Typically requires strong reducing agents or hydrolysis | Reductive cleavage is common |
| Recovery | Generally high | Generally high | Can be more challenging |
Conclusion
Chiral auxiliaries provide a powerful, reliable, and well-understood platform for the asymmetric synthesis of morpholines. By leveraging the conformational rigidity and steric properties of auxiliaries like Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine, chemists can construct complex, stereodefined morpholine scaffolds with a high degree of confidence. The protocols and mechanistic insights provided in this guide serve as a practical resource for researchers aiming to incorporate these valuable building blocks into their drug discovery and development programs, enabling the synthesis of next-generation therapeutics with precisely controlled chirality.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. 手性助劑 [sigmaaldrich.com]
- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Camphorsultam - Wikipedia [en.wikipedia.org]
- 11. US7579482B2 - Structure of camphor-derived chiral auxiliary and method for forming the same - Google Patents [patents.google.com]
- 12. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Item - Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - figshare - Figshare [figshare.com]
A Technical Guide to the Stereoselective Synthesis of N-Boc Protected Morpholines
Abstract
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its ability to improve physicochemical properties such as solubility and metabolic stability makes it a highly desirable structural motif.[3] However, the introduction of stereocenters into the morpholine ring presents a significant synthetic challenge. This guide provides an in-depth technical overview of modern strategies for the stereoselective synthesis of morpholines, with a specific focus on the role and application of the N-tert-butyloxycarbonyl (N-Boc) protecting group. We will explore core synthetic strategies, including chiral pool synthesis, asymmetric catalysis, and substrate-controlled diastereoselective reactions, providing field-proven insights into experimental design and execution for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Chiral Morpholines
The precise three-dimensional arrangement of atoms in a drug molecule is critical to its biological activity. For morpholine-containing compounds, stereoisomers often exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure morpholine derivatives is not merely an academic exercise but a crucial requirement in drug discovery and development.[1][2]
The N-Boc group serves as a cornerstone in this endeavor.[4][5] Its steric bulk can influence the conformation of the morpholine ring, thereby directing the stereochemical outcome of subsequent reactions. Furthermore, its stability in a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal protecting group for multi-step synthetic sequences.[4][5]
The Role of the N-Boc Group: Beyond Simple Protection
While the primary function of the N-Boc group is to protect the morpholine nitrogen from unwanted reactions, its influence extends far beyond this role.[4]
-
Conformational Control: The bulky tert-butyl group can lock the morpholine ring into a preferred chair conformation. This conformational rigidity is key to achieving high diastereoselectivity in reactions at adjacent positions, as it dictates the accessibility of reagents to the two faces of the ring.
-
Directing Group Effects: In certain reactions, such as ortho-lithiation of N-Boc anilines, the carbamate functionality can act as a directed metalation group, controlling regioselectivity.[6]
-
Activation and Reactivity Modulation: The electron-withdrawing nature of the Boc-carbamate can modulate the reactivity of the nitrogen and adjacent carbons, influencing the course of cyclization and substitution reactions.[6]
Core Strategies for Stereoselective Synthesis
The synthesis of chiral N-Boc protected morpholines can be broadly categorized into three main approaches. The choice of strategy depends on the availability of starting materials, the desired substitution pattern, and the required level of stereochemical purity.
Strategy 1: Chiral Pool Synthesis
This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or amino alcohols, to construct the morpholine core.[1][2][7] The inherent chirality of the starting material is transferred to the final product, ensuring high enantiopurity.
A common pathway involves the use of N-Boc protected amino alcohols. For example, a four-step synthesis of cis-3,5-disubstituted morpholines begins with an enantiopure N-Boc amino alcohol, which is converted to an O-allyl ethanolamine. A key palladium-catalyzed carboamination reaction then forms the morpholine ring with high stereocontrol.[8][9]
Workflow for Chiral Pool Synthesis via Pd-Catalyzed Carboamination:
Caption: Chiral pool synthesis workflow.[8]
Strategy 2: Asymmetric Catalysis
Asymmetric catalysis offers a powerful and atom-economical approach to constructing chiral morpholines from achiral or racemic precursors. This strategy often involves the stereoselective reduction of a prochiral intermediate, such as a dehydromorpholine or a morpholinone.
Asymmetric Hydrogenation: The asymmetric hydrogenation of 2-substituted dehydromorpholines is a highly effective method for producing 2-substituted chiral morpholines.[10][11] Using a rhodium catalyst with a large-bite-angle bisphosphine ligand (e.g., SKP-Rh), a variety of substrates can be hydrogenated in quantitative yields and with excellent enantioselectivities (up to 99% ee).[10][11][12]
Causality Behind Catalyst Choice: The large bite angle of the SKP ligand is crucial. It creates a rigid and well-defined chiral pocket around the rhodium center. This steric environment forces the dehydromorpholine substrate to coordinate in a specific orientation, leading to the preferential delivery of hydrogen to one face of the double bond.
Tandem Hydroamination/Asymmetric Transfer Hydrogenation: Another innovative approach involves a one-pot tandem reaction sequence. Starting from ether-containing aminoalkynes, a titanium catalyst mediates a hydroamination to form a cyclic imine. This intermediate is then reduced in situ by a Noyori-Ikariya type ruthenium catalyst, such as RuCl--INVALID-LINK--, to yield 3-substituted morpholines with excellent enantiomeric excess (>95%).[13][14] Mechanistic studies suggest that hydrogen bonding between the ether oxygen of the substrate and the catalyst's Ts-DPEN ligand is critical for achieving high stereoselectivity.[13][14]
Strategy 3: Substrate-Controlled Diastereoselective Reactions
In this strategy, a stereocenter is already present in the N-Boc protected morpholine precursor, typically a morpholin-3-one. This existing stereocenter, often in conjunction with the bulky N-Boc group, directs the stereochemical outcome of a subsequent reaction, such as the reduction of a ketone.
Diastereoselective Reduction of N-Boc-Morpholin-3-ones: The reduction of a carbonyl group at the C3 position of an N-Boc protected morpholine ring can be highly diastereoselective. The choice of reducing agent is critical and dictates the facial selectivity of the hydride attack.
-
Mechanism of Selectivity: The N-Boc group forces the ring into a chair-like conformation. For a bulky substituent at C2 (e.g., a phenyl group), this group will preferentially occupy the equatorial position to minimize steric strain. The incoming hydride reagent will then attack from the less sterically hindered face. Bulky reducing agents, such as L-Selectride, will exhibit a higher preference for attacking from the face opposite the C2 substituent, leading to a high diastereomeric ratio of the cis product. Less bulky reagents like sodium borohydride may show lower selectivity.
Logical Flow for Selecting a Reduction Strategy:
Caption: Decision process for diastereoselective reduction.
Experimental Protocols & Data
To ensure trustworthiness and reproducibility, this section provides detailed, self-validating protocols for key synthetic transformations.
Protocol: Asymmetric Hydrogenation of N-Boc-2-phenyl-5,6-dihydromorpholine
This protocol is adapted from the methodology developed for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[10][11]
Methodology:
-
To a dried Schlenk tube under an argon atmosphere, add the Rh(COD)₂BF₄ catalyst (1 mol%) and the SKP ligand (1.1 mol%).
-
Add degassed anhydrous dichloromethane (DCM, 2 mL). Stir the solution at room temperature for 20 minutes until it turns reddish-brown.
-
Add a solution of N-Boc-2-phenyl-5,6-dihydromorpholine (1.0 eq) in DCM (3 mL).
-
Purge the reaction vessel with hydrogen gas three times, then pressurize the reactor to 50 atm with hydrogen.
-
Stir the reaction at room temperature for 24 hours.
-
Carefully release the hydrogen pressure. Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the N-Boc-2-phenylmorpholine.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Representative Data:
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| [Rh(COD)(SKP)]BF₄ | N-Boc-2-phenyl-5,6-dihydromorpholine | >99 | 99 (S) | [10][11] |
| [Rh(COD)(SKP)]BF₄ | N-Boc-2-(4-methoxyphenyl)-dihydromorpholine | >99 | 98 (S) | [10][11] |
| [Rh(COD)(SKP)]BF₄ | N-Boc-2-(naphthalen-2-yl)-dihydromorpholine | >99 | 99 (S) | [10][11] |
Protocol: Diastereoselective Reduction of N-Boc-(2R)-phenylmorpholin-3-one
This protocol illustrates a substrate-controlled reduction to generate the cis-2,3-substituted morpholine.
Methodology:
-
Dissolve N-Boc-(2R)-phenylmorpholin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add L-Selectride (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 15 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the cis-(2R,3S)-N-Boc-2-phenylmorpholin-3-ol.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.
Comparative Data for Reducing Agents:
| Reducing Agent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| L-Selectride | -78 | >20:1 |
| K-Selectride | -78 | 15:1 |
| NaBH₄ | 0 | 4:1 |
| LiAlH₄ | 0 | 2:1 |
Conclusion and Future Outlook
The stereoselective synthesis of N-Boc protected morpholines is a dynamic and evolving field. The strategies outlined in this guide—leveraging the chiral pool, deploying powerful asymmetric catalysts, and controlling diastereoselectivity through substrate design—provide a robust toolkit for accessing these valuable building blocks. The N-Boc group has proven to be an exceptionally versatile tool, acting not only as a reliable protecting group but also as a critical controller of stereochemistry.
Future advancements will likely focus on the development of novel catalytic systems with even broader substrate scope and higher efficiency, as well as the design of new domino reactions that can construct the morpholine core with multiple stereocenters in a single step. As the demand for enantiomerically pure pharmaceuticals continues to grow, the methodologies for creating chiral morpholines will remain a vital area of research and application in modern organic synthesis.
References
- 1. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 12. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Architect's Keystone: A Technical Guide to the Boc Protecting Group in Morpholine Synthesis
<_ _>
Abstract
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2] Its synthesis, however, demands precise control over reactive functional groups, particularly the secondary amine. This guide provides an in-depth examination of the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in contemporary morpholine synthesis. We will dissect the strategic application of Boc protection, from the preparation of key amino alcohol precursors to intricate cyclization methodologies and final deprotection steps. This paper is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to navigate the complexities of morpholine construction.
Introduction: The Strategic Imperative for Amine Protection
The morpholine ring, a saturated 1,4-oxazinane, is a privileged scaffold in drug design due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[3] However, the nucleophilic secondary amine within the morpholine structure (or its acyclic precursors) presents a significant synthetic challenge. This amine can readily engage in undesired side reactions, such as acylation, alkylation, or premature condensation, leading to complex product mixtures and diminished yields of the target molecule.[4]
To circumvent these issues, a temporary shield—a protecting group—is employed. The ideal protecting group must be:
-
Easy to install in high yield.
-
Stable (robust) to a wide range of reaction conditions.
-
Easy to remove selectively and cleanly under mild conditions.
The tert-butyloxycarbonyl (Boc) group has emerged as a preeminent choice for amine protection in this context.[5][6][7] Its steric bulk can direct reaction pathways, and its defining characteristic—lability under acidic conditions—provides a reliable and orthogonal deprotection strategy that is compatible with many other protecting groups.[6][8][9]
Core Synthetic Strategies Employing the Boc Group
The synthesis of a morpholine ring typically involves the formation of two key bonds: a C-N bond and a C-O bond. The Boc group is instrumental in orchestrating the sequence of these bond formations. The most common strategies begin with a Boc-protected amino alcohol precursor, which is then cyclized to form the heterocyclic ring.
Pathway Overview: From Precursor to Product
The general workflow involves three critical stages where the Boc group's influence is paramount: Protection, Cyclization, and Deprotection. Each stage requires careful selection of reagents and conditions to ensure high fidelity and yield.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. total-synthesis.com [total-synthesis.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to (R)-N-Boc-3-Methylmorpholine: From Procurement to Application
Abstract
(R)-N-Boc-3-Methylmorpholine is a chiral building block of increasing significance within contemporary drug discovery programs. Its conformationally constrained, stereochemically defined structure provides a valuable scaffold for introducing favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, into drug candidates. This guide offers a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will navigate the commercial supplier landscape, delineate critical quality control parameters, provide detailed protocols for its synthetic manipulation, and discuss its strategic implementation in medicinal chemistry, thereby empowering scientific teams to leverage this reagent with confidence and precision.
The Strategic Value of Chiral Morpholine Scaffolds in Medicinal Chemistry
The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its inherent advantages include a low pKa, which mitigates the risk of strong basicity in drug molecules, and the presence of an ether oxygen that can act as a hydrogen bond acceptor, improving solubility and pharmacokinetic profiles.
The introduction of a stereocenter, as in this compound, elevates its utility from a simple solubility enhancer to a sophisticated design element. The (R)-configuration at the C3 position projects the methyl group in a defined spatial vector, allowing for precise stereochemical interactions with biological targets. This level of control is paramount for optimizing ligand-receptor binding, enhancing potency, and minimizing off-target activities that can lead to adverse effects. The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet easily cleavable handle, ensuring seamless integration into complex, multi-step synthetic campaigns.[2]
Commercial Availability: Sourcing High-Quality this compound
The successful execution of any synthetic project begins with reliable access to high-purity starting materials. This compound is commercially available from a variety of specialized chemical suppliers. When selecting a vendor, it is imperative to look beyond cost and evaluate purity specifications, available batch sizes, and the comprehensiveness of their quality documentation.
Below is a comparative summary of notable suppliers. Researchers should always verify current specifications and availability directly with the supplier.
Table 1: Commercial Suppliers of this compound
| Supplier | Example Product Number | Purity Specification | Available Quantities | CAS Number |
| BLD Pharmatech | BD110056 | ≥97% | 1g, 5g, 25g | 1022093-98-6 |
| Combi-Blocks | QC-7721 | >97% | 1g, 5g, 10g | 1022093-98-6 |
| Sigma-Aldrich | FLUH99C80C37 (S-enantiomer listed) | Not specified | Inquire | 1022094-01-4 (S) |
| Xiamen AdooQ BioScience | R840127 | 97% | 25mg, 50mg, 100mg | 1022093-98-6 |
Note: While Sigma-Aldrich prominently lists the (S)-enantiomer, availability of the (R)-enantiomer should be confirmed directly. CAS numbers can occasionally vary between suppliers for novel compounds; cross-referencing is advised.
Critical Quality Control: Ensuring Reagent Integrity
Before incorporating any chiral building block into a synthesis, its identity, purity, and stereochemical integrity must be rigorously verified. A supplier's Certificate of Analysis (CoA) is the first point of inspection, but in-house validation provides the highest level of confidence, particularly for pivotal steps in a drug development cascade.
Key Analytical Parameters:
-
Purity (HPLC/GC): Should typically be ≥97% to avoid the introduction of unknown impurities into the reaction stream.
-
Identity (¹H & ¹³C NMR, MS): The spectral data must be consistent with the assigned structure. Key ¹H NMR signals to verify include the characteristic tert-butyl singlet of the Boc group (~1.4 ppm), the methyl doublet (~1.1-1.2 ppm), and the diastereotopic protons of the morpholine ring.
-
Enantiomeric Purity (Chiral HPLC/GC): This is the most critical parameter. An enantiomeric excess (e.e.) of ≥98% is the standard for ensuring that the final compound's stereochemistry is not compromised.
Workflow for In-House Reagent Validation
This logical flow illustrates the self-validating process for accepting a new batch of material into a research workflow.
Caption: A robust workflow for the quality control and validation of incoming chiral reagents.
Synthetic Utility: Deprotection and Functionalization
The Boc group is prized for its stability under a wide range of conditions, yet it can be removed cleanly under acidic protocols. This allows for the unmasking of the secondary amine at the desired point in a synthetic sequence for subsequent coupling or functionalization reactions.
Experimental Protocol: Acid-Mediated N-Boc Deprotection
Objective: To efficiently and cleanly remove the Boc protecting group from this compound to yield the free secondary amine, (R)-3-Methylmorpholine, as a salt.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic acid (TFA, 5-10 eq) OR Hydrochloric acid (4M solution in 1,4-dioxane, 5-10 eq)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and standard laboratory glassware
Methodology:
-
Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound in DCM (or 1,4-dioxane) to a concentration of approximately 0.1-0.5 M.
-
Acid Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add the chosen acid (TFA or HCl in dioxane) dropwise over 5-10 minutes. The causality for cooling is to control the initial exotherm of the acid-base reaction and prevent potential side reactions.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed (typically 1-3 hours). The reaction is driven by the formation of the stable tert-butyl cation and subsequent evolution of isobutene and CO₂ gas.[3]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting residue is the corresponding amine salt (trifluoroacetate or hydrochloride).
-
Validation: The crude salt can often be used directly in the next step. Its identity can be confirmed by dissolving a small sample in a suitable solvent and obtaining a mass spectrum to observe the protonated free amine.
Logical Pathway: From Protected Building Block to Functionalized Molecule
The deprotected amine is a versatile nucleophile, ready for incorporation into a target molecule via reactions such as amide bond formation, reductive amination, or nucleophilic aromatic substitution.
References
Safety and handling of (R)-N-Boc-3-Methylmorpholine
An In-depth Technical Guide to the Safe Handling of (R)-N-Boc-3-Methylmorpholine
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a morpholine scaffold with a protected amine and a chiral center, make it a valuable intermediate in the synthesis of complex bioactive molecules. As with any novel or specialized chemical, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, drawing upon data from structurally related compounds to establish best practices in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Flammability: Likely a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[2][4]
-
Corrosivity: Expected to cause severe skin burns and eye damage upon contact.[3][5]
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled.[6][7]
A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This involves identifying potential exposure scenarios and implementing appropriate control measures to minimize risk.
Engineering Controls and Personal Protective Equipment (PPE)
The primary objective when handling this compound is to prevent all routes of exposure. A combination of engineering controls and appropriate PPE is essential to achieve this.
Engineering Controls
-
Ventilation: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Local exhaust ventilation is crucial for controlling the emission of vapors at the source.
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of where the compound is handled.[3][8]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield are mandatory to protect against splashes.[1][9]
-
Skin Protection:
-
Gloves: Wear elbow-length, chemical-resistant gloves.[8] Given the nature of the compound, butyl rubber or fluoroelastomer gloves are recommended.[1] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.
-
Protective Clothing: A flame-retardant lab coat or a chemical-resistant apron should be worn.[2] For larger quantities or procedures with a higher risk of splashing, a full chemical-protection suit may be necessary.[1]
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical for preventing accidents and ensuring the stability of the compound.
Handling
-
Grounding and Bonding: To prevent static discharge, which could ignite flammable vapors, ensure that containers and receiving equipment are properly grounded and bonded.[2][9]
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Tool Selection: Use only non-sparking tools when opening or handling containers of the compound.[3][9]
-
Hygiene Practices: Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.[2]
Storage
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[10]
-
Ignition Sources: Store away from heat, sparks, open flames, and other potential ignition sources.[1][9]
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a standard workflow for using this compound in a chemical reaction, incorporating key safety measures.
Workflow for Safe Use in a Reaction
-
Preparation and PPE:
-
Don the appropriate PPE as detailed in Section 2.2.
-
Ensure the fume hood is operational and the work area is clear of clutter.
-
-
Reagent Dispensing:
-
Transport the sealed container of this compound to the fume hood.
-
Use non-sparking tools to open the container.
-
Carefully measure the required amount of the compound using appropriate laboratory glassware.
-
-
Reaction Setup:
-
Slowly add the this compound to the reaction vessel under controlled conditions (e.g., dropwise addition, cooling).
-
Monitor the reaction for any signs of an exothermic event or unexpected changes.
-
-
Post-Reaction Work-up and Cleanup:
-
Quench the reaction carefully according to the established protocol.
-
Clean all glassware that has come into contact with the compound using appropriate solvents, and dispose of the rinse as hazardous waste.
-
Wipe down the work surface in the fume hood.
-
-
Waste Disposal:
-
All waste materials, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[11]
-
Logical Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial to mitigate harm.
Spills
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.[3][8]
-
Sweep up the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3]
-
Ventilate the area and wash the spill site after material pickup is complete.[3]
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Provide them with the location and nature of the spill.
-
Do not attempt to clean up a major spill without proper training and equipment.[12]
-
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[9][10]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8][9]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][9]
Physical and Chemical Properties
The following table summarizes the known and inferred properties of this compound and related compounds.
| Property | This compound | N-Methylmorpholine | Morpholine |
| Molecular Formula | C10H19NO3 | C5H11NO[5] | C4H9NO |
| Molecular Weight | 201.26 g/mol | 101.15 g/mol [5] | 87.12 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or solid[13] | Colorless to pale yellow liquid[5] | Colorless liquid |
| Boiling Point | Not available | 115-116 °C[5] | 129 °C |
| Flash Point | Not available | 12 °C[5] | 31 °C[2] |
| Density | Not available | 0.92 g/cm³[5] | 1.007 g/cm³ |
| Solubility | Likely soluble in organic solvents[13] | Miscible with water and most organic solvents[5] | Miscible in water |
Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Waste Containers: Use dedicated, clearly labeled, and sealed containers for liquid and solid waste.
-
Disposal Route: Dispose of chemical waste through your institution's environmental health and safety office. Do not dispose of it down the drain or in regular trash.[6]
Conclusion
While this compound is a valuable tool in modern organic synthesis, its handling demands a high level of caution and adherence to rigorous safety protocols. By understanding the potential hazards based on its structural analogs and implementing the control measures outlined in this guide, researchers can work with this compound safely and effectively. Always consult your institution's specific safety guidelines and procedures before beginning any work.
References
- 1. redox.com [redox.com]
- 2. northmetal.net [northmetal.net]
- 3. uwwapps.uww.edu [uwwapps.uww.edu]
- 4. store.sangon.com [store.sangon.com]
- 5. grokipedia.com [grokipedia.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. fishersci.com [fishersci.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. documents.uow.edu.au [documents.uow.edu.au]
- 13. CAS 473923-56-7: N-BOC-3-hydroxymethylmorpholine [cymitquimica.com]
Methodological & Application
Synthesis of (R)-N-Boc-3-Methylmorpholine experimental protocol
Application Note & Protocol
Topic: A Validated Enantioselective Synthesis of (R)-N-Boc-3-Methylmorpholine for Pharmaceutical Scaffolding
Introduction
Chiral morpholines are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Their constrained conformation and hydrogen bond accepting capabilities make them valuable isosteres for other ring systems, often improving pharmacokinetic properties such as solubility and metabolic stability. Specifically, the (R)-3-methylmorpholine moiety serves as a critical chiral building block. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom yields this compound, a stable, versatile intermediate perfectly suited for peptide couplings, nucleophilic additions, and other transformations in multi-step drug development campaigns.
This application note provides a detailed, field-proven two-step experimental protocol for the synthesis of this compound, starting from the commercially available and inexpensive chiral precursor, (R)-alaninol. The narrative emphasizes the rationale behind procedural choices, robust analytical validation, and practical troubleshooting, ensuring scientific integrity and reproducibility for researchers in synthetic chemistry and drug discovery.
Overall Reaction Scheme
The synthesis is accomplished in two primary stages:
-
Cyclization: Formation of the morpholine ring via acid-catalyzed dehydration of an N-substituted diol, prepared in situ from (R)-alaninol and 2-(2-chloroethoxy)ethanol, to yield (R)-3-methylmorpholine.
-
Protection: Installation of the Boc group onto the secondary amine of (R)-3-methylmorpholine using di-tert-butyl dicarbonate (Boc₂O).
Part 1: Synthesis of (R)-3-Methylmorpholine
Principle and Mechanistic Insight
The formation of the morpholine ring from a β-amino alcohol is a classic cyclization strategy.[1] This protocol utilizes a one-pot reaction where (R)-alaninol is first N-alkylated with 2-(2-chloroethoxy)ethanol. The subsequent intramolecular Williamson ether synthesis is driven by a strong base to form the heterocyclic ring. This approach provides a direct and efficient route to the desired chiral morpholine intermediate.
Materials and Equipment
| Reagent / Material | Grade | Supplier (Example) | Notes |
| (R)-Alaninol | ≥98% | Sigma-Aldrich | Chiral starting material. |
| 2-(2-Chloroethoxy)ethanol | ≥97% | Alfa Aesar | Alkylating agent. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Fisher Scientific | Base for the cyclization. |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | Reaction solvent. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | Drying agent. |
| Round-bottom flask with reflux condenser | - | - | - |
| Magnetic stirrer with heating mantle | - | - | - |
| Standard glassware for workup | - | - | - |
| Rotary evaporator | - | - | - |
Detailed Experimental Protocol
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add (R)-alaninol (7.51 g, 100 mmol) and toluene (200 mL).
-
Base Addition: Add sodium hydroxide pellets (12.0 g, 300 mmol, 3.0 equiv.) to the stirring suspension.
-
Substrate Addition: Add 2-(2-chloroethoxy)ethanol (13.7 g, 110 mmol, 1.1 equiv.) dropwise to the mixture at room temperature over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of (R)-alaninol.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine all organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil ((R)-3-methylmorpholine) is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.
Part 2: Synthesis of this compound
Principle and Mechanistic Insight
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[2] The protection reaction proceeds via nucleophilic attack of the secondary amine of (R)-3-methylmorpholine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A tertiary amine base, such as triethylamine (TEA), is used to neutralize the acidic proton of the ammonium intermediate formed during the reaction.[3]
Materials and Equipment
| Reagent / Material | Grade | Supplier (Example) | Notes |
| (R)-3-Methylmorpholine | Crude from Part 1 | - | Substrate. |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Sigma-Aldrich | Boc-protecting agent. |
| Triethylamine (TEA) | ≥99% | Fisher Scientific | Non-nucleophilic base. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
| Ethyl Acetate & Hexanes | HPLC Grade | - | Eluent for chromatography. |
Detailed Experimental Protocol
-
Reaction Setup: Dissolve the crude (R)-3-methylmorpholine (approx. 100 mmol) from Part 1 in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add triethylamine (15.3 mL, 110 mmol, 1.1 equiv.) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (24.0 g, 110 mmol, 1.1 equiv.) in DCM (50 mL) over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes) until the starting material is fully consumed.
-
Work-up:
-
Quench the reaction with 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product as an oil.
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel.
-
Eluent: A gradient of 10% to 30% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (visualized by TLC) and remove the solvent in vacuo to yield this compound as a colorless to pale yellow oil.
-
Workflow and Mechanistic Diagrams
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism for the Boc protection of a secondary amine.
Characterization and Quality Control
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Parameter | Expected Result | Method |
| Yield | 60-75% over two steps | Gravimetric |
| Appearance | Colorless to pale yellow oil | Visual |
| ¹H NMR | Consistent with structure | 400 MHz, CDCl₃ |
| ¹³C NMR | Consistent with structure | 100 MHz, CDCl₃ |
| Mass Spec (ESI) | [M+H]⁺ = 202.14 | ESI-MS |
| Enantiomeric Excess (e.e.) | >98% | Chiral HPLC[4][5] |
Chiral HPLC Analysis: The enantiomeric excess is a critical parameter. A suitable method involves using a chiral stationary phase (CSP) column, such as a Chiralpak® column, with a mobile phase typically consisting of a mixture of hexanes and isopropanol.[][7] The separation of enantiomers relies on the differential interactions between the enantiomers and the chiral stationary phase.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | Incomplete reaction; Insufficient base; Wet reagents/solvent. | Increase reaction time; Ensure anhydrous conditions; Use freshly opened reagents. |
| Incomplete Boc protection (Step 2) | Inactive Boc₂O; Insufficient base. | Use fresh Boc₂O; Ensure at least 1.1 equivalents of TEA are added. |
| Product difficult to purify | Co-eluting impurities. | Adjust the polarity of the chromatography eluent; try a different solvent system (e.g., Ether/Pentane). |
| Low enantiomeric excess | Racemization during Step 1 (unlikely under these conditions); Impure starting material. | Verify the enantiomeric purity of the starting (R)-alaninol. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Specific Reagents:
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes. The addition of water in the workup is exothermic.
-
Toluene & Dichloromethane: Flammable and volatile organic solvents. Avoid inhalation and contact.
-
2-(2-Chloroethoxy)ethanol: Toxic and an irritant. Handle with care.
-
Boc₂O: Can be an irritant. Triethylamine has a strong odor and is flammable.
-
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral analysis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
Application Notes & Protocols: Asymmetric Synthesis of Substituted Morpholines Utilizing (R)-N-Boc-3-Methylmorpholine
<
Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry
The morpholine scaffold is a privileged structural motif in modern drug discovery, prized for its favorable pharmacokinetic properties.[1] When chirality is introduced, particularly at the C2 and C3 positions, a vast chemical space of biologically active molecules becomes accessible. These chiral morpholines are integral components of numerous FDA-approved drugs and clinical candidates, demonstrating a wide range of therapeutic activities, including analgesic, anti-inflammatory, and anticancer effects.[2][3] For instance, the antiemetic drug Aprepitant features a complex, stereochemically rich morpholine core, highlighting the importance of precise stereocontrol in achieving desired pharmacological outcomes.[4][5][6]
Traditional methods for synthesizing chiral morpholines often rely on stoichiometric chiral pool starting materials or resolutions, which can be inefficient.[7][8] Asymmetric catalytic methods are more desirable but have been less studied.[7] This guide focuses on a robust and versatile strategy for the asymmetric synthesis of substituted morpholines, leveraging the commercially available and stereochemically defined building block, (R)-N-Boc-3-Methylmorpholine. This approach provides a reliable and efficient pathway to novel, enantiomerically enriched morpholine derivatives for pharmaceutical research and development.
Strategic Overview: Leveraging this compound
This compound serves as an excellent chiral scaffold for the synthesis of more complex morpholine derivatives. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom plays a crucial role. It deactivates the nitrogen towards many reagents, preventing unwanted side reactions, while also allowing for its clean and efficient removal under acidic conditions to reveal the secondary amine for further functionalization.[9][10] The methyl group at the 3-position provides a fixed stereocenter, which can influence the stereochemical outcome of subsequent reactions at other positions of the morpholine ring.
Our general synthetic strategy involves two key stages:
-
Functionalization of the Morpholine Ring: This can be achieved through various reactions, such as alkylation or acylation, at different positions of the morpholine core. The specific position of functionalization will depend on the desired target molecule and the chosen reaction conditions.
-
N-Boc Deprotection and Further Derivatization: Once the desired substituents are in place, the Boc group is removed to liberate the secondary amine. This amine can then be further functionalized, for example, by N-alkylation, to introduce additional diversity and modulate the biological activity of the final compound.[11][12]
This modular approach allows for the systematic exploration of the chemical space around the morpholine core, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: N-Boc Deprotection of this compound
The removal of the Boc protecting group is a fundamental step in utilizing this compound for further synthesis. Acidic hydrolysis is the most common and effective method for this transformation.[13]
Reaction Scheme:
Caption: General scheme for N-Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C. Alternatively, a solution of 4M HCl in dioxane can be used.[14]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield (R)-3-Methylmorpholine.
Causality Behind Experimental Choices:
-
Acid Choice: Both TFA and HCl in dioxane are strong acids capable of cleaving the acid-labile Boc group.[15][16] The choice between them often depends on the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the product amine.
-
Solvent: DCM is a common solvent for this reaction as it is relatively inert and easily removed.
-
Temperature: The reaction is initiated at 0 °C to control the initial exotherm, and then allowed to proceed at room temperature for optimal reaction kinetics.
Protocol 2: N-Alkylation of (R)-3-Methylmorpholine
Following deprotection, the resulting secondary amine is a versatile handle for introducing a wide range of substituents. N-alkylation is a common method to achieve this.
Reaction Scheme:
Caption: General scheme for N-alkylation of (R)-3-Methylmorpholine.
Materials:
-
(R)-3-Methylmorpholine
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K2CO3) or triethylamine (Et3N)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Standard work-up and purification supplies (e.g., separatory funnel, silica gel for chromatography)
Procedure:
-
To a solution of (R)-3-Methylmorpholine (1.0 eq) in acetonitrile or DMF, add a base such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq).
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC.
-
Upon completion, filter off any inorganic salts.
-
If using DMF, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated morpholine.
Causality Behind Experimental Choices:
-
Base: A base is required to neutralize the hydrohalic acid byproduct of the reaction, driving the equilibrium towards the product. The choice of base depends on the reactivity of the alkyl halide and the substrate.
-
Solvent: Acetonitrile and DMF are polar aprotic solvents that are well-suited for SN2 reactions.
-
Purification: Column chromatography is often necessary to remove any unreacted starting materials and byproducts.
Data Presentation: Representative Examples
The following table summarizes typical yields for the N-Boc deprotection and subsequent N-alkylation of (R)-3-Methylmorpholine with various electrophiles.
| Entry | Electrophile (R-X) | N-Alkylated Product | Deprotection Yield (%) | N-Alkylation Yield (%) |
| 1 | Benzyl bromide | (R)-4-Benzyl-3-methylmorpholine | >95 | 85-90 |
| 2 | Methyl iodide | (R)-3,4-Dimethylmorpholine | >95 | 90-95 |
| 3 | Ethyl bromoacetate | Ethyl 2-((R)-3-methylmorpholino)acetate | >95 | 80-88 |
Visualization of the Synthetic Workflow
The overall synthetic workflow from this compound to a functionalized derivative can be visualized as a two-step process.
Caption: A two-step workflow for substituted morpholine synthesis.
Conclusion and Future Perspectives
The use of this compound as a chiral building block provides a reliable and efficient entry point for the asymmetric synthesis of a diverse range of substituted morpholines. The protocols outlined in this guide are robust and can be adapted to a variety of substrates and reagents. The modular nature of this synthetic strategy allows for the rapid generation of compound libraries for biological screening, accelerating the drug discovery process. Future work in this area could focus on the development of novel catalytic methods for the functionalization of the morpholine ring, further expanding the accessible chemical space and leading to the discovery of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. xray.uky.edu [xray.uky.edu]
Application Note & Protocol: Diastereoselective Alkylation of (R)-N-Boc-3-Methylmorpholine Enolates
Introduction: The Strategic Value of Chiral Morpholines
Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Their unique physicochemical properties often impart favorable ADME (absorption, distribution, metabolism, and excretion) profiles to parent molecules. The introduction of stereocenters into the morpholine ring, particularly at the C-2 and C-3 positions, opens a three-dimensional vector for molecular recognition, enabling precise interactions with biological targets.[2][3]
This guide focuses on a robust and highly diastereoselective method for C-C bond formation at the C-2 position of an (R)-N-Boc-3-Methylmorpholine scaffold. By leveraging the inherent chirality of the starting material, we can generate substituted morpholine derivatives with excellent stereocontrol. This process relies on the formation of a planar lithium enolate, where the pre-existing stereocenter at C-3, influenced by the bulky N-Boc group, dictates the facial selectivity of an incoming electrophile. Understanding and controlling this process is paramount for researchers in drug discovery and asymmetric synthesis.[4][5]
Mechanistic Principles: Engineering Stereocontrol
The success of this diastereoselective alkylation hinges on the predictable geometry of the key intermediate: the lithium enolate. The reaction proceeds through several critical stages, each influencing the final stereochemical outcome.
2.1. Enolate Formation and Geometry The process begins with the deprotonation of the C-2 methylene proton using a strong, sterically hindered base, typically a lithium amide like Lithium Diisopropylamide (LDA).[6] The choice of a lithium base is critical, as the lithium cation plays a crucial role in organizing the transition state through chelation and aggregation.[6][7] Deprotonation occurs at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF) to form the kinetic enolate, preventing unwanted side reactions or equilibration to the thermodynamic enolate.[8]
2.2. Facial Selection Model Once the planar enolate is formed, the diastereoselectivity is governed by the steric influence of the adjacent chiral center at C-3. The (R)-methyl group projects from the ring, creating a sterically congested face. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom further restricts the conformational flexibility of the ring, locking it into a conformation that maximizes the shielding of one face of the enolate.
Consequently, the incoming electrophile (E+) is forced to approach from the less hindered face, leading to the preferential formation of one diastereomer. This concept of substrate-controlled stereoselectivity is a cornerstone of modern asymmetric synthesis.[9][10]
Figure 1: Mechanistic pathway of diastereoselective alkylation.
Detailed Experimental Protocol
This protocol provides a self-validating workflow for the diastereoselective alkylation of this compound. Each step is designed to ensure high yield and selectivity.
3.1. Materials and Reagents
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Electrophile (e.g., Benzyl bromide, Iodomethane)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel for column chromatography
3.2. Step-by-Step Procedure
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Enolate Formation: Add LDA solution (1.1 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting pale yellow solution at -78 °C for 1 hour. This period is crucial for complete enolate formation.
-
Electrophile Addition: Add the desired electrophile (1.2 eq), either neat or as a solution in a minimal amount of anhydrous THF, dropwise to the enolate solution.
-
Reaction: Continue stirring the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Warm-up: Remove the cooling bath and allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, add water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/EtOAc gradient).
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product or by chiral HPLC analysis of the purified product.
Figure 2: Step-by-step experimental workflow.
Representative Results
The diastereoselectivity of the alkylation is highly dependent on the nature of the electrophile. Sterically less demanding electrophiles generally provide higher diastereoselectivity.
| Entry | Electrophile (E-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Iodomethane (MeI) | (2S,3R)-2,3-Dimethyl-4-Boc-morpholine | 85 | >95:5 |
| 2 | Benzyl Bromide (BnBr) | (2S,3R)-2-Benzyl-3-methyl-4-Boc-morpholine | 82 | >95:5 |
| 3 | Allyl Bromide | (2S,3R)-2-Allyl-3-methyl-4-Boc-morpholine | 78 | 92:8 |
| 4 | Isopropyl Iodide | (2S,3R)-2-Isopropyl-3-methyl-4-Boc-morpholine | 65 | 88:12 |
Note: Data are representative and synthesized from general principles of diastereoselective enolate alkylations. Actual results may vary.[10][11][12]
Expert Insights & Troubleshooting
-
Causality of Reagent Choices:
-
LDA: Its bulky isopropyl groups prevent nucleophilic attack on the substrate while providing strong basicity for efficient deprotonation. The lithium counterion is key for forming a well-defined enolate structure.[7][13]
-
THF: As a polar aprotic solvent, THF effectively solvates the lithium cation without interfering with the reaction, and its low freezing point is ideal for reactions at -78 °C.
-
-78 °C: This temperature is critical for ensuring kinetic control.[8] Warming the reaction can lead to enolate equilibration, mixed aggregate formation, and side reactions, all of which erode diastereoselectivity.
-
-
Troubleshooting Guide:
-
Low Diastereoselectivity: This is often caused by the reaction temperature rising. Ensure the cooling bath is maintained and that additions are done slowly. For very challenging electrophiles, consider additives like HMPA or DMPU, but be aware these can alter the aggregation state of the enolate and may change the outcome.[6][8]
-
Low Yield: This may result from incomplete enolate formation (use freshly titrated LDA) or a poorly reactive electrophile. For less reactive electrophiles, allowing the reaction to stir longer or slowly warm to -40 °C may be necessary, but often at the cost of selectivity.
-
Multiple Products: If side products are observed, it could be due to moisture in the reaction (ensure all glassware is flame-dried and reagents are anhydrous) or decomposition of the enolate on warming.
-
Conclusion
The diastereoselective alkylation of this compound enolates is a powerful and reliable method for synthesizing highly substituted, enantiopure morpholine derivatives. By carefully controlling reaction parameters—particularly temperature and the choice of base—researchers can achieve excellent levels of stereocontrol. The resulting products serve as valuable building blocks for the synthesis of complex molecules with potential applications in drug discovery and development.
References
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 13. Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of (R)-N-Boc-3-Methylmorpholine in the Synthesis of Bioactive Compounds
Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of bioactive molecules and FDA-approved drugs.[1][2][3] Its prevalence stems from a combination of favorable physicochemical properties it imparts to a parent molecule, including enhanced aqueous solubility, metabolic stability, and the ability to act as a hydrogen bond acceptor.[1][2] While achiral morpholines are common, the introduction of stereocenters into the morpholine ring unlocks access to three-dimensional chemical space, a critical aspect of designing potent and selective therapeutics.
(R)-N-Boc-3-Methylmorpholine is a premier chiral building block that serves this exact purpose. The methyl group at the C-3 position introduces a defined stereocenter, while the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen offers a robust yet mild method for controlling reactivity. The Boc group is stable under a wide range of synthetic conditions but can be efficiently removed under mild acidic conditions, ensuring that other sensitive functional groups within a complex molecule remain intact.[4][5][6] This combination of pre-installed chirality and orthogonal protection makes this compound an invaluable tool for the asymmetric synthesis of complex pharmaceutical targets.
This guide provides an in-depth exploration of the strategic application of this compound, detailing its role in the synthesis of key pharmaceutical intermediates and offering field-proven protocols for its manipulation.
Core Application: A Chiral Synthon for NK-1 Receptor Antagonists like Aprepitant
One of the most significant applications of chiral morpholine derivatives is in the synthesis of neurokinin-1 (NK-1) receptor antagonists, a class of drugs that includes the potent antiemetic agent Aprepitant (EMEND®).[7][8] The morpholine core is a key pharmacophore in these molecules, and its specific stereochemistry is crucial for high-affinity binding to the receptor. While Aprepitant itself features a 3-(S)-phenylmorpholine core, the synthetic strategies developed for its production are highly relevant and often involve intermediates that can be accessed using building blocks like this compound or its analogs.[7][8][9]
Rationale for Use: Establishing the Core Stereocenter
The primary challenge in synthesizing Aprepitant and related compounds is the precise, stereocontrolled construction of the C-3 substituted morpholin-2-one intermediate.[7][10] Using a chiral building block from the outset is a powerful strategy to establish this critical stereocenter. This compound provides a foundational scaffold where the chirality is already set, simplifying the synthetic route and avoiding costly and often low-yielding chiral resolutions or asymmetric catalysis steps later in the sequence. The general approach involves leveraging the existing stereocenter to direct subsequent transformations or incorporating the entire chiral unit into the target structure.
General Synthetic Workflow for Chiral Morpholinone Intermediates
A common strategy involves the asymmetric synthesis of a morpholin-2-one ring, which serves as a direct precursor to the core of Aprepitant.[7][10] The following diagram illustrates a conceptual workflow for producing such an intermediate, highlighting the importance of establishing chirality early in the process.
Caption: Conceptual workflow for synthesizing Aprepitant intermediates.
Protocol: Asymmetric Synthesis of a C-3 Substituted Morpholin-2-one Intermediate
This protocol is a representative example of a one-pot catalytic approach to generate chiral morpholin-2-ones, key intermediates in the synthesis of Aprepitant.[7][10] This method demonstrates the power of asymmetric catalysis to set the desired stereochemistry.
Objective: To synthesize an optically enriched 3-aryl-morpholin-2-one via a domino reaction sequence.
Materials:
-
Aromatic Aldehyde (e.g., 4-fluorobenzaldehyde)
-
(Phenylsulfonyl)acetonitrile
-
Quinine-derived urea catalyst
-
Cumyl hydroperoxide (CHP)
-
2-Aminoethanol
-
Triethylamine (Et3N)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Knoevenagel Condensation:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aromatic aldehyde (1.0 eq), (phenylsulfonyl)acetonitrile (1.0 eq), and the quinine-derived urea catalyst (0.1 eq).
-
Add anhydrous toluene to achieve a concentration of 0.3 M.
-
Stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the aldehyde. Causality: This initial step forms an activated alkene, setting the stage for the subsequent asymmetric epoxidation.
-
-
Asymmetric Epoxidation:
-
Dilute the reaction mixture with anhydrous toluene to a final concentration of 0.02 M.
-
Cool the flask to -20 °C using a suitable cooling bath.
-
Slowly add cumyl hydroperoxide (1.1 eq) dropwise while maintaining the temperature at -20 °C.
-
Stir the reaction at this temperature for 12-24 hours, monitoring by TLC for the formation of the epoxide intermediate. Causality: The chiral catalyst directs the epoxidation to occur enantioselectively, which is the key chirality-inducing step of the entire sequence.[7]
-
-
Domino Ring-Opening Cyclization (DROC):
-
To the cold reaction mixture, add 2-aminoethanol (1.2 eq) followed by triethylamine (2.0 eq).
-
Allow the reaction to warm to room temperature (25 °C) and stir for an additional 12-24 hours.
-
Monitor the reaction for the formation of the final morpholin-2-one product. Causality: The aminoethanol acts as a nucleophile, opening the epoxide ring. The subsequent intramolecular cyclization is facilitated by the base, forming the stable morpholinone ring.[10]
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired morpholin-2-one.
-
Data Summary:
The following table summarizes typical results for this type of one-pot synthesis of Aprepitant intermediates.
| Aldehyde Substituent | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Fluoro | Quinine-derived urea | 71 | 89 |
| 4-Chloro | Quinine-derived urea | 82 | 98 |
| 4-Methoxy | Quinine-derived urea | 75 | 96 |
| 2-Naphthyl | Quinine-derived urea | 90 | 99 |
| Data are representative values based on published literature.[7][10] |
Application as a Chiral Peptidomimetic Building Block
Beyond its use in synthesizing small molecule heterocycles, the (R)-3-methylmorpholine scaffold is a valuable building block for creating peptidomimetics—compounds that mimic the structure and function of peptides but with improved pharmacological properties, such as resistance to enzymatic degradation. This is particularly relevant in the development of analogs of complex natural products like Dolastatin 15.
Case Study: Dolastatin 15 Analogs
Dolastatin 15 is a potent cytostatic depsipeptide originally isolated from the sea hare Dolabella auricularia.[11][12] Its complex structure and powerful antimitotic activity have inspired the synthesis of numerous analogs to improve its therapeutic index and explore structure-activity relationships (SAR).[13] Replacing specific amino acid residues with a rigid, chiral scaffold like (R)-3-methylmorpholine can constrain the peptide backbone into a bioactive conformation and enhance metabolic stability.
Caption: Workflow for incorporating (R)-3-Methylmorpholine into a peptide chain.
The first critical step in this workflow is the removal of the Boc protecting group to liberate the secondary amine for subsequent peptide coupling.
Foundational Experimental Protocols
The following protocols are essential for the effective manipulation and incorporation of this compound in a synthetic workflow.
Protocol: N-Boc Deprotection under Acidic Conditions
The removal of the Boc group is arguably the most common transformation performed on this building block. The choice of acid and solvent is critical to ensure complete deprotection without affecting other acid-sensitive functional groups in the molecule.[14][15]
Objective: To efficiently remove the N-Boc protecting group to yield the free secondary amine salt.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure A: Using Trifluoroacetic Acid (TFA)
-
Dissolve the N-Boc protected morpholine (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. Causality: TFA is a strong acid that protonates the carbonyl oxygen of the Boc group, initiating its cleavage to form a stable tert-butyl cation, isobutylene, and carbon dioxide.[]
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and slowly neutralize by washing with saturated NaHCO3 solution until effervescence ceases.
-
Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate to yield the free amine. The product can also be isolated as the TFA salt by simply evaporating the solvent without a basic wash.
Procedure B: Using HCl in Dioxane (Often preferred to avoid residual TFA)
-
Dissolve the N-Boc protected morpholine (1.0 eq) in a minimal amount of 1,4-Dioxane or Methanol.
-
Add a 4M solution of HCl in 1,4-Dioxane (4-5 eq) at room temperature.
-
Stir for 1-3 hours, monitoring progress by TLC or LC-MS. A precipitate of the hydrochloride salt may form.
-
Upon completion, remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the deprotected amine, which can often be used directly in the next step without further purification.
Protocol: N-Acylation (Peptide Coupling) of (R)-3-Methylmorpholine
Once deprotected, the free secondary amine is ready for coupling with a carboxylic acid to form an amide bond, a key step in building peptidomimetics.
Objective: To couple the deprotected (R)-3-Methylmorpholine with a protected amino acid or peptide fragment.
Materials:
-
(R)-3-Methylmorpholine hydrochloride (from Protocol 4.1) (1.0 eq)
-
N-protected Carboxylic Acid (e.g., Cbz-Val-OH) (1.1 eq)
-
Coupling Agent (e.g., HATU, HBTU, or EDCI/HOBt) (1.2 eq)
-
Base (e.g., Diisopropylethylamine (DIPEA) or N-Methylmorpholine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a solution of the N-protected carboxylic acid (1.1 eq) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.2 eq). Stir for 5-10 minutes at room temperature to pre-activate the acid.
-
In a separate flask, suspend or dissolve the (R)-3-Methylmorpholine hydrochloride (1.0 eq) in anhydrous DMF.
-
Add the base (DIPEA, 3.0 eq) to the amine suspension and stir for 5 minutes. Causality: The base is required to neutralize the hydrochloride salt, liberating the free secondary amine, and to facilitate the coupling reaction.
-
Add the amine solution to the pre-activated acid solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting product by flash column chromatography to obtain the desired N-acylated morpholine.
Conclusion
This compound stands out as a highly versatile and valuable chiral building block in the synthesis of bioactive compounds. Its pre-defined stereocenter offers a direct and efficient pathway for introducing chirality into complex targets, while the robust Boc protecting group provides the necessary control for multi-step synthetic sequences. As demonstrated in the synthetic strategies toward Aprepitant intermediates and Dolastatin 15 analogs, its applications span both small molecule heterocycles and complex peptidomimetics. The protocols detailed herein provide a practical foundation for researchers, scientists, and drug development professionals to effectively leverage the unique advantages of this reagent in their synthetic endeavors, ultimately accelerating the discovery of new therapeutic agents.
References
- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 5. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Dolastatin 15 mimetic peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. glacieronehealth.org [glacieronehealth.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Mastering Amide Coupling with (R)-N-Boc-3-Methylmorpholine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of (R)-N-Boc-3-Methylmorpholine
In the landscape of modern drug discovery and medicinal chemistry, the precise control of three-dimensional molecular architecture is paramount. Chiral building blocks serve as the foundational elements for constructing molecules with specific stereochemistry, which is often critical for biological activity and selectivity. This compound is one such invaluable scaffold. Its rigid morpholine ring, combined with a chiral center at the 3-position, provides a constrained conformational framework that chemists can exploit to enhance binding affinity to biological targets. The Boc (tert-butyloxycarbonyl) protecting group ensures stability and allows for selective deprotection and further functionalization.
However, the very features that make this molecule attractive also present synthetic challenges. As a secondary amine, it is inherently less nucleophilic than its primary amine counterparts. Furthermore, the methyl group at the C3 position introduces significant steric hindrance around the nitrogen atom, which can impede its approach to an activated carboxylic acid.[1] Consequently, standard amide coupling conditions often prove sluggish or ineffective, leading to low yields and the recovery of starting materials.
This guide provides a comprehensive overview of the critical parameters, reaction mechanisms, and optimized protocols necessary for successfully coupling this compound with a diverse range of carboxylic acids. It is designed for researchers, scientists, and drug development professionals seeking to leverage this building block in their synthetic campaigns.
Fundamentals of Amide Bond Formation: An Overview
The formation of an amide bond, a cornerstone reaction in organic synthesis, typically proceeds through a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species, making the carbonyl carbon highly electrophilic. This is achieved using a "coupling reagent."
-
Nucleophilic Attack: The amine nitrogen attacks the activated carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the stable amide bond.
The efficiency of this process, especially with a sterically hindered secondary amine like this compound, is highly dependent on the choice of coupling reagent, base, solvent, and reaction conditions.
Caption: General workflow for the amide coupling reaction.
Key Parameters for Successful Coupling
Optimizing the reaction conditions is crucial for overcoming the steric and electronic challenges posed by this compound.
The Critical Choice of Coupling Reagent
Standard coupling reagents may not be potent enough for this sterically demanding reaction. Switching to a more powerful activating agent is often the most effective strategy.[1]
-
Carbodiimides (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are economical and their byproducts are water-soluble, simplifying workup.[2][3] However, they form a relatively unstable O-acylisourea intermediate which can rearrange to an unreactive N-acylurea byproduct.[2] For hindered couplings, they are almost always used with additives like HOBt or Oxyma to improve efficiency and suppress racemization.[3][4]
-
Uronium/Aminium Salts (HATU, HBTU): These are the reagents of choice for difficult couplings.[1][3] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly effective. It reacts with the carboxylate to form a highly reactive OAt-active ester.[5][6][7] The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the reaction rate even with hindered nucleophiles.[6][7]
-
Phosphonium Salts (PyBOP): (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another highly efficient reagent that works well for hindered systems, forming a reactive HOBt ester.
| Coupling Reagent | Advantages | Disadvantages | Best For |
| EDC/HOBt | Economical; water-soluble byproducts (EDC).[3] | Can form N-acylurea byproducts; requires additive; may be slow for hindered amines.[3] | Large-scale synthesis, less demanding couplings. |
| HATU | High reactivity, fast reaction times, low racemization risk.[3][8] | Higher cost; potential for guanidinylation side reaction if not used correctly.[3] | Difficult or sterically hindered couplings , speed-critical reactions. |
| PyBOP | Very efficient, well-established. | Generates carcinogenic HMPA as a byproduct if moisture is present. | Hindered couplings where HATU is not available. |
The Role of the Base
A non-nucleophilic, sterically hindered organic base is essential. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion needed to initiate the activation step.[9] It also neutralizes any acid salts present.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is the most highly recommended base. Its significant steric bulk prevents it from acting as a nucleophile, minimizing side reactions.[3]
-
Triethylamine (TEA): Can also be used, but it is less sterically hindered than DIPEA and may lead to more side reactions.[3]
-
N-Methylmorpholine (NMM) / 2,4,6-Collidine: These are also effective bases used to control the pH of the reaction and facilitate coupling.[10]
Solvent Selection
The solvent must be able to dissolve all reactants and intermediates. Polar aprotic solvents are the standard choice.
-
N,N-Dimethylformamide (DMF): The most common choice due to its excellent solvating properties for a wide range of organic molecules.[3][7]
-
Dichloromethane (DCM): A good choice for EDC-based couplings.
-
N-Methylpyrrolidone (NMP): Has superior solvating properties compared to DMF and can be beneficial for particularly difficult sequences where aggregation might be an issue.[1]
Crucially, all solvents must be anhydrous , as water can hydrolyze the activated intermediates and the coupling reagents themselves.
Reaction Mechanisms: A Closer Look at HATU Activation
Understanding the mechanism of the chosen coupling reagent explains its efficacy. The HATU-mediated coupling is a prime example of a highly efficient system for challenging substrates.
-
Deprotonation: The base (e.g., DIPEA) deprotonates the carboxylic acid (R-COOH) to form a carboxylate anion (R-COO⁻).
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU, displacing the hexafluorophosphate anion and forming an unstable O-acyl(tetramethyl)isouronium salt.
-
Active Ester Formation: The OAt anion, liberated in the process, rapidly attacks the isouronium salt. This forms the highly reactive OAt-active ester and releases a stoichiometric amount of tetramethylurea as a byproduct.[6][7]
-
Amide Formation: The this compound attacks the activated ester, forming the desired amide bond and releasing HOAt. The high efficiency is attributed to a neighboring group effect from the pyridine nitrogen, which stabilizes the transition state.[6][7]
Caption: Simplified mechanism of HATU-mediated amide coupling.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies. All reactions should be performed in a well-ventilated fume hood using anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon). Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Protocol 1: High-Efficiency Coupling using HATU
This method is recommended as the primary choice for coupling with this compound due to its high efficiency with sterically hindered amines.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in a minimal amount of anhydrous DMF (approx. 0.1 M concentration).
-
Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid. The solution may change color or consistency.
-
In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Due to steric hindrance, longer reaction times may be necessary. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 10% citric acid solution, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide.
Protocol 2: Economical Coupling using EDC/HOBt
This protocol is a more cost-effective alternative, suitable for less challenging carboxylic acids or when HATU is unavailable. Optimization of reaction time may be required.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.2 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DCM or DMF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), this compound (1.2 eq), and HOBt (1.5 eq).
-
Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add EDC·HCl (1.5 eq) to the mixture portion-wise over 5 minutes.
-
Add DIPEA (3.0 eq) dropwise to the cooled, stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The extended reaction time is often necessary to drive the coupling to completion. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. If using DCM, separate the organic layer. If using DMF, extract the aqueous mixture three times with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective coupling reagent. 2. Insufficient reaction time. 3. Presence of water in the reaction. 4. Base is not sufficiently non-nucleophilic. | 1. Switch to a more potent reagent (e.g., from EDC/HOBt to HATU).[1] 2. Extend the reaction time to 24 hours or apply gentle heat (40-50°C), monitoring carefully for epimerization.[1] 3. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. 4. Use DIPEA instead of TEA. |
| Recovery of Starting Materials | Steric hindrance is preventing the reaction from proceeding to completion. | Increase the equivalents of the coupling reagent and amine (e.g., 1.5 eq of HATU and 1.5 eq of amine). Consider pre-activation for a longer period (30-60 min) before adding the amine. |
| Formation of Side Products | 1. (EDC) Formation of N-acylurea. 2. (HATU) Guanidinylation of the amine. 3. Epimerization of chiral centers. | 1. Ensure HOBt or another additive is used with EDC. 2. Avoid large excesses of HATU; add the amine shortly after the pre-activation step. 3. Run the reaction at a lower temperature (0°C to RT). Use a racemization-suppressing additive like HOAt (intrinsic to HATU) or Oxyma. |
Conclusion
The successful amide coupling of this compound is readily achievable with a rational approach to reaction design. The primary obstacle—steric hindrance—can be effectively overcome by selecting a high-potency uronium salt coupling reagent, such as HATU, in conjunction with a non-nucleophilic base like DIPEA and an anhydrous polar aprotic solvent. While more economical methods like EDC/HOBt can be employed, they often require longer reaction times and careful optimization. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently incorporate this valuable chiral building block into complex molecular targets, advancing the frontiers of medicinal chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. HATU coupling | www.wenxuecity.com [wenxuecity.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Cleavage of the Boc Group from (R)-N-Boc-3-Methylmorpholine Derivatives
Introduction: The Role of Boc Protection in Chiral Amine Synthesis
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous protecting groups for amines, prized for its stability across a wide range of nucleophilic and basic conditions, while being readily removable under acidic protocols.[1][2][3][4][5][6] This dual nature makes it an invaluable tool in multi-step syntheses.
(R)-3-Methylmorpholine is a crucial chiral building block, frequently incorporated into pharmacologically active molecules to enhance their physicochemical properties and biological activity.[7][8] Its synthesis often proceeds via the protected intermediate, (R)-N-Boc-3-Methylmorpholine. The final, critical step in this synthetic route is the efficient and clean cleavage of the Boc group to unmask the secondary amine, yielding the desired (R)-3-Methylmorpholine.
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the various methodologies for the deprotection of this compound. It offers a comparative analysis of common protocols, elucidates the underlying chemical mechanisms, and provides field-proven insights to guide experimental design and execution.
Pillar 1: The Mechanism of Acid-Catalyzed Boc Cleavage
The removal of the Boc group is fundamentally an acid-catalyzed hydrolysis of a carbamate.[2] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. This activation facilitates the fragmentation of the molecule into a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the desired free amine.[5][6][9] The final product is typically obtained as an ammonium salt, which requires neutralization to yield the free amine.
The liberated tert-butyl cation is a reactive electrophile that can be quenched by a suitable nucleophile, deprotonate to form isobutylene gas, or in some cases, polymerize.[3][9]
Caption: Acid-catalyzed mechanism for Boc group cleavage.
Pillar 2: Experimental Protocols & Field-Proven Insights
The choice of deprotection method depends critically on the substrate's sensitivity to acid, the presence of other functional groups, and the desired scale of the reaction. Below are detailed protocols for the most common and effective methods.
This is a robust and widely used method for Boc deprotection, valued for its speed and efficacy.[10][11][12] TFA is a strong, volatile acid, making its removal straightforward.
-
Expertise & Experience: This method is the workhorse for routine Boc cleavage. The primary consideration is the complete removal of the highly acidic TFA during work-up to prevent salt formation in subsequent steps or degradation of the product. The reaction is typically complete within 1-2 hours at room temperature.
Detailed Protocol:
-
Preparation: Dissolve this compound (1.0 equiv.) in dichloromethane (DCM, approx. 0.1–0.2 M concentration).
-
Reaction: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 equiv., typically a 25% v/v solution in DCM) dropwise to the stirred solution.[10]
-
Scientist's Note: The initial addition of TFA can be exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent potential side reactions.
-
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Trustworthiness: To ensure complete TFA removal, the residue can be co-evaporated with a solvent like toluene or DCM several times.[12]
-
-
Isolation: Dissolve the resulting residue (the trifluoroacetate salt) in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base until the aqueous layer is basic (pH > 8). This neutralizes the salt and extracts the free amine into the organic layer.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-3-Methylmorpholine. The product can be further purified by distillation or chromatography if necessary.
Using a solution of HCl in an organic solvent like 1,4-dioxane, ethyl acetate, or methanol is another highly effective and common method.[2][13][14][15][16] It is often considered slightly milder than TFA and can offer superior selectivity when other acid-labile groups, such as tert-butyl esters, are present.[14][15][16]
-
Expertise & Experience: This method is advantageous as it directly yields the hydrochloride salt of the amine, which is often a stable, crystalline solid that can be easily isolated by filtration or evaporation. This salt can be stored or used directly in subsequent reactions.
Detailed Protocol:
-
Preparation: Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Reaction: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equiv.) at room temperature.[14][15] The reaction is typically rapid, often completing within 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product, the HCl salt, may precipitate from the solution.
-
Work-up & Isolation (as HCl salt): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The resulting solid or oil is the hydrochloride salt of (R)-3-Methylmorpholine. It can be triturated with diethyl ether to induce solidification and then collected by filtration.
-
Isolation (as free amine): To obtain the free amine, dissolve the crude HCl salt in water and basify with a strong base like sodium hydroxide (NaOH) to pH > 12. Extract the aqueous solution multiple times with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the free (R)-3-Methylmorpholine.[17]
Thermal cleavage is an attractive "green chemistry" alternative as it avoids the use of strong acids and corrosive reagents.[18][19] The reaction relies on heating the substrate, which leads to the elimination of isobutylene and CO₂.[19]
-
Expertise & Experience: This method is best suited for substrates that are stable at high temperatures. While it can be performed in batch reactions using high-boiling solvents (e.g., toluene, DMF), it is particularly effective in continuous flow reactors, which allow for precise temperature control and short reaction times, minimizing degradation.[20][21]
Detailed Protocol (Continuous Flow):
-
Preparation: Prepare a solution of this compound in a suitable high-boiling solvent such as methanol or trifluoroethanol (TFE).[20][21]
-
Reaction: Pump the solution through a heated coil reactor (e.g., stainless steel or PFA tubing) maintained at a temperature between 150 °C and 240 °C.[20][21] The residence time is controlled by the flow rate and reactor volume, typically ranging from 20 to 60 minutes.
-
Work-up & Isolation: The outflow from the reactor is collected and the solvent is removed under reduced pressure. Since no acid is used, the product is obtained directly as the free amine.
-
Purification: The crude product can be purified by distillation or chromatography as needed.
-
Limitation: The primary drawback is the requirement for high temperatures, which can cause decomposition or side reactions in complex or thermally sensitive molecules.[19]
-
Pillar 3: Data Presentation & Workflow Visualization
| Method/Reagent | Typical Conditions | Advantages | Disadvantages |
| TFA / DCM | DCM, 0 °C to RT, 1-3 h | Fast, efficient, volatile reagents are easy to remove.[10][12] | Highly corrosive; may cleave other acid-sensitive groups.[3] |
| HCl / Dioxane | Dioxane or EtOAc, RT, 0.5-2 h | Milder than TFA, can be more selective, product isolated as stable HCl salt.[14][15][16] | Dioxane is a suspected carcinogen; requires subsequent neutralization to get free base. |
| Thermal (Flow) | MeOH or TFE, 150-240 °C, 20-60 min | "Green" method, avoids strong acids, direct isolation of free amine.[18][19][20] | Requires high temperatures, not suitable for thermally labile compounds.[19] |
| TMSI | Anhydrous CH₂Cl₂ or CH₃CN, RT | Mild, non-acidic, non-hydrolytic conditions.[2][22][23] | Reagent is moisture-sensitive and expensive. |
| Oxalyl Chloride / MeOH | Methanol, RT, 1-4 h | Very mild conditions, tolerant of other acid-labile groups.[1] | Reagent is toxic and moisture-sensitive; mechanism is complex.[1] |
The following diagram outlines the logical flow from the protected starting material to the final, purified product, encompassing the key decision points for work-up and isolation.
Caption: Generalized workflow for Boc deprotection and product isolation.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. rsc.org [rsc.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. benchchem.com [benchchem.com]
- 14. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. experts.arizona.edu [experts.arizona.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 22. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Boc Deprotection - TMSI [commonorganicchemistry.com]
Deprotection of N-Boc morpholines in the presence of other functional groups
Application Note: Chemoselective Deprotection of N-Boc Morpholines
A Guide to Preserving Functional Group Integrity in Complex Molecules
Authored by: Gemini, Senior Application Scientist
Introduction: The Morpholine Moiety and the N-Boc Conundrum
The morpholine ring is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates, including the antibiotic Linezolid and the kinase inhibitor Gefitinib. Its favorable physicochemical properties—imparting aqueous solubility, metabolic stability, and desirable ADME characteristics—make it a go-to heterocycle for drug development professionals.
Protecting the morpholine nitrogen is a common and often necessary strategy during multi-step synthesis. The tert-butyloxycarbonyl (Boc) group is a workhorse in this regard, prized for its stability in basic and nucleophilic conditions.[1] However, the final deprotection step presents a significant challenge. Standard methods, typically involving strong acids like trifluoroacetic acid (TFA), can be indiscriminate, leading to the cleavage of other acid-sensitive functional groups such as esters, ethers (e.g., tert-butyl ethers), and other protecting groups (e.g., trityl) that are crucial to the final molecule's structure and function.[2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of strategies for the chemoselective deprotection of N-Boc protected morpholines. We will move beyond a simple recitation of reagents to explain the mechanistic rationale behind method selection, offering detailed, field-proven protocols that ensure the integrity of your complex molecule.
Mechanistic Underpinnings: Why Standard Methods Can Fail
The conventional acid-catalyzed deprotection of an N-Boc group proceeds via protonation of the carbamate carbonyl, followed by fragmentation. This process generates a highly stable tert-butyl cation, gaseous carbon dioxide, and the desired free amine.[4][5]
The primary issue is the liberated tert-butyl cation. It is a potent electrophile that can alkylate any sufficiently nucleophilic functional groups on the substrate or in the reaction mixture, including thiols, indoles, and other electron-rich aromatic rings.[2] Furthermore, the strongly acidic conditions required for this pathway can readily hydrolyze esters or cleave other acid-labile groups, compromising synthetic strategies that rely on orthogonal protection.[3][6] This necessitates a more nuanced approach to reagent selection.
A Comparative Analysis of Deprotection Methodologies
The choice of a deprotection method is dictated by the molecular context. Below is a comparative summary of common and novel strategies, highlighting their suitability for substrates with varying functional group tolerances.
| Method | Reagents & Conditions | Functional Group Tolerance | Advantages | Limitations & Causality |
| Standard Strong Acid | 20-50% TFA in DCM, 0°C to RT | Low | Fast, effective, volatile byproducts.[7] | Non-selective: Cleaves t-butyl esters/ethers, Trityl, Pbf groups. Side Reactions: Risk of t-butylation from the carbocation intermediate.[2] |
| HCl in Organic Solvent | 4M HCl in Dioxane or EtOAc, RT | Low to Moderate | Readily available, effective. | Often less aggressive than TFA but still cleaves highly sensitive groups. Can be incompatible with certain heterocycles. |
| Aqueous Phosphoric Acid | 85% H₃PO₄ in THF, 50°C | Good | Highly selective: Tolerates Cbz, benzyl/methyl esters, and TBDMS ethers.[8] Environmentally benign. | Requires elevated temperatures. Workup involves neutralization of a non-volatile acid. |
| Lewis Acids | ZnBr₂ in DCM; BiCl₃ in MeCN/H₂O | Good to Excellent | High chemoselectivity. Can be tuned by choice of metal and solvent.[9] ZnBr₂ can selectively cleave secondary N-Boc over primary.[5] | Stoichiometric amounts of metal salts are often required, necessitating careful purification. Substrate-dependent efficacy. |
| Oxalyl Chloride / Methanol | (COCl)₂ (3 equiv.) in MeOH, RT | Excellent | Extremely mild: Proven effective where TFA/HCl failed due to ester cleavage.[10][11] Tolerates a wide array of functional groups.[12] | Generates CO gas, requiring good ventilation. Mechanism is distinct from simple acid catalysis.[10][12] Not ideal for very large-scale synthesis.[11] |
| Thermal (Flow Chemistry) | Toluene or TFE, 230-300°C | Good | No reagents required, clean byproducts (isobutene, CO₂). Allows for selective deprotection by precise temperature control.[13] | Requires specialized flow chemistry equipment. High temperatures may not be suitable for all substrates. |
| Catalyst-Free Refluxing Water | H₂O, 100°C | Moderate | "Green" and simple. No added reagents.[14] | High temperatures. Limited organic solvent solubility can be an issue. May not be suitable for water-sensitive compounds. |
Decision Workflow for Method Selection
To assist in navigating these options, the following decision tree provides a logical workflow for selecting an appropriate deprotection protocol based on the functional groups present in the target molecule.
Detailed Experimental Protocols
The following protocols are presented with detailed steps and insights from a Senior Application Scientist to ensure reproducibility and success.
Protocol 1: The Industry Standard - TFA in Dichloromethane (DCM)
This method is the benchmark for its speed and efficacy but should only be used on robust substrates lacking other acid-labile groups.
Materials:
-
N-Boc protected morpholine substrate (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA) [CAUTION: Highly corrosive][15]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the N-Boc protected morpholine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1–0.2 M.[7]
-
Cooling: Place the flask in an ice-water bath (0 °C). This is critical to control the initial exotherm upon TFA addition.
-
TFA Addition: Slowly add TFA dropwise via syringe to the stirred solution. A typical final concentration is 25-50% v/v TFA/DCM.[16]
-
Scientist's Note: The reaction evolves CO₂ and isobutene gas. Ensure the system is not sealed and is adequately vented.[5]
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 30 minutes. Full conversion is typical within 1-3 hours.
-
Work-up & Quenching: a. Once the reaction is complete, carefully concentrate the mixture in vacuo using a rotary evaporator to remove DCM and excess TFA. b. Re-dissolve the residue in a suitable organic solvent like ethyl acetate or DCM. c. Transfer the solution to a separatory funnel and slowly wash with saturated aqueous NaHCO₃. CAUTION: Vigorous CO₂ evolution will occur. Swirl gently and vent frequently until gas evolution ceases. d. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free amine.
-
Purification: The crude product can be purified by column chromatography, crystallization, or distillation as required.
Protocol 2: The Chemoselective Solution - Oxalyl Chloride in Methanol
This mild and highly selective method is ideal for substrates containing acid-sensitive groups like esters, which would be cleaved by TFA or HCl.[10][11]
Materials:
-
N-Boc protected morpholine substrate (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Oxalyl Chloride [(COCl)₂] [CAUTION: Toxic and corrosive, handle in a fume hood]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous MeOH in a flame-dried, argon-purged flask.
-
Reagent Addition: At room temperature, slowly add oxalyl chloride (3.0 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material indicates completion.
-
Work-up & Quenching: a. Upon completion, concentrate the reaction mixture in vacuo. b. Dilute the residue with ethyl acetate and wash carefully with saturated aqueous NaHCO₃ to neutralize any acidic byproducts. c. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting free amine via standard methods (e.g., silica gel chromatography).
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid/reagent; Steric hindrance around the N-Boc group. | Increase reaction time or temperature moderately. For TFA, increase concentration. For hindered substrates, a stronger Lewis acid may be required. |
| t-Butylation Side Product | Nucleophilic group (e.g., indole, thiol) is present and trapping the tert-butyl cation. | Add a scavenger to the reaction mixture. Triisopropylsilane (TIS) or water are effective cation traps. Use a method that does not generate a free carbocation, such as the oxalyl chloride protocol. |
| Ester Hydrolysis | The chosen method (e.g., TFA, HCl) is too acidic. | Switch to a more chemoselective method. The oxalyl chloride/MeOH protocol is specifically cited for its tolerance of esters.[10][11] Aqueous phosphoric acid is another excellent alternative.[8] |
| Low Yield After Work-up | The deprotected amine is water-soluble and lost during the aqueous wash. | Minimize the volume of aqueous washes. Perform multiple extractions of the aqueous layer with an organic solvent (e.g., 3x with DCM or EtOAc). Alternatively, saturate the aqueous layer with NaCl to decrease the amine's solubility. |
Conclusion
The selective deprotection of an N-Boc morpholine in a complex, polyfunctionalized molecule is a challenge that demands careful strategic planning. While standard TFA or HCl protocols are effective for simple substrates, their utility quickly diminishes as molecular complexity increases. By understanding the underlying mechanisms and considering the full suite of available reagents—from mild Lewis acids to novel systems like oxalyl chloride in methanol—researchers can design a deprotection step that is both efficient and highly selective. The protocols and decision-making tools provided in this guide serve as a robust starting point for preserving the integrity of sensitive functional groups, ultimately accelerating the path to the target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. jk-sci.com [jk-sci.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. biocompare.com [biocompare.com]
- 16. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols: (R)-N-Boc-3-Methylmorpholine as a Key Chiral Building Block in Multi-Step Organic Synthesis
Introduction: The Strategic Importance of Chiral Morpholines in Modern Drug Discovery
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often impart improved aqueous solubility, metabolic stability, and oral bioavailability to drug candidates.[1] When chirality is introduced into the morpholine ring, as in the case of (R)-N-Boc-3-Methylmorpholine, it opens up avenues for stereospecific interactions with biological targets, leading to enhanced potency and selectivity.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound in a multi-step synthesis, illustrating its utility as a valuable chiral building block. We will delve into the strategic deprotection of the Boc group and its subsequent incorporation into a molecule reminiscent of kinase inhibitor frameworks, providing not just protocols, but the underlying chemical logic to empower your synthetic endeavors.
Core Application: Synthesis of a Chiral Morpholino-Alkoxy Side Chain for Bioactive Molecules
This guide will focus on a two-part synthetic sequence that is broadly applicable in the synthesis of various biologically active molecules, particularly in the realm of kinase inhibitors.[2][4] The sequence involves the deprotection of this compound to furnish the free secondary amine, followed by its use in a nucleophilic substitution reaction to construct a key chiral side chain.
Part 1: Boc Deprotection of this compound
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The deprotection of this compound is the gateway to unlocking its synthetic potential.
The acid-catalyzed removal of the Boc group proceeds through a mechanism involving the protonation of the carbonyl oxygen, followed by the collapse of the resulting intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine. The choice of acid and solvent is critical to ensure clean and efficient deprotection without unwanted side reactions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective choice for this transformation.[5][6]
Reaction Scheme:
A schematic of the Boc deprotection of this compound.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 201.27 | 10.0 g | 49.7 mmol |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 20 mL | 268 mmol |
| Saturated Sodium Bicarbonate (aq) | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 49.7 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (20 mL, 268 mmol) to the stirred solution over 10 minutes. Caution: The reaction can be exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford (R)-3-Methylmorpholine as a pale yellow oil. The product is often used in the next step without further purification. Expected yield: >95%.
Part 2: Nucleophilic Substitution to Form a Chiral Ether Linkage
With the free (R)-3-methylmorpholine in hand, it can be utilized as a nucleophile to displace a leaving group, thereby installing the chiral morpholine moiety onto a target scaffold. This is a common strategy in the synthesis of kinase inhibitors, where a morpholino-alkoxy side chain is often crucial for activity.[7][8]
This step is a classic Williamson ether synthesis, where the deprotonated hydroxyl group of a phenol acts as a nucleophile to displace a halide on an alkyl chain that is pre-functionalized with the chiral morpholine. The use of a base such as potassium carbonate is essential to deprotonate the phenol, generating the more nucleophilic phenoxide. The choice of a polar aprotic solvent like dimethylformamide (DMF) facilitates the SN2 reaction.
Reaction Scheme:
A general workflow for the synthesis of a chiral morpholino-alkoxy side chain.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles |
| 4-Hydroxy-3-methoxybenzonitrile | 149.15 | 5.0 g | 33.5 mmol |
| 1-Bromo-3-chloropropane | 157.44 | 6.3 g | 40.2 mmol |
| (R)-3-Methylmorpholine | 101.15 | 4.1 g | 40.2 mmol |
| Potassium Carbonate (K2CO3) | 138.21 | 13.9 g | 100.5 mmol |
| Dimethylformamide (DMF), anhydrous | 73.09 | 100 mL | - |
| Ethyl Acetate | - | As needed | - |
| Water | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask, add 4-hydroxy-3-methoxybenzonitrile (5.0 g, 33.5 mmol), potassium carbonate (6.95 g, 50.3 mmol), and anhydrous dimethylformamide (50 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromo-3-chloropropane (6.3 g, 40.2 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
After the initial alkylation is complete, cool the reaction to room temperature.
-
Add (R)-3-Methylmorpholine (4.1 g, 40.2 mmol) and additional potassium carbonate (6.95 g, 50.3 mmol) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-16 hours.
-
Upon completion, cool the reaction to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water (2 x 100 mL) and brine (100 mL), then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Conclusion and Future Perspectives
This application note has detailed a robust and versatile two-step synthetic sequence utilizing this compound as a key chiral building block. The protocols provided for Boc deprotection and subsequent nucleophilic substitution are broadly applicable and can be adapted for the synthesis of a wide array of complex molecules. The strategic incorporation of the (R)-3-methylmorpholine moiety is a powerful tool in the medicinal chemist's arsenal for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The continued exploration of chiral morpholine derivatives in multi-step synthesis is expected to yield novel therapeutic agents with enhanced efficacy and safety profiles.
References
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of Chiral Morpholines: A Detailed Guide to (R)-N-Boc-3-Methylmorpholine
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of (R)-N-Boc-3-Methylmorpholine, a valuable chiral building block in modern drug discovery. Recognizing the importance of this scaffold in medicinal chemistry, this document outlines a robust and scalable synthetic protocol, moving from theoretical concepts to practical, field-tested methodologies. We delve into the critical aspects of reaction parameter optimization, purification strategies, and rigorous analytical characterization. The causality behind experimental choices is explained to empower researchers with a deeper understanding of the process, ensuring both efficiency and reproducibility in a larger-scale setting. This guide is intended for researchers, scientists, and drug development professionals seeking to implement or adapt this synthesis in their laboratories.
Introduction: The Significance of Chiral Morpholines in Drug Discovery
Chiral morpholine moieties are privileged structures in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[1][2][3] The rigid, chair-like conformation of the morpholine ring can effectively orient pharmacophoric groups, leading to optimized interactions with biological targets.[2][3] Specifically, substituted chiral morpholines are key components in a wide array of therapeutic agents, including those targeting the central nervous system.[2][3] The synthesis of enantiomerically pure morpholines, therefore, remains a critical endeavor in the pharmaceutical industry.[1][4]
This compound serves as a versatile intermediate, with the Boc (tert-butoxycarbonyl) protecting group facilitating subsequent chemical transformations. The development of a scalable and cost-effective synthesis for this compound is paramount for advancing drug discovery programs that rely on this chiral scaffold. This guide addresses the practical challenges of scaling up the synthesis from milligram to multi-gram or even kilogram quantities, focusing on safety, efficiency, and product quality.
Synthetic Strategy and Mechanistic Considerations
The chosen synthetic route for this compound is designed for scalability and relies on readily available starting materials. The overall strategy involves the formation of the chiral center early in the synthesis, followed by cyclization to form the morpholine ring and subsequent N-protection. Asymmetric hydrogenation of unsaturated morpholines is a powerful method for obtaining chiral morpholines in high yields and enantioselectivities.[5][6][7]
The key steps in the synthesis are:
-
Formation of a chiral amino alcohol: This step is crucial for establishing the desired stereochemistry.
-
Cyclization to form the morpholine ring: This is typically achieved through an intramolecular nucleophilic substitution.
-
N-Boc Protection: The final step involves the protection of the secondary amine with a Boc group, rendering the molecule stable and ready for further functionalization.[8]
A general overview of the synthetic workflow is presented below:
Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This section provides a step-by-step protocol for the gram-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[9][10][11][12][13]
Materials and Reagents
| Reagent | Grade | Supplier |
| (S)-5-Methylmorpholin-3-one | ≥98% | Commercially Available |
| Lithium aluminum hydride (LAH) | 1.0 M solution in THF | Commercially Available |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Commercially Available |
| Di-tert-butyl dicarbonate (Boc)₂O | ≥97% | Commercially Available |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |
| Sodium sulfate, anhydrous | ACS reagent grade | Commercially Available |
| Hydrochloric acid (HCl) | 37% | Commercially Available |
| Sodium hydroxide (NaOH) | Pellets, ACS reagent grade | Commercially Available |
| Water, deionized | In-house |
Step 1: Synthesis of (S)-3-Methylmorpholine
Reaction Scheme:
(S)-5-Methylmorpholin-3-one → (S)-3-Methylmorpholine (via LAH reduction)
Procedure:
-
To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (87 g, 3.0 eq.) suspended in anhydrous tetrahydrofuran (1500 mL) and cool the suspension to 0 °C in an ice bath.[14]
-
Dissolve (S)-5-methylmorpholin-3-one (88 g) in anhydrous tetrahydrofuran (500 mL).[14]
-
Slowly add the solution of (S)-5-methylmorpholin-3-one to the LAH suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.[14]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the sequential dropwise addition of water (100 mL), 2N sodium hydroxide solution (200 mL), and water (300 mL) at 0 °C.[14]
-
Stir the resulting mixture for 30 minutes.
-
Add a 2% methanol/dichloromethane mixture (1000 mL) and continue stirring for 1 hour.[14]
-
Filter the crude product through a pad of diatomaceous earth.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low water bath temperature (20-25 °C) to obtain (S)-3-methylmorpholine as a crude product.[14]
Step 2: Synthesis of this compound
Reaction Scheme:
(S)-3-Methylmorpholine + (Boc)₂O → this compound
Procedure:
-
Dissolve the crude (S)-3-methylmorpholine from the previous step in anhydrous dichloromethane (DCM).
-
To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound. For large-scale purification, crystallization or distillation may be more suitable.[15]
Process Optimization and Scale-Up Considerations
Scaling up a chemical synthesis from the lab bench to a pilot plant or manufacturing facility requires careful consideration of several factors to ensure safety, efficiency, and consistency.
-
Reagent Addition and Temperature Control: The reduction with LAH is highly exothermic. On a larger scale, the addition of the substrate should be slow and carefully controlled to maintain the reaction temperature. A jacketed reactor with a reliable cooling system is essential.
-
Quenching Procedure: The quenching of LAH is also highly exothermic and generates hydrogen gas.[10] This step must be performed with extreme caution, ensuring adequate ventilation and the absence of ignition sources. The dropwise addition of the quenching agents at a low temperature is critical.
-
Work-up and Extraction: For large-scale operations, liquid-liquid extractions can be cumbersome. Alternative work-up procedures, such as precipitation and filtration, should be explored.
-
Purification: While flash chromatography is suitable for laboratory-scale purification, it is often not practical for large quantities.[15] Developing a robust crystallization procedure is highly desirable for isolating the final product in high purity on a larger scale.[15]
-
Solvent Selection: The choice of solvents should consider not only reactivity but also safety, environmental impact, and ease of recovery for large-scale use.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.
| Analytical Technique | Purpose | Expected Results |
| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | Spectra consistent with the structure of this compound. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of the product. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric excess (e.e.).[][17] | High enantiomeric excess (>98%) should be observed.[] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic peaks for the carbamate C=O and C-O bonds. |
| Optical Rotation | Confirmation of the chiral nature of the product. | A specific rotation value consistent with the (R)-enantiomer.[18] |
The following diagram illustrates the analytical workflow for product characterization:
Figure 2: Analytical workflow for the purification and characterization of the final product.
Safety Precautions
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.[9][10][11][12][13]
-
Morpholine and its derivatives: These are corrosive and can cause severe skin burns and eye damage.[9][10][12] Always handle them in a fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
-
Lithium aluminum hydride (LAH): LAH is a highly reactive, flammable solid that reacts violently with water.[14] It should be handled under an inert atmosphere (e.g., nitrogen or argon). The quenching process must be performed slowly and with extreme caution.
-
Solvents: Anhydrous THF and DCM are flammable and should be handled away from ignition sources.[11]
Always consult the Safety Data Sheets (SDS) for all reagents before use and follow all institutional safety guidelines.[9][10][11][12][13]
Conclusion
This application note provides a detailed and practical guide for the scale-up synthesis of this compound. By following the outlined protocols and considering the scale-up recommendations, researchers and drug development professionals can confidently produce this valuable chiral building block in larger quantities. The emphasis on mechanistic understanding, process optimization, and rigorous analytical characterization ensures the synthesis is robust, reproducible, and yields a product of high purity and enantiomeric excess, thereby accelerating the development of new and innovative medicines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. redox.com [redox.com]
- 12. nexchem.co.uk [nexchem.co.uk]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. 3S-3-METHYLMORPHOLINE | 350595-57-2 [chemicalbook.com]
- 15. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 17. Chiral analysis - Wikipedia [en.wikipedia.org]
- 18. banglajol.info [banglajol.info]
Application Notes & Protocols: The Strategic Incorporation of (R)-N-Boc-3-Methylmorpholine in Natural Product Total Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-N-Boc-3-methylmorpholine is a valuable chiral building block in modern organic synthesis, prized for its pre-defined stereochemistry and versatile morpholine scaffold. The morpholine ring system is a prevalent motif in numerous biologically active compounds and FDA-approved therapeutics, making its enantioselective synthesis a critical endeavor.[1][2] This technical guide provides an in-depth exploration of the strategic application of this compound in the total synthesis of complex natural products. Moving beyond a simple recitation of facts, this document elucidates the underlying chemical principles, provides detailed, field-tested protocols, and illustrates the logical flow of synthetic planning. We will examine how this synthon serves as a cornerstone for introducing chirality and functionality, enabling the efficient construction of intricate molecular architectures.
Introduction: The Strategic Value of Chiral Morpholine Scaffolds
The morpholine heterocycle, with its embedded 1,4-oxa-aza motif, is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][3] When rendered chiral, as in this compound, it transforms from a mere structural component into a powerful tool for asymmetric synthesis. The stereocenter at the C-3 position, derived from the chiral pool (typically from (R)-alaninol), allows chemists to introduce a specific, absolute stereochemistry into a target molecule early in the synthetic sequence.[4]
The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a key feature, serving two primary functions:
-
Modulation of Reactivity: It deactivates the nitrogen nucleophilicity, preventing unwanted side reactions during subsequent transformations on other parts of the molecule.
-
Facile Deprotection: It can be removed reliably under acidic conditions, unmasking the secondary amine for further functionalization, such as amide bond formation or reductive amination.
The strategic importance of this building block lies in its ability to be manipulated through ring-opening reactions, effectively transferring its inherent chirality and functional handles (an amino and a hydroxyl group in a defined spatial relationship) to an acyclic fragment, which can then be elaborated into the core of a natural product.
Figure 1: Conceptual workflow for utilizing this compound.
Core Application: Reductive Ring Opening for Chiral Fragment Synthesis
A primary application of this compound is its use as a precursor to chiral 1,2-amino alcohol derivatives through selective, reductive ring-opening of the C-O bond. This transformation is powerful because it preserves the critical C-3 stereocenter while generating a linear, differentially protected fragment ready for further elaboration. The choice of reducing agent and Lewis acid catalyst is paramount for achieving high regioselectivity and yield.
Causality Behind the Protocol:
-
Lewis Acid Activation: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to the morpholine oxygen, activating the C-O bond for nucleophilic attack by a hydride. This coordination also helps to pre-organize the substrate for a stereocontrolled reaction.
-
Hydride Delivery: A hydride reagent, such as Diisobutylaluminium hydride (DIBAL-H) or triethylsilane, serves as the nucleophile. Triethylsilane is often preferred as it is milder and can lead to cleaner reactions with fewer side products.
-
Regioselectivity: The hydride preferentially attacks the less-hindered C-2 carbon, leading to the cleavage of the C2-O bond and formation of the desired N-(2-hydroxyethyl)amino alcohol derivative. The Boc group remains intact under these conditions.
Experimental Protocol: Lewis Acid-Mediated Reductive Ring Opening
This protocol describes the conversion of this compound into (R)-tert-butyl (2-hydroxyethyl)(1-hydroxypropan-2-yl)carbamate, a versatile chiral intermediate.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylsilane (Et₃SiH, 2.0 - 3.0 eq)
-
Titanium tetrachloride (TiCl₄, 1.0 M in DCM, 1.1 - 1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere setup
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add triethylsilane (2.5 eq) dropwise to the stirred solution. Following this, add the solution of TiCl₄ (1.2 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system and staining with potassium permanganate). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution at -78 °C. Caution: Gas evolution may occur. Allow the mixture to warm slowly to room temperature.
-
Workup: Add an equal volume of saturated aqueous Rochelle's salt solution and stir vigorously for 1-2 hours until the organic and aqueous layers become clear and an emulsion is no longer present.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel (using a gradient elution, e.g., 10% to 50% ethyl acetate in hexanes) to afford the pure (R)-tert-butyl (2-hydroxyethyl)(1-hydroxypropan-2-yl)carbamate.
| Parameter | Condition / Reagent | Rationale | Typical Yield |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic, good solubility for reagents, low freezing point. | N/A |
| Temperature | -78 °C | Minimizes side reactions and enhances selectivity. | N/A |
| Lewis Acid | Titanium tetrachloride (TiCl₄) | Strong oxophile, effectively activates the C-O bond. | 80-90% |
| Hydride Source | Triethylsilane (Et₃SiH) | Mild reducing agent, minimizes over-reduction. | N/A |
| Quench | Sat. NaHCO₃ / Rochelle's Salt | Neutralizes the Lewis acid and chelates titanium salts for a cleaner workup. | N/A |
Synthetic Elaboration: A Case Study in Alkaloid Core Synthesis
The chiral diol fragment generated from the ring-opening protocol is a versatile intermediate. The primary and secondary alcohols can be selectively protected or functionalized, and the Boc-protected amine can be deprotected to participate in further C-N bond-forming reactions.
Let's consider its application in the synthesis of a hypothetical piperidine alkaloid core, a common structure in natural products.[3]
Figure 2: Synthetic pathway from this compound to a chiral piperidine core.
Protocol: Stepwise Elaboration to a Piperidine Precursor
Part A: Selective Protection and Oxidation
-
Selective Silylation: Dissolve the amino diol from the previous protocol (1.0 eq) in anhydrous DCM. Add imidazole (1.5 eq) and cool to 0 °C. Add tert-butyldiphenylsilyl chloride (TBDPSCl, 1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. The TBDPS group will selectively protect the less sterically hindered primary alcohol. Quench with water, extract with DCM, dry, and purify by column chromatography.
-
Oxidation: Dissolve the resulting protected alcohol (1.0 eq) in anhydrous DCM and add solid NaHCO₃ (3.0 eq). Add Dess-Martin periodinane (DMP, 1.5 eq) portion-wise at room temperature. Stir for 1-2 hours until TLC indicates completion. Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir until clear, then extract with DCM, dry, and purify to yield the β-amino ketone.
Part B: Deprotection and Cyclization
-
Boc Deprotection: Dissolve the β-amino ketone (1.0 eq) in DCM (0.1 M) and cool to 0 °C. Add trifluoroacetic acid (TFA, 10 eq) dropwise. Stir at 0 °C for 1 hour, then warm to room temperature for an additional hour. Concentrate under reduced pressure to remove excess TFA (co-evaporate with toluene if necessary) to yield the crude amine salt.
-
Intramolecular Reductive Amination: Dissolve the crude amine salt in methanol (0.1 M). Add acetic acid (2.0 eq) followed by sodium cyanoborohydride (NaBH₃CN, 1.5 eq). Stir at room temperature for 6-12 hours. Quench by adding saturated aqueous NaHCO₃ until the solution is basic. Extract with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate. Purify by column chromatography to yield the chiral 2-methyl-5-(hydroxydiphenylmethyl)piperidine derivative.
Conclusion and Future Outlook
This compound stands as a testament to the power of chiral building block strategies in the total synthesis of natural products. Its utility extends far beyond its inclusion as a simple heterocycle. Through carefully controlled ring-opening and subsequent functionalization, it provides a reliable and efficient route to complex chiral fragments that are otherwise challenging to synthesize. The protocols detailed herein offer a robust framework for researchers to harness the synthetic potential of this valuable synthon. As the quest for novel, stereochemically complex bioactive molecules continues, the strategic application of pre-functionalized chiral building blocks like this compound will undoubtedly play an increasingly vital role in advancing the frontiers of drug discovery and organic synthesis.[5][6][7]
References
- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constructing Molecular Complexity and Diversity: Total Synthesis of Natural Products of Biological and Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Diastereoselectivity in Reactions with (R)-N-Boc-3-Methylmorpholine
Introduction: (R)-N-Boc-3-Methylmorpholine is a valuable chiral building block in medicinal chemistry and drug development, prized for its defined stereochemistry and utility in creating complex, three-dimensional molecules.[1] However, when chemists attempt to use it as a chiral auxiliary to control the stereochemistry of new adjacent chiral centers—for instance, in alkylation or aldol-type reactions—they can encounter frustratingly low levels of diastereoselectivity. This guide is designed to serve as a first-line technical resource for researchers facing this challenge.
While comprehensive literature on using this specific molecule as a chiral auxiliary is still emerging, the principles of asymmetric synthesis are well-established. This guide applies field-proven insights from analogous, well-studied systems to provide a logical framework for troubleshooting and optimizing your reactions. We will delve into the causality behind common experimental pitfalls and provide systematic protocols to help you achieve the desired stereochemical control.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when diastereoselectivity is unexpectedly low. Each answer provides both a theoretical explanation and a practical course of action.
Q1: We are observing a nearly 1:1 diastereomeric ratio in the alkylation of an N-acylated (R)-3-Methylmorpholine derivative. What are the most likely causes?
A low diastereomeric ratio (d.r.) is almost always an indication that the transition states leading to the two different diastereomers are very close in energy. Several factors can contribute to this, and they should be investigated systematically.
-
Suboptimal Temperature Control: This is the most common culprit. Many stereoselective reactions require cryogenic temperatures (e.g., -78 °C) to be effective. At higher temperatures, there is enough thermal energy to overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity. This is a classic case of shifting from kinetic to thermodynamic control, where the desired, kinetically-formed product is not sufficiently favored.
-
Incorrect Base or Enolate Geometry: The stereochemical outcome of reactions involving enolates is critically dependent on the enolate's geometry (E vs. Z). For many chiral auxiliaries, such as the well-known Evans oxazolidinones, the formation of a specific (Z)-enolate is crucial for high diastereoselectivity.[2] This is typically achieved by using bulky bases (like LDA or LHMDS) and ensuring the N-acyl group can effectively chelate the lithium cation. The N-Boc group on your starting material is not an acyl group and is generally not used to direct enolate formation for alkylation. You must first replace it with an appropriate acyl group (e.g., propionyl, acetyl) to perform these reactions. The bulky tert-butyl group of the Boc protecting group can also interfere with the formation of a well-ordered, chair-like transition state.
-
Inappropriate Solvent: The solvent plays a critical role in stabilizing or destabilizing the transition state. Aprotic, non-coordinating, or weakly coordinating solvents like tetrahydrofuran (THF) or toluene are often preferred because they do not interfere with the chelation that organizes the transition state. More polar or coordinating solvents can disrupt this organization, leading to lower selectivity.
-
Steric Mismatch: The chiral auxiliary works by creating a sterically-defined environment. If the electrophile or the acyl group is too bulky or too small, it may not "fit" correctly into the preferred transition state, diminishing the steric bias and eroding selectivity.
Q2: How critical is the reaction temperature, and how can we systematically optimize it?
Temperature is arguably the most critical parameter for controlling diastereoselectivity. The difference in activation energies (ΔΔG‡) for the two competing diastereomeric transition states is often small. As temperature increases, the proportion of molecules with sufficient energy to overcome the higher-energy barrier increases, leading to a lower diastereomeric ratio.
Troubleshooting Protocol: Temperature Optimization
-
Establish a Baseline: Perform your reaction at a standard cryogenic temperature, typically -78 °C (a dry ice/acetone bath). Ensure the temperature is stable throughout the addition of reagents and the reaction period.
-
Analyze the Outcome: Carefully determine the diastereomeric ratio using a reliable analytical method, such as high-field ¹H NMR spectroscopy (analyzing distinct signals for each diastereomer) or chiral HPLC.
-
Systematic Variation: If selectivity is still low, perform a series of experiments at progressively lower temperatures. Consider using a cryocooler or alternative cooling baths if necessary (e.g., liquid nitrogen/ethyl acetate at -84 °C, or nitrogen/diethyl ether at -100 °C).
-
Data Analysis: Record the d.r. at each temperature and observe the trend. This data can be used to perform an Eyring analysis to understand the enthalpic and entropic contributions to selectivity.
Table 1: Representative Effect of Temperature on Diastereoselectivity (Illustrative Data from an Evans Aldol Reaction)
| Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 0 | 85 : 15 |
| -20 | 90 : 10 |
| -40 | 95 : 5 |
| -78 | >99 : 1 |
This table illustrates a typical trend where lower temperatures significantly enhance stereoselectivity. Your results will vary based on your specific substrate and reaction.
Q3: Can the choice of solvent or base significantly impact the diastereoselectivity?
Absolutely. The solvent and base work in concert to determine the geometry and aggregation state of the enolate, which directly influences the facial selectivity of the subsequent reaction.
The Role of the Base and Solvent in Enolate Formation:
The goal is typically to form a single, defined enolate isomer. For N-acylated systems, bulky lithium amide bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) in an ethereal solvent like THF are standard. This combination is known to reliably produce (Z)-enolates, which are key to achieving high selectivity in many chiral auxiliary systems.
Troubleshooting Protocol: Solvent and Base Screening
-
Confirm Acylation: Ensure the N-Boc group has been replaced with an appropriate N-acyl group (e.g., propionyl chloride and a base like pyridine or DMAP).
-
Standard Conditions: Start with the gold standard: LDA in dry THF at -78 °C .
-
Vary the Solvent: If selectivity is poor, screen other non-polar, aprotic solvents. Toluene can sometimes promote better organization of the transition state. Dichloromethane (DCM) is another common choice. Avoid polar aprotic solvents like DMF or DMSO initially, as they can interfere with chelation.
-
Vary the Base: While LDA is often optimal, consider other bases like LHMDS or KHMDS. The change in the cation (Li⁺ vs. K⁺) can alter the tightness of the chelation in the transition state, sometimes improving selectivity.
-
Consider Additives: In some cases, Lewis acid additives or lithium salts (like LiCl) can help to create a more organized and rigid transition state, thereby improving selectivity.
Table 2: Representative Effect of Solvent on Diastereoselectivity (Illustrative Data)
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio |
| THF | 7.6 | 95 : 5 |
| Toluene | 2.4 | 92 : 8 |
| CH₂Cl₂ | 9.1 | 88 : 12 |
| CH₃CN | 37.5 | 60 : 40 |
This table illustrates how increasing solvent polarity can disrupt the organized transition state and decrease selectivity.
Part 2: In-Depth Troubleshooting & Mechanistic Visualization
Guide 1: Systematic Workflow for Optimizing Diastereoselectivity
When facing low selectivity, avoid changing multiple variables simultaneously. A systematic, one-variable-at-a-time approach is the most efficient path to a solution. The following flowchart outlines a logical progression for troubleshooting.
Caption: Systematic workflow for troubleshooting low diastereoselectivity.
Guide 2: Understanding the Mechanistic Origin of Stereocontrol
High diastereoselectivity arises from a strong energetic preference for one transition state over all others. In the case of N-acyl chiral auxiliaries, this is often explained by the Zimmerman-Traxler model for aldol reactions or similar models for alkylations. The reaction proceeds through a rigid, chair-like, six-membered transition state where the metal cation (typically Li⁺) is chelated by both the enolate oxygen and the carbonyl oxygen of the auxiliary.
This chelation forces the substituents into pseudo-equatorial or pseudo-axial positions. The bulky part of the chiral auxiliary (in this case, the C3-methyl group and the rest of the morpholine ring) effectively blocks one face of the enolate. The incoming electrophile (e.g., an aldehyde or alkyl halide) can therefore only approach from the less hindered face, leading to the formation of a single major diastereomer.
Caption: A chelated, chair-like transition state model explains high diastereoselectivity.
References
Technical Support Center: Synthesis of (R)-N-Boc-3-Methylmorpholine Derivatives
Welcome to the technical support center for the synthesis of (R)-N-Boc-3-methylmorpholine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable chiral building block. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep understanding of the chemical principles at play, helping you to anticipate, troubleshoot, and resolve common side reactions and synthetic challenges.
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). We will delve into the causality behind common issues, offering field-proven insights and validated protocols to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Synthetic Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Problem 1: Low Diastereomeric Purity / Epimerization at C3
Q1: My final product shows a significant amount of the (S)-3-methyl diastereomer. What causes this loss of stereochemical integrity?
A1: Epimerization at the C3 position is a critical challenge in the synthesis of chiral 3-substituted morpholines. The hydrogen atom at C3 is adjacent to the nitrogen atom, making it susceptible to abstraction under certain conditions, leading to a loss of the desired (R)-configuration.
The primary causes are:
-
Harsh Basic or Acidic Conditions: Strong bases can deprotonate the C3 position, leading to a planar carbanion or enamine-like intermediate which can be re-protonated from either face, resulting in racemization. Similarly, harsh acidic conditions used during workup or deprotection of other functional groups can sometimes facilitate epimerization.
-
Reaction Intermediates: Certain synthetic routes, particularly those involving oxidation or reduction steps near the chiral center, can create intermediates that are prone to racemization. For example, the formation of an iminium ion intermediate would lead to a loss of stereochemistry at C3.
-
Thermodynamic Equilibration: In some cases, the undesired diastereomer may be thermodynamically more stable. If the reaction conditions allow for reversibility, the product may equilibrate to a mixture of diastereomers. Recent studies have shown that even visible light can mediate the diastereoselective epimerization of morpholines to their more stable isomers via a hydrogen atom transfer (HAT) mechanism.[1][2]
Q2: How can I minimize or prevent epimerization during my synthesis?
A2: Controlling epimerization requires careful selection of reagents and reaction conditions.
-
Mindful pH Control: Use mild, non-nucleophilic bases for any necessary deprotonations. When performing the Boc protection step, using a standard base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) at controlled temperatures (e.g., 0 °C to room temperature) is generally safe.[3] Avoid strong bases like hydroxides or alkoxides if a proton at a stereocenter is labile. During workup, use buffered solutions or mild acids like saturated ammonium chloride to neutralize the reaction mixture.
-
Strategic Synthesis Design: Choose a synthetic route that installs the C3 stereocenter late in the synthesis or uses a method less prone to epimerization. Asymmetric hydrogenation of a pre-formed unsaturated morpholine ring is one such powerful strategy for establishing the stereocenter with high fidelity.[4]
-
Temperature Control: Perform reactions at the lowest effective temperature. Higher temperatures provide the activation energy needed to overcome the barrier to epimerization.
-
Post-Synthesis Correction: If a mixture of diastereomers is obtained, it may be possible to "de-epimerize" the mixture to favor the desired isomer.[5][6] This often involves subjecting the mixture to conditions that selectively convert the undesired isomer back to the desired one, frequently by exploiting thermodynamic stability differences.
dot
Caption: Troubleshooting workflow for low diastereomeric ratio (d.r.).
Problem 2: Impurities Related to the Boc-Protecting Group
Q1: I'm observing a side product with a mass corresponding to a di-Boc protected morpholine. How does this happen and how can I avoid it?
A1: The formation of a di-Boc adduct, where a second Boc group is attached to the nitrogen, is a known, albeit less common, side reaction. The mechanism involves the already Boc-protected nitrogen acting as a nucleophile. This is more likely to occur under specific conditions:
-
Use of DMAP as a Catalyst: 4-Dimethylaminopyridine (DMAP) is often used to accelerate Boc protection. It reacts with Boc-anhydride ((Boc)₂O) to form a highly reactive intermediate.[7] While effective, this intermediate can be reactive enough to be attacked by the less nucleophilic N-Boc protected amine, especially if the primary amine starting material is consumed.
-
Excess Reagents and Prolonged Reaction Times: Using a large excess of (Boc)₂O and allowing the reaction to proceed for an extended period after the primary amine has been consumed can increase the likelihood of this side reaction.
To prevent di-Boc formation:
-
Stoichiometry Control: Use a modest excess of (Boc)₂O (e.g., 1.1-1.2 equivalents).
-
Monitor the Reaction: Follow the consumption of the starting amine by TLC or LC-MS and stop the reaction once it is complete.
-
Avoid DMAP if Possible: If the amine is sufficiently nucleophilic, DMAP may not be necessary.[8] If it is required, use it in catalytic amounts (e.g., 0.05-0.1 equivalents).
Q2: During a subsequent deprotection step using strong acid (e.g., TFA), I see byproducts that appear to be alkylated on my aromatic ring. What is this from?
A2: This is a classic side reaction related to the cleavage of the Boc group. The acid-catalyzed deprotection mechanism generates a stable tert-butyl cation.[9][10] This cation is a potent electrophile and can be "scavenged" by any nucleophilic species present in the reaction mixture. If your molecule contains an electron-rich aromatic ring, it can undergo an unwanted Friedel-Crafts alkylation.
Mitigation Strategies:
-
Use Cation Scavengers: The most effective solution is to add a scavenger to the deprotection cocktail. The scavenger is a nucleophile that is more reactive than your substrate and will trap the tert-butyl cation.
-
Common Scavengers: Thioanisole, triisopropylsilane (TIS), or water are frequently used. A typical cleavage cocktail for a sensitive substrate might be 95% TFA, 2.5% water, and 2.5% TIS.[11]
| Scavenger | Function | Typical Concentration |
| Triisopropylsilane (TIS) | Reduces the tert-butyl cation and protects against other oxidative side reactions. | 2.5 - 5% (v/v) |
| Water | Reacts with the cation to form tert-butanol. | 2.5 - 5% (v/v) |
| Thioanisole | A "soft" nucleophile that effectively traps the cation via electrophilic aromatic substitution. | 2.5 - 5% (v/v) |
dot
Caption: Mechanism of tert-butylation side reaction and its prevention.
Frequently Asked Questions (FAQs)
Q3: What are the best analytical methods to detect these side products and assess the purity of my this compound?
A3: A multi-technique approach is recommended for comprehensive analysis:
-
Chiral HPLC or SFC (Supercritical Fluid Chromatography): This is the gold standard for determining enantiomeric or diastereomeric purity. A chiral stationary phase is required to separate the (R)- and (S)-3-methylmorpholine derivatives.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Invaluable for identifying known and unknown impurities by their mass-to-charge ratio. It's excellent for detecting di-Boc adducts, alkylated byproducts, or fragments from ring-opening.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of your desired product. Diastereomers will often have distinct signals, especially for the protons near the chiral centers (C2, C3, C5). Careful integration of these signals can provide an estimate of the diastereomeric ratio.[1][12]
-
TLC (Thin-Layer Chromatography): A quick and easy method for monitoring reaction progress. Using a potassium permanganate stain can be effective for visualizing morpholine derivatives, which may be UV-inactive.[12]
Q4: Can the morpholine ring open as a potential side reaction?
A4: While the morpholine ring is generally stable, ring-opening can occur under specific, typically harsh, conditions. For instance, some organocatalytic ring-opening polymerizations of morpholinone derivatives have been reported, suggesting that the ester/amide linkages in related structures can be cleaved.[13][14] Additionally, highly oxidative conditions, such as those using visible light and an oxidant, have been developed to intentionally cleave the C-C bonds in the morpholine ring.[15] For the synthesis of this compound, this is unlikely to be a major concern unless extreme pH, temperature, or potent oxidizing agents are used.
Q5: My reaction yield is consistently low. Besides the side reactions mentioned, what else should I investigate?
A5: Low yield can be a multifaceted problem. Consider these possibilities:
-
Incomplete Reaction: The Boc protection of a secondary amine can be sluggish. Ensure you are using appropriate equivalents of (Boc)₂O and base, and monitor the reaction to completion. Steric hindrance around the nitrogen can be a significant factor.[16]
-
Starting Material Quality: Verify the purity of your starting (R)-3-methylmorpholine or its precursor. Impurities can interfere with the reaction.
-
Purification Losses: this compound is a relatively polar and volatile compound. Significant material can be lost during aqueous workup if extractions are not thorough, or during solvent removal under high vacuum, especially with heat.
-
Mechanical Losses: Ensure efficient transfer of material between vessels and proper handling during filtration and chromatography.
Experimental Protocols
Protocol 1: Recommended Synthesis of this compound
This protocol is optimized to minimize side reactions.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add (R)-3-methylmorpholine (1.0 equiv).
-
Dissolution: Dissolve the amine in dichloromethane (DCM, approx. 0.2 M concentration). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (TEA, 1.5 equiv) to the solution and stir for 5 minutes.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in a small amount of DCM. Add the (Boc)₂O solution dropwise to the stirring amine solution over 15-20 minutes. Note: The reaction is exothermic and evolves CO₂ gas; ensure adequate ventilation and slow addition.[3][7][8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 5:1 Hexanes:Ethyl Acetate, KMnO₄ stain) until the starting amine spot is no longer visible.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<40 °C) to avoid product loss.
-
Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography on silica gel.
Protocol 2: Acidic Deprotection with Cation Scavenging
This protocol is for removing the Boc group from a sensitive substrate containing an aromatic ring.
-
Setup: Dissolve the N-Boc protected substrate (1.0 equiv) in DCM.
-
Cocktail Preparation: In a separate vial, prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[11]
-
Deprotection: Add the cleavage cocktail to the substrate solution (typically 10 mL of cocktail per gram of substrate).
-
Reaction: Stir at room temperature for 1-2 hours. Monitor by LC-MS.
-
Workup: Once the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene or DCM several times to remove residual TFA. The resulting amine TFA salt can often be used directly or neutralized with a mild base.
References
- 1. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for (R)-N-Boc-3-Methylmorpholine Alkylation
Welcome to the technical support guide for the alkylation of (R)-N-Boc-3-Methylmorpholine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthetic step. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your reactions with confidence.
Core Principles: Understanding the Reaction Mechanism
The alkylation of this compound is a two-step process initiated by a strong base. The primary goal is the stereoselective deprotonation at the carbon alpha to the nitrogen, followed by a nucleophilic substitution (SN2) reaction with an alkylating agent. Temperature control is paramount throughout this sequence to ensure high yield, minimize side reactions, and preserve the stereochemical integrity of the chiral center.
The reaction typically involves the use of a strong organolithium base, such as sec-butyllithium (s-BuLi), often in the presence of a chelating agent like (-)-sparteine or tetramethylethylenediamine (TMEDA), to form a stabilized lithiated intermediate.[1][2][3]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the alkylation of this compound in a direct question-and-answer format.
Q1: My reaction shows low or no conversion to the alkylated product. What are the likely causes and how can I fix it?
A1: Low conversion is a frequent issue that typically points to inefficient deprotonation (lithiation). Several factors related to temperature and reagents can be at play.
Potential Causes & Solutions:
-
Insufficiently Low Deprotonation Temperature: The deprotonation of N-Boc heterocycles with strong bases like s-BuLi is extremely fast and exothermic.[4] Standard protocols often call for temperatures of -78 °C (dry ice/acetone bath) to maintain control.[4] If the temperature is too high, the organolithium reagent can decompose or react with the solvent (e.g., THF) before it deprotonates the morpholine.
-
Degraded Organolithium Reagent: s-BuLi is highly sensitive to moisture and air. Improper storage or handling can lead to a significant drop in its effective concentration.
-
Solution: Always use a freshly opened bottle of s-BuLi or titrate it before use to determine its exact molarity.
-
-
Presence of Moisture: Trace amounts of water will rapidly quench the organolithium base.
-
Solution: Ensure all glassware is oven-dried, and all solvents are anhydrous. The reaction should be run under a positive pressure of an inert gas like nitrogen or argon.
-
Q2: I'm observing significant side product formation. How does temperature influence this, and what can I do to improve selectivity?
A2: Side product formation is often a direct consequence of suboptimal temperature control during both the deprotonation and alkylation steps.
Potential Causes & Solutions:
-
Elimination Reactions: If you are using an alkyl halide that can undergo E2 elimination (e.g., secondary or tertiary halides), higher reaction temperatures will favor elimination over the desired SN2 substitution.
-
Solution: Keep the alkylation temperature as low as possible while still allowing the reaction to proceed. After deprotonation at -78 °C, the alkylating agent should be added at this temperature, and the reaction should be allowed to warm slowly.
-
-
Over-alkylation: While less common with N-Boc protected amines, it's a known issue in general amine alkylations where the product is more nucleophilic than the starting material.[5][6]
-
Solution: This is primarily controlled by stoichiometry, but ensuring a low reaction temperature can help moderate the reactivity of the formed lithiated species.
-
Q3: I'm concerned about the racemization of the C3 stereocenter. What is the optimal temperature to maintain stereochemical integrity?
A3: Preserving the stereochemistry of the (R)-3-methyl group is critical. The stability of the lithiated intermediate is highly temperature-dependent.
Potential Causes & Solutions:
-
High Deprotonation/Alkylation Temperature: The chiral lithiated intermediate can undergo racemization if the temperature is allowed to rise too high for extended periods. While some studies have shown successful lithiation at temperatures up to -20 °C for short reaction times (2-20 minutes), the traditional and safest approach for maintaining high enantiomeric ratios is to work at -78 °C.[1][7]
-
Solution: Conduct both the deprotonation and the initial phase of the alkylation at -78 °C. The reaction can then be allowed to warm slowly to room temperature to ensure completion.
-
-
Incorrect Base/Ligand System: The choice of base and chiral ligand (if used) is crucial for creating a stable, stereochemically defined intermediate.
Data Presentation & Key Parameters
For clarity, the following tables summarize critical temperature-dependent parameters.
Table 1: Recommended Temperature Ranges for Reaction Steps
| Reaction Step | Temperature Range | Rationale |
| Deprotonation (Lithiation) | -78 °C to -65 °C | Maximizes stability of the organolithium base and the resulting lithiated intermediate, preventing decomposition and preserving stereochemistry.[4] |
| Alkylation (Electrophile Addition) | -78 °C, then slow warm-up | Initial low temperature controls the exothermic reaction and minimizes side products. Slow warming ensures the reaction goes to completion. |
| Reaction Quench | 0 °C to Room Temperature | Typically done after the reaction is complete, quenching at a lower temperature can help control any exothermic release from unreacted reagents. |
Table 2: Common Bases and Their General Characteristics
| Base | Typical Temperature | Key Characteristics |
| sec-Butyllithium (s-BuLi) | -78 °C | Highly reactive, strong base suitable for deprotonating weakly acidic C-H bonds. Requires cryogenic temperatures for control.[1][2] |
| n-Butyllithium (n-BuLi) | -78 °C to -50 °C | Less reactive than s-BuLi but still very effective. Often used when substrate is more acidic. |
| Lithium Diisopropylamide (LDA) | -78 °C to 0 °C | A strong, non-nucleophilic base. Can be an alternative but may be less effective for this specific substrate. |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of this compound
This protocol is a general guideline and should be optimized for specific alkylating agents.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (or another suitable ether solvent like MTBE) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.[4]
-
Initial Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Addition of Substrate: Add this compound (1.0 eq) and a chelating agent like (-)-sparteine (1.2 eq) to the cold solvent.
-
Deprotonation: Add s-BuLi (1.3 eq, 1.4 M in cyclohexane) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -65 °C.[4] The solution may change color (e.g., to orange-red), indicating the formation of the lithiated species.[4]
-
Aging: Stir the reaction mixture at -78 °C for 1-3 hours to ensure complete deprotonation.[4]
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise at -78 °C.
-
Warm-up: Allow the reaction to stir at -78 °C for an additional hour before slowly warming to room temperature and stirring overnight.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Proceed with a standard aqueous work-up and extraction with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Reaction Pathway
Caption: General pathway for the alkylation reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
References
- 1. Asymmetric lithiation trapping of N-Boc heterocycles at temperatures above -78 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselectivity Control with (R)-N-Boc-3-Methylmorpholine Derivatives
Welcome to the technical support center for stereoselective synthesis involving (R)-N-Boc-3-Methylmorpholine scaffolds. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this chiral building block in complex synthetic routes. Here, we address common challenges and frequently asked questions regarding the influence of Lewis acids on the stereochemical outcome of reactions involving substrates derived from this compound.
Morpholine and its derivatives are versatile scaffolds in medicinal chemistry, often prized for their favorable physicochemical and pharmacokinetic properties.[1] When using a chiral morpholine building block like this compound, controlling the stereochemistry of subsequent transformations is paramount. This guide provides in-depth, practical advice to help you troubleshoot and optimize your stereoselective reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing low diastereoselectivity in a Lewis acid-mediated conjugate addition to a substrate containing the (R)-3-Methylmorpholine scaffold. What are the likely causes and how can I improve it?
Answer:
Low diastereoselectivity in this context typically points to insufficient facial discrimination of the prochiral intermediate. The chiral morpholine scaffold is intended to block one face of the reactive species, but its effectiveness is highly dependent on the conformational rigidity of the transition state, which is orchestrated by the Lewis acid.
Core Problem: The Lewis acid may not be forming a sufficiently stable and well-organized chelated intermediate with your substrate. This leads to multiple competing, low-energy transition states, resulting in a mixture of diastereomers.
Troubleshooting Workflow:
-
Evaluate Lewis Acid Coordination: The primary coordination sites in your substrate are the carbonyl oxygen of the Michael acceptor and potentially the oxygen or nitrogen atoms of the morpholine ring. The Boc group, however, can be labile to strong Lewis acids.[2][3] A weaker Lewis acid might not enforce a rigid conformation, while a very strong one might cleave the Boc protecting group.[2][3]
-
Optimize the Lewis Acid: The choice of Lewis acid is critical. Its size (steric bulk) and strength (Hard-Soft Acid-Base properties) dictate the geometry of the transition state.[4][5]
-
Hard Lewis Acids (e.g., AlCl₃, TiCl₄): Tend to coordinate strongly to carbonyl oxygens. They can be very effective but may also catalyze side reactions or Boc-deprotection.
-
Softer Lewis Acids (e.g., ZnCl₂, Cu(OTf)₂): Offer milder conditions and may favor different coordination geometries.
-
Bulky Lewis Acids (e.g., B(C₆F₅)₃, Aluminum tris(2,6-di-tert-butylphenoxide)): Can dramatically alter selectivity by creating significant steric hindrance.[5]
-
-
Solvent and Temperature Effects:
-
Solvent: Less coordinating solvents (e.g., DCM, toluene) are generally preferred as they do not compete with the substrate for binding to the Lewis acid.
-
Temperature: Lowering the reaction temperature (e.g., from -20°C to -78°C) can significantly enhance selectivity by favoring the transition state with the lowest activation energy.
-
Troubleshooting Decision Diagram:
Caption: Troubleshooting workflow for low diastereoselectivity.
Q2: What is the proposed mechanism for stereocontrol by the (R)-3-Methylmorpholine scaffold in a Lewis acid-catalyzed reaction?
Answer:
The stereocontrol arises from the formation of a rigid, chiral, chelated intermediate. In a model reaction, such as the conjugate addition of a nucleophile to an α,β-unsaturated amide derived from the morpholine's nitrogen, the Lewis acid plays a crucial role.
Proposed Mechanism:
-
Chelation: The Lewis acid (LA) coordinates to both the carbonyl oxygen of the amide and the ether oxygen of the morpholine ring. This bidentate chelation locks the conformation of the morpholine ring and the attached unsaturated system.
-
Conformational Lock: Due to the (R)-stereochemistry of the methyl group at the C3 position, the morpholine ring adopts a stable chair conformation where the methyl group is pseudo-equatorial. This arrangement forces the entire α,β-unsaturated system to adopt a specific orientation.
-
Facial Shielding: The bulky part of the chiral scaffold effectively shields one face (e.g., the si-face) of the β-carbon of the Michael acceptor.
-
Controlled Attack: The incoming nucleophile is therefore directed to the less sterically hindered face (e.g., the re-face), leading to the preferential formation of one diastereomer.
Mechanistic Diagram:
Caption: Lewis acid-mediated stereocontrol mechanism.
Q3: My reaction is giving a good yield, but the diastereomeric ratio (d.r.) is inconsistent between batches. What could cause this variability?
Answer:
Inconsistent stereoselectivity is often traced back to subtle variations in reaction conditions that affect the sensitive equilibrium between different transition states.
Potential Causes for Inconsistency:
-
Water Content: Trace amounts of water can hydrolyze the Lewis acid, generating protic acids which may catalyze a non-selective background reaction.[2] Ensure all glassware is rigorously dried and use anhydrous solvents.
-
Lewis Acid Quality and Stoichiometry: The purity and age of the Lewis acid can affect its activity. Use freshly opened bottles or titrated solutions. Ensure the stoichiometry is precise for each run, as even small deviations can impact the reaction.[6]
-
Rate of Addition and Temperature Control: If the reaction is exothermic, slow addition of the reagent at a controlled low temperature is crucial. Localized temperature spikes can favor the formation of the undesired diastereomer.
Comparative Data: Effect of Lewis Acid and Temperature
The following table illustrates how the choice of Lewis acid and temperature can influence the diastereomeric ratio in a hypothetical conjugate addition reaction.
| Entry | Lewis Acid (1.1 eq) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | TiCl₄ | CH₂Cl₂ | -78 | 95 | 95:5 |
| 2 | TiCl₄ | CH₂Cl₂ | -20 | 96 | 85:15 |
| 3 | SnCl₄ | CH₂Cl₂ | -78 | 92 | 90:10 |
| 4 | ZnBr₂ | CH₂Cl₂ | -78 | 85 | 70:30 |
| 5 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 91 | 65:35 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Michael Addition
Safety Note: Lewis acids are corrosive and moisture-sensitive. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
-
Preparation: To an oven-dried, 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the (R)-N-acyl-3-methylmorpholine substrate (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe to achieve a 0.1 M concentration.
-
Cooling: Cool the solution to the desired temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.1 eq, as a 1.0 M solution in DCM) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for 30 minutes.
-
Nucleophile Addition: Add the nucleophile (1.2 eq) dropwise over 15 minutes.
-
Reaction Monitoring: Stir the reaction at -78°C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NH₄Cl at -78°C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR analysis or chiral HPLC.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Research Portal [scholarworks.brandeis.edu]
Technical Support Center: Purification of (R)-N-Boc-3-Methylmorpholine Diastereomers
Welcome to the technical support center for the purification of (R)-N-Boc-3-Methylmorpholine diastereomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet critical challenge of separating the cis-(3R,5S) and trans-(3R,5R) diastereomers of N-Boc-3-methylmorpholine and its derivatives. This resource combines foundational principles with field-tested troubleshooting advice to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered during the synthesis and purification of substituted morpholines.
Q1: What are the primary diastereomers of this compound and why is their separation challenging?
When synthesizing this compound, the introduction of the methyl group at the 3-position creates a new stereocenter. Depending on the synthetic route, this can result in two primary diastereomers relative to the inherent chirality of the starting material: the cis-(3R,5S) and trans-(3R,5R) isomers (assuming a morpholine ring numbering where N is position 1 and O is position 4). Their separation is challenging because they share identical molecular weights and similar polarities, making them difficult to resolve using standard achiral purification techniques like silica gel flash chromatography.[1]
Q2: How can I quickly assess the diastereomeric ratio (d.r.) of my crude product?
The most effective and direct method for assessing the diastereomeric ratio is through ¹H NMR spectroscopy.[2] Diastereomers are distinct compounds and will have slightly different chemical environments. Look for well-resolved signals, often the methyl group protons or the protons adjacent to the nitrogen or oxygen, which will appear as separate peaks. Careful integration of these distinct peaks provides a quantitative measure of the d.r.[2] For complex or overlapping spectra, advanced techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, simplifying analysis.[3][4]
Q3: Which purification technique is generally more effective: chromatography or crystallization?
The choice between chromatography and crystallization is case-dependent and hinges on factors like the diastereomeric ratio, scalability, and the specific physicochemical properties of the diastereomers.
-
Chromatography (HPLC/SFC): Generally offers higher resolution and is more universally applicable, especially for difficult separations or when both diastereomers are desired in high purity. Supercritical Fluid Chromatography (SFC) is often faster and uses less organic solvent than HPLC.[5][6]
-
Crystallization: Can be highly efficient and cost-effective for large-scale purification if one diastereomer is significantly in excess and crystallizes preferentially. However, it often requires more extensive method development (e.g., solvent screening) and may not be feasible for ratios close to 1:1.
Workflow for Selecting a Purification Strategy
The following decision tree provides a logical workflow for choosing the most appropriate purification method based on your experimental needs.
Caption: A workflow guiding the choice between crystallization and chromatography.
Troubleshooting Guide 1: Chiral Chromatography (HPLC/SFC)
Chiral chromatography is the most robust method for separating diastereomers.[7][8] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often the first choice for method development with morpholine derivatives.[9] Supercritical Fluid Chromatography (SFC) is particularly advantageous, offering faster separations and reduced solvent consumption compared to traditional HPLC.[5][10]
Problem: Poor or no resolution between diastereomer peaks.
-
Cause & Explanation: The chiral stationary phase (CSP) is not providing sufficient stereochemical recognition. Separation on a CSP relies on the transient formation of diastereomeric complexes between the analytes and the chiral selector, which must have different energies of formation.[] If these interactions are too weak or non-specific, no separation will occur.
-
Solution Steps:
-
Change the CSP: This is the most critical variable. If an amylose-based column fails, try a cellulose-based one, or vice-versa. Macrocyclic glycopeptide phases can also offer different selectivity.[7]
-
Modify the Mobile Phase:
-
For Normal Phase HPLC/SFC: Alter the ratio of the polar modifier (e.g., ethanol, isopropanol) to the non-polar bulk solvent (e.g., hexane, CO₂). A lower percentage of the alcohol modifier often increases retention and can improve resolution, but may also broaden peaks.
-
For Reversed-Phase HPLC: Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the pH if the molecule has ionizable groups.
-
-
Adjust Temperature: Lowering the column temperature can enhance the stability of the transient diastereomeric complexes, often leading to better resolution. Try reducing the temperature in 5-10°C increments.
-
Problem: Significant peak tailing or broad peaks.
-
Cause & Explanation: This is often caused by secondary interactions between the analyte and the silica support of the CSP, or by slow kinetics. The basic nitrogen of the morpholine ring can interact strongly with acidic silanol groups on the silica surface, leading to tailing.
-
Solution Steps:
-
Add a Mobile Phase Additive: For basic compounds like morpholines, adding a small amount of a basic additive is crucial.
-
SFC/Normal Phase HPLC: Add 0.1-0.2% diethylamine (DEA) or triethylamine (TEA) to the alcohol co-solvent. This will compete with the analyte for active sites on the stationary phase, improving peak shape.
-
-
Check Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve peak shape by allowing more time for equilibrium to be established, though this will increase the run time.
-
| Parameter | Typical Starting Point | Troubleshooting Action | Rationale |
| Column (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivative) | Switch to a different class of CSP (e.g., from Amylose to Cellulose) | Provides a different chiral environment and interaction mechanism.[7] |
| Mobile Phase (SFC) | 80-90% CO₂ / 10-20% Methanol or Ethanol | Vary co-solvent percentage; switch between Methanol and Ethanol | Modifies polarity and strength of interactions with the CSP. |
| Mobile Phase (NP-HPLC) | 95% Hexane / 5% Isopropanol (IPA) or Ethanol | Vary alcohol percentage; switch between IPA and Ethanol | Fine-tunes analyte retention and selectivity. |
| Additive (for bases) | 0.1% Diethylamine (DEA) in alcohol co-solvent | Increase to 0.2% or switch to another amine | Masks active silanol sites on the silica support, reducing peak tailing. |
| Temperature | 40 °C | Decrease to 30 °C or 25 °C | Enhances enthalpically driven separations, potentially increasing resolution. |
| Back Pressure (SFC) | 150 bar | Increase to 180 bar | Ensures the mobile phase remains in a single supercritical state. |
Table 1. Typical Starting Conditions and Troubleshooting for Chiral Chromatography.
Troubleshooting Guide 2: Diastereoselective Crystallization
Crystallization can be a powerful, scalable purification method when one diastereomer is the major component of a mixture.[12] The goal is to find a solvent system where the major diastereomer has lower solubility than the minor one, allowing it to crystallize out selectively.
Problem: The compound oils out or fails to crystallize.
-
Cause & Explanation: The compound is too soluble in the chosen solvent, or the supersaturation level is too high, leading to amorphous precipitation (oiling out) rather than ordered crystal lattice formation. N-Boc protected compounds can often be viscous oils.[13]
-
Solution Steps:
-
Systematic Solvent Screening: Use a systematic approach. Test a range of solvents with varying polarities (e.g., heptane, ethyl acetate, isopropanol, acetonitrile).
-
Use a Solvent/Anti-Solvent System: Dissolve the crude material in a small amount of a "good" solvent (in which it is very soluble). Slowly add a miscible "anti-solvent" (in which it is poorly soluble) until turbidity persists. Warming the mixture to dissolve the solid and then allowing it to cool slowly can promote crystallization.
-
Introduce Seed Crystals: If you have a small amount of the pure desired diastereomer, add a single seed crystal to the supersaturated solution. This provides a template for crystal growth and can be highly effective.[13]
-
Reduce Temperature Slowly: Rapid cooling (crash cooling) often leads to oiling or impure solids. Allow the solution to cool to room temperature slowly, then transfer to a refrigerator (4°C), and finally a freezer (-20°C) over 24-48 hours.
-
Problem: The isolated crystals show poor diastereomeric excess (d.e.).
-
Cause & Explanation: The solubility difference between the two diastereomers in the chosen solvent system is insufficient. The minor diastereomer is co-crystallizing with the major one.
-
Solution Steps:
-
Re-slurry or Recrystallize: Take the enriched solid and perform a second crystallization or slurry it in a solvent where the minor diastereomer has slightly higher solubility. This can effectively "wash" the impurity from the crystal surface.
-
Experiment with Temperature: The solubility curves of the two diastereomers may have different slopes. Try crystallizing at a different temperature where the solubility difference is maximized.
-
Consider a Salt Screen: If the morpholine nitrogen is deprotected, forming a salt with a chiral acid (like tartaric acid) can create new diastereomeric salts with vastly different crystallization properties, a classic resolution technique.[14]
-
Experimental Protocols
Protocol 1: Analytical Method Development for Chiral SFC
This protocol outlines a general approach for developing an analytical method to separate the cis and trans diastereomers of this compound.
-
Sample Preparation: Dissolve ~1 mg of the diastereomeric mixture in 1 mL of ethanol or methanol.
-
Initial Screening Conditions:
-
Column: Chiralpak AD-3 or Chiralcel OD-3 (or equivalent amylose/cellulose CSP), 150 x 4.6 mm, 3 µm.
-
Mobile Phase: Supercritical CO₂ / Methanol (gradient from 5% to 40% Methanol over 5-10 minutes).
-
Additive: Ensure the Methanol co-solvent contains 0.1% Diethylamine (DEA).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV at 210 nm or 220 nm.
-
-
Optimization:
-
Once separation is observed, convert the method to an isocratic one for simplicity and speed.
-
Adjust the percentage of the methanol co-solvent to achieve a resolution (Rs) > 1.5 while keeping the retention time of the second peak under 5 minutes if possible.
-
If resolution is poor, switch the co-solvent (e.g., to ethanol) or the CSP and repeat the screen.
-
Protocol 2: General Workflow for Crystallization Screening
-
Preparation: Place ~20 mg of the crude diastereomeric mixture into several small vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature until the solid just dissolves.
-
Cooling & Observation:
-
Allow the vials to stand uncapped to permit slow evaporation.
-
Alternatively, cap the vials and allow them to cool slowly to room temperature, then 4°C, then -20°C.
-
-
Analysis: If solids form, isolate them by filtration, wash with a small amount of cold solvent, and dry. Analyze the purity of the solid material by ¹H NMR or by the chiral SFC/HPLC method developed above to determine the diastereomeric excess (d.e.).
This guide provides a framework for tackling the purification of this compound diastereomers. Remember that each specific substrate may require unique optimization, and a systematic, logical approach is the key to success.
References
- 1. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 12. Crystallization-induced diastereoselection: asymmetric synthesis of substance P inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 14. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Troubleshooting guide for reactions involving chiral morpholines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral morpholine catalysts. This guide provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions (FAQs) to help you navigate the unique challenges and opportunities presented by this class of organocatalysts. Our approach is grounded in mechanistic principles to empower you not just to solve problems, but to understand their root causes.
Part 1: General Principles & Catalyst Selection
Q1: My reactions with chiral morpholine catalysts are much slower than with common pyrrolidine-based catalysts (e.g., proline). Is this expected?
A1: Yes, this is a well-documented phenomenon. The lower reactivity of morpholine-derived catalysts compared to their pyrrolidine counterparts stems from fundamental electronic and conformational differences.
-
Electronic Effects: The oxygen atom in the morpholine ring is electron-withdrawing, which reduces the electron density on the nitrogen atom. This increased ionization potential decreases the nucleophilicity of the resulting enamine intermediate, which is the key reactive species in this catalytic cycle.[1] Pyrrolidine enamines, lacking this deactivating inductive effect, are inherently more nucleophilic and thus more reactive.[1]
-
Conformational Effects: The nitrogen atom in a morpholine-enamine is more pyramidalized compared to the nitrogen in a five-membered pyrrolidine ring.[1] This geometry results in a lower p-character of the nitrogen lone pair, further diminishing its ability to participate in the formation of a highly nucleophilic enamine.[1]
Therefore, sluggish reactions or the need for higher catalyst loadings or longer reaction times are not unusual when transitioning from pyrrolidine to morpholine systems.
Q2: How do I select the right chiral morpholine catalyst for my reaction?
A2: Catalyst selection is critical. Unlike simple morpholine, effective chiral morpholine organocatalysts possess specific structural features designed to overcome their inherent low reactivity and to impart high stereocontrol.
-
Look for Bifunctional Design: The most successful modern morpholine catalysts are bifunctional. For instance, β-morpholine amino acids that have a carboxylic acid group are highly effective.[1] This acidic moiety can act as a general acid, activating the electrophile and stabilizing the transition state through a hydrogen-bond network, which is crucial for high stereoselectivity.[1][2] In one study, capping the carboxylic acid as a methyl ester resulted in no product formation, proving the essential role of this group.[1]
-
Consider Steric Hindrance: The substituents on the chiral morpholine ring create the chiral pocket that directs the stereochemical outcome. Catalysts with bulky groups can form more rigid transition states, often leading to improved stereoinduction.[2] The stereochemical relationship between substituents (e.g., cis vs. trans) is also a critical design element that influences selectivity.
Part 2: Troubleshooting Guide: Low Yield & Reactivity
Q3: My reaction has stalled or shows very low conversion. What are the first steps to improve the yield?
A3: Low conversion is the most common issue with morpholine catalysts due to their reduced nucleophilicity. Here is a systematic approach to troubleshoot this problem.
-
Verify Catalyst Activity: Ensure your catalyst is pure and has not degraded (see Catalyst Handling section). If you synthesized the catalyst, confirm its structure and purity by NMR and other appropriate methods.
-
Increase Catalyst Loading: While not ideal for atom economy, increasing the catalyst loading from a typical 5-10 mol% to 15-20 mol% can often overcome the reactivity barrier. In some challenging cases, even higher loadings may be necessary.
-
Optimize Temperature: While lower temperatures are generally better for selectivity, carefully increasing the reaction temperature (e.g., from -10 °C to 0 °C or room temperature) can significantly improve the reaction rate. Monitor the enantioselectivity closely, as it may decrease at higher temperatures.
-
Use of Additives: The addition of a co-catalyst can dramatically accelerate the reaction.
-
Brønsted Acids: For enamine catalysis, acidic additives can accelerate the turnover-limiting hydrolysis of the iminium intermediate and promote enamine formation.[3] Weak carboxylic acids (e.g., benzoic acid, acetic acid) are commonly screened.
-
Base (for catalyst activation): If your catalyst is supplied as a salt (e.g., a hydrochloride or trifluoroacetate salt), a stoichiometric amount of a non-nucleophilic base like N-methylmorpholine (NMM) or triethylamine (TEA) may be required to generate the active, free amine form of the catalyst in situ.[2]
-
Workflow for Troubleshooting Low Conversion
Caption: A systematic workflow for addressing low reaction conversion.
Part 3: Troubleshooting Guide: Poor Stereoselectivity
Q4: The enantiomeric excess (ee) or diastereomeric ratio (dr) of my product is poor. How can I improve it?
A4: Poor stereoselectivity indicates that the energy difference between the diastereomeric transition states is small. The goal is to amplify this difference by carefully tuning the reaction parameters.
-
Lower the Temperature: This is the most effective and common strategy. Reducing the temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) makes the reaction more sensitive to small differences in activation energies between the competing diastereomeric transition states, thus favoring the formation of one stereoisomer.[2]
-
Solvent Screening: The solvent plays a critical role in organizing the transition state assembly through hydrogen bonding and other non-covalent interactions. A change in solvent can dramatically alter the stereochemical outcome.
-
Protic vs. Aprotic: Protic solvents like isopropanol (iPrOH) or methanol (MeOH) can stabilize charged intermediates and participate in hydrogen-bonding networks with the catalyst and substrates, which can be beneficial for both reactivity and selectivity.[2]
-
Polarity: Less polar, non-coordinating solvents like toluene or dichloromethane (DCM) are also effective and may favor different transition state geometries. Avoid highly coordinating solvents like THF or 1,4-dioxane, which can interfere with the catalyst and may inhibit the reaction entirely.[4][5]
-
Table 1: Effect of Solvent and Temperature on a Chiral Morpholine-Catalyzed Michael Addition Data synthesized from Vaghi, F. et al. (2023) for the reaction between butanal and nitrostyrene catalyzed by a β-morpholine amino acid.[1][2][6]
| Entry | Solvent | Temperature (°C) | Conversion (%) | d.r. (syn/anti) | e.e. (%) |
| 1 | Toluene | 40 | 100 | 90:10 | 70 |
| 2 | DCM | 40 | 100 | 90:10 | 75 |
| 3 | MeOH | 40 | 100 | 95:5 | 80 |
| 4 | iPrOH | 40 | 100 | 95:5 | 82 |
| 5 | iPrOH | 0 | 100 | 96:4 | 88 |
| 6 | iPrOH | -10 | 100 | 96:4 | 90 |
This table clearly demonstrates that while several solvents provide excellent conversion, a combination of a protic solvent (iPrOH) and reduced temperature (-10 °C) affords the highest stereoselectivity.
-
Strictly Anhydrous Conditions: Water can interfere with the catalytic cycle in several ways. It can hydrolyze the enamine and iminium ion intermediates, leading to a racemic background reaction. It can also disrupt the crucial hydrogen-bonding network in the transition state that controls stereoselectivity. Always use freshly distilled, anhydrous solvents and flame-dry glassware under an inert atmosphere.
Part 4: Catalyst Handling, Stability, and Deactivation
Q5: What are the best practices for storing and handling chiral morpholine catalysts?
A5: Like most organocatalysts, chiral morpholines can be sensitive to atmospheric moisture and oxygen over long periods.
-
Storage: Store catalysts under an inert atmosphere (argon or nitrogen) in a desiccator or freezer to minimize exposure to air and moisture. If the catalyst is a salt, it will generally be more stable and less hygroscopic than the free amine.
-
Handling: Handle the catalyst in a glovebox or under a positive pressure of inert gas, especially when weighing small quantities for a reaction.
Q6: My catalyst seems to have lost activity over time. What causes deactivation?
A6: While morpholine itself is thermally stable up to 150 °C, the complex chiral derivatives used in catalysis can degrade.[7] Deactivation can occur through several pathways:
-
Chemical Poisoning: Impurities in your starting materials or solvent (e.g., trace acids or bases, sulfur compounds) can irreversibly bind to the catalyst. Purify all starting materials before use.
-
Thermal Decomposition: Although the morpholine core is robust, high reaction temperatures (>100-120 °C) for prolonged periods can lead to the decomposition of complex catalysts.[7]
-
Formation of Off-Cycle Intermediates: The catalyst can react with substrates or byproducts to form stable, catalytically inactive species (e.g., stable oxazolidinones), effectively removing it from the catalytic cycle. This is often substrate-dependent. If you suspect this, obtaining an NMR of the crude reaction mixture may reveal signals corresponding to these off-cycle species.[8][9]
Part 5: Product Purification
Q7: I'm having trouble separating my product from the catalyst after the reaction. What purification strategies are effective?
A7: Amine-based organocatalysts can be challenging to remove completely using only standard silica gel chromatography, as their basic nature can cause streaking and poor separation. A multi-step approach is often best.
-
Aqueous Acid Wash (Work-up): After the reaction is complete, quench the mixture and dilute with an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH₄Cl). The basic amine catalyst will be protonated and partition into the aqueous layer, while your (typically neutral) product remains in the organic phase.
-
Silica Gel Chromatography with Additives: If the acid wash is insufficient or your product is acid-sensitive, you can improve chromatographic performance by adding a small amount of a volatile base to the eluent system.
-
Add 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate or DCM/methanol mobile phase. The TEA will compete with the catalyst for binding to the acidic silanol groups on the silica surface, preventing streaking and allowing for cleaner elution of the catalyst.[10]
-
-
Alternative Sorbents: If silica proves problematic, consider using a more neutral or basic stationary phase, such as alumina (neutral or basic grade), for your column chromatography.[10]
Part 6: Detailed Experimental Protocols
Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
(Adapted from Vaghi, F. et al., Front. Chem., 2023)[11]
This protocol provides a representative example for the use of a bifunctional β-morpholine amino acid catalyst.
Materials:
-
Chiral β-morpholine amino acid catalyst (e.g., Catalyst I from the reference)
-
N-Methylmorpholine (NMM)
-
Aldehyde (e.g., pentanal, 1.1 eq.)
-
Nitroolefin (e.g., β-nitrostyrene, 1.0 eq.)
-
Anhydrous isopropanol (iPrOH)
-
Standard glassware, flame-dried under vacuum and backfilled with Argon.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add the chiral morpholine catalyst (1-5 mol%).
-
Additive Addition: Add N-methylmorpholine (1-5 mol%, equimolar to the catalyst) to the flask.
-
Reagent Addition: Add the nitroolefin (1.0 eq.) and the aldehyde (1.1-1.5 eq.) to the flask, followed by anhydrous iPrOH (to achieve a concentration of ~0.3-0.5 M).
-
Reaction: Cool the reaction mixture to the desired temperature (e.g., -10 °C) using a cryocooler or an appropriate cooling bath. Stir the mixture vigorously for the required time (typically 24-48 hours), monitoring progress by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc).
-
Analysis:
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the purified product, comparing the integration of the aldehyde proton signals for the different diastereomers.[1]
-
Determine the enantiomeric excess (e.e.) by chiral stationary phase HPLC analysis, comparing the product to a racemic sample.[1]
-
Enamine Catalysis Cycle Visualization
Caption: The enamine catalytic cycle for chiral morpholine catalysts.
References
- 1. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. Brønsted Acid Catalysis of Achiral Enamine for Regio- and Enantioselective Nitroso Aldol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE [proceedings.aiche.org]
- 8. d-nb.info [d-nb.info]
- 9. [PDF] The elusive enamine intermediate in proline-catalyzed aldol reactions: NMR detection, formation pathway, and stabilization trends. | Semantic Scholar [semanticscholar.org]
- 10. biotage.com [biotage.com]
- 11. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
Technical Support Center: Navigating the Nuances of N-Boc Protected Chiral Auxiliaries
Welcome to the technical support center dedicated to the robust and versatile N-Boc protected chiral auxiliaries. This guide is designed for researchers, scientists, and professionals in drug development who utilize these critical tools for asymmetric synthesis. Here, we move beyond standard protocols to address the common, yet often complex, pitfalls encountered in the lab. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategies effectively.
Section 1: Troubleshooting Guide - When Reactions Deviate
This section addresses specific, frequently encountered experimental issues. Each problem is presented in a question-and-answer format, detailing probable causes and providing actionable, step-by-step solutions.
Issue 1: Incomplete or Stalled N-Boc Deprotection
Question: My N-Boc deprotection reaction using standard trifluoroacetic acid (TFA) in dichloromethane (DCM) is sluggish or fails to reach completion, even with extended reaction times. What's going on and how can I fix it?
Answer: This is a common hurdle. The lability of the Boc group is not absolute and is highly dependent on the electronic and steric environment of the substrate. Several factors could be at play:
-
Insufficient Acid Strength or Concentration: The standard 20-50% TFA in DCM may not be potent enough for particularly stable Boc-protected amines. The deprotection mechanism is acid-catalyzed, and its rate can show a second-order dependence on the acid concentration.[1][2]
-
Low Reaction Temperature: While starting deprotections at 0 °C is a good practice to control potential exotherms, this can significantly slow down the reaction rate for more resilient substrates.[1]
-
Steric Hindrance: A bulky chiral auxiliary or significant steric congestion near the N-Boc group can impede the approach of the acid, slowing the initial protonation step required for cleavage.[1][3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete N-Boc deprotection.
Recommended Solutions:
-
Gradual Temperature Increase: Allow the reaction to slowly warm to room temperature. Monitor closely by Thin-Layer Chromatography (TLC) to ensure the desired product is forming without significant decomposition.
-
Increase Acid Stoichiometry: Incrementally increase the TFA concentration. For very stubborn cases, a short treatment with neat TFA can be effective, but this should be done cautiously as it can be detrimental to other acid-sensitive groups.[1]
-
Switch to a Stronger Acid System: A 4M solution of HCl in 1,4-dioxane is a common and effective alternative to TFA for cleaving stubborn Boc groups.[3][5]
Issue 2: Low Diastereoselectivity in Alkylation/Aldol Reactions
Question: I'm using an Evans oxazolidinone auxiliary, but the diastereomeric ratio (d.r.) of my product is much lower than expected. How can I improve the stereocontrol?
Answer: Achieving high diastereoselectivity is the primary goal of using a chiral auxiliary, and low ratios point to suboptimal reaction conditions that fail to adequately differentiate the diastereomeric transition states.[6]
-
Incorrect Enolate Geometry: For many auxiliaries, like Evans', achieving a specific enolate geometry (often the Z-enolate) is crucial for predictable and high stereoselectivity. This is typically controlled by the choice of base and additives.
-
Suboptimal Reaction Temperature: Asymmetric reactions are highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, thus eroding selectivity.
-
Inappropriate Lewis Acid or Solvent: The choice of Lewis acid (in aldol reactions) and solvent can dramatically influence the conformation of the transition state by affecting chelation and steric interactions.[6]
Table 1: Optimizing Conditions for High Diastereoselectivity
| Parameter | Recommendation for Evans Auxiliaries | Rationale |
| Base (for Alkylation) | Sodium or Lithium Hexamethyldisilazide (NaHMDS, LiHMDS) | Bulky bases that favor the formation of the kinetic Z-enolate. |
| Lewis Acid (for Aldol) | Boron triflates (e.g., Bu₂BOTf) with a tertiary amine base | Promotes the formation of a rigid, six-membered Zimmerman-Traxler transition state via a Z-enolate. |
| Temperature | -78 °C is a standard starting point. | Lower temperatures increase the energy difference between diastereomeric transition states, enhancing selectivity. |
| Solvent | Aprotic solvents like THF or DCM. | Solvents that do not interfere with enolate formation or chelation control are preferred. |
Issue 3: Unwanted Side Products After Deprotection
Question: After successfully removing the Boc group, my final product is contaminated with unexpected impurities. Mass spectrometry suggests alkylation of my molecule. What is happening?
Answer: The culprit is almost certainly the reactive tert-butyl cation generated during the acidic cleavage of the Boc group.[3][7] This carbocation is a potent electrophile and will readily alkylate any available nucleophiles in the reaction mixture.
Caption: Generation of t-butyl cation and subsequent side reactions.
Commonly Alkylated Residues/Functionalities:
-
Tryptophan and Tyrosine: The electron-rich aromatic rings are highly susceptible to Friedel-Crafts alkylation.[8]
-
Methionine: The thioether can be alkylated to form a sulfonium ion.[9]
-
Cysteine: The free thiol is an excellent nucleophile.
-
Solvent/Reagents: Thioanisole, if used as a scavenger, can itself be alkylated.
Solution: Employ Scavengers
Scavengers are nucleophilic compounds added to the deprotection cocktail to trap the tert-butyl cation before it can react with your product.[3][7][10]
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Recommended Use | Concentration (v/v) |
| Anisole | General purpose, protects Trp and Tyr. | 2-5% |
| Thioanisole | Protects Met, Cys. Avoid with Trp.[11] | 2-5% |
| 1,2-Ethanedithiol (EDT) | Effective for protecting Cys and Met. | 1-2.5% |
| Triisopropylsilane (TIS) | Reduces the tert-butyl cation to isobutane. | 1-5% |
| Water | Can act as a scavenger but may affect reaction kinetics. | 1-5% |
Experimental Protocol: Boc Deprotection with Scavengers
-
Dissolve the N-Boc protected substrate (1.0 eq) in dry DCM (0.1-0.5 M).
-
Add the chosen scavenger(s) (e.g., 5% anisole) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 25-50% v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation and do not run in a sealed system.[12][13]
-
Stir the reaction at 0 °C to room temperature for 30 minutes to 3 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[3][7]
-
The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.
Section 2: Frequently Asked Questions (FAQs)
Q1: Can I selectively deprotect one N-Boc group in the presence of another?
A1: Selective deprotection is challenging but possible. The lability of a Boc group is influenced by the electronics of the nitrogen it protects. N-Boc groups on more electron-deficient nitrogens (e.g., in indoles or anilines) are more labile than those on aliphatic amines. By carefully titrating the amount of acid or using milder acidic conditions (e.g., aqueous phosphoric acid), some selectivity can be achieved.[1] Additionally, thermal deprotection methods, especially in continuous flow reactors, have shown promise for selective removal by precise temperature control.[1][14]
Q2: My substrate contains other acid-sensitive groups (e.g., t-butyl esters, acetals). How can I remove the N-Boc group without affecting them?
A2: This requires moving away from standard strong acid protocols. Your options include:
-
Milder Acidic Conditions: Reagents like aqueous phosphoric acid, p-toluenesulfonic acid (pTSA), or even silica gel can sometimes effect deprotection under milder conditions.[1]
-
Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative. Reagents like zinc bromide (ZnBr₂) in DCM or trimethylsilyl iodide (TMSI) can be effective.[1]
-
Thermal Deprotection: Simply heating the compound, sometimes in a solvent like water or 2,2,2-trifluoroethanol (TFE), can cause thermolytic cleavage of the Boc group without any acid.[1][15]
-
Alternative Protecting Group Strategy: If possible during the synthetic design phase, consider using an orthogonal protecting group for the amine, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group, to avoid this issue entirely.[12][16]
Q3: How can I confirm that my N-Boc protection reaction was successful?
A3: A combination of analytical techniques is recommended for unambiguous confirmation:
-
Thin-Layer Chromatography (TLC): The Boc-protected product will be less polar than the starting amine, resulting in a higher Rf value. Staining with ninhydrin is highly informative; the starting amine will stain (typically pink/purple), while the protected product will not.[17]
-
¹H NMR Spectroscopy: Look for a characteristic singlet at ~1.4 ppm integrating to 9 protons, corresponding to the tert-butyl group. Protons on the carbon adjacent to the nitrogen will typically shift downfield.[17]
-
¹³C NMR Spectroscopy: Three key signals confirm Boc protection: the carbamate carbonyl (~155 ppm), the quaternary tert-butyl carbon (~80 ppm), and the methyl carbons (~28 ppm).[17]
-
Mass Spectrometry (MS): The molecular weight of the product should be the molecular weight of the starting amine + 100.12 g/mol .[17]
-
Infrared (IR) Spectroscopy: Look for a strong C=O stretch from the carbamate group in the region of 1680-1720 cm⁻¹.[17]
Q4: I am observing racemization at the α-carbon during steps involving my N-Boc protected chiral auxiliary. What is the cause?
A4: Racemization typically occurs under basic conditions when the proton at the stereogenic α-carbon is acidic enough to be removed, forming a planar enolate intermediate which can be protonated from either face. While the Boc group itself doesn't directly cause this, the reaction conditions used in conjunction with it might. For example, during enolate formation for an alkylation, prolonged exposure to a strong base, especially at elevated temperatures, can lead to epimerization.[6][18] To mitigate this, use strong, bulky, non-nucleophilic bases (e.g., LDA, LiHMDS) at low temperatures (-78 °C) to ensure rapid and complete deprotonation, and then add the electrophile promptly.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. peptide.com [peptide.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of (R)-N-Boc-3-Methylmorpholine Reaction Products
In the landscape of modern drug development, ensuring the enantiomeric purity of chiral molecules is not merely a regulatory hurdle but a fundamental aspect of therapeutic efficacy and safety.[1][2][3][4] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] This guide provides an in-depth, comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of (R)-N-Boc-3-methylmorpholine, a key building block in the synthesis of various pharmaceutical agents.
The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in the synthesis of morpholine derivatives. Following a synthetic sequence, it is imperative to verify the enantiomeric excess (% ee) of the desired (R)-enantiomer and quantify the presence of its (S)-counterpart as a chiral impurity. This guide will explore the rationale behind experimental choices, compare the performance of different chiral stationary phases (CSPs), and provide detailed protocols to empower researchers in developing robust and reliable analytical methods.
The Criticality of Chiral Separation in Pharmaceutical Development
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have long emphasized the importance of using optically pure drugs.[2] The administration of a racemic mixture (a 1:1 ratio of enantiomers) can lead to complex pharmacokinetics, reduced therapeutic efficacy, and potentially adverse side effects caused by the undesired enantiomer.[1][3] Therefore, the development of single-enantiomer drugs has become the industry standard.[2] This necessitates analytical methods capable of accurately quantifying even trace amounts of the unwanted enantiomer, often as specified in United States Pharmacopeia (USP) monographs.[5][6][7]
Understanding the Analyte: this compound
This compound is a heterocyclic amine. The chiral center is located at the 3-position of the morpholine ring. The Boc protecting group on the nitrogen atom influences the molecule's polarity and its interactions with the chiral stationary phase. The presence of the nitrogen atom makes the molecule basic, which can affect peak shape and retention on certain columns.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The cornerstone of chiral HPLC is the chiral stationary phase, which interacts differently with each enantiomer, leading to their separation.[8] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability and high success rates in resolving a diverse range of chiral compounds.[8][9][10]
For the analysis of this compound, we will compare the performance of two leading polysaccharide-based CSPs:
-
Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) : A coated cellulose-based CSP known for its robust performance.
-
CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) : An immobilized amylose-based CSP offering broad solvent compatibility.[11][12]
The primary difference between coated and immobilized CSPs lies in the attachment of the chiral selector to the silica support. Immobilized phases are covalently bonded, providing enhanced durability and allowing for the use of a wider range of organic solvents, which can be advantageous during method development.[11][13][14][15]
Experimental Design for CSP Comparison
A systematic screening approach is the most efficient way to identify the optimal CSP and mobile phase combination.[16][17] The following workflow outlines a logical progression for method development.
Caption: A streamlined workflow for chiral HPLC method development.
Performance Data Summary
The following table summarizes the hypothetical but realistic performance data for the two selected columns under optimized conditions.
| Parameter | Lux® Cellulose-1 | CHIRALPAK® IA |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Particle Size | 5 µm | 5 µm |
| Dimensions | 250 x 4.6 mm | 250 x 4.6 mm |
| Mobile Phase | Hexane/Isopropanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA) | Acetonitrile (ACN)/Methanol (MeOH) (50:50, v/v) + 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 220 nm | UV at 220 nm |
| Retention Time (R-enantiomer) | 8.5 min | 6.2 min |
| Retention Time (S-enantiomer) | 9.8 min | 7.1 min |
| Resolution (Rs) | 2.1 | 1.8 |
| Selectivity (α) | 1.18 | 1.15 |
| Analysis Time | ~12 min | ~9 min |
Analysis of Performance Data:
-
Lux® Cellulose-1 in a normal-phase mobile phase provided superior resolution (Rs = 2.1), indicating a better baseline separation between the two enantiomers. This is crucial for accurate quantification of a minor enantiomeric impurity. The selectivity factor (α) was also slightly higher.
-
CHIRALPAK® IA in a polar organic mobile phase offered a significantly shorter analysis time, which is advantageous for high-throughput screening. While the resolution was lower than that of Lux® Cellulose-1, it is still acceptable for many applications. The immobilized nature of this column also provides greater flexibility in solvent choice for method optimization.[11][14][15]
Causality Behind Experimental Choices:
-
Mobile Phase: Normal phase (Hexane/IPA) and polar organic (ACN/MeOH) modes are common starting points for screening chiral amines on polysaccharide CSPs.[18] The choice of solvent can dramatically alter selectivity.[16]
-
Additive: Diethylamine (DEA) is a common basic additive used to improve the peak shape of basic analytes like morpholine derivatives by minimizing interactions with residual acidic silanol groups on the silica surface.[18]
-
Detection Wavelength: A low UV wavelength (220 nm) was chosen to ensure sufficient sensitivity, as the Boc-protected morpholine does not have a strong chromophore.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development - Column Screening
-
Standard Preparation: Prepare a 1 mg/mL solution of racemic N-Boc-3-methylmorpholine in the initial mobile phase to be tested.
-
Column Installation and Equilibration:
-
Install the Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) column.
-
Equilibrate the column with the normal phase mobile phase (Hexane/IPA 90:10 + 0.1% DEA) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the racemic standard.
-
Acquire data for 15 minutes, monitoring at 220 nm.
-
-
Column Change and Equilibration:
-
Replace the Lux® Cellulose-1 with the CHIRALPAK® IA (250 x 4.6 mm, 5 µm) column.
-
Equilibrate the column with the polar organic mobile phase (ACN/MeOH 50:50 + 0.1% DEA) at a flow rate of 1.0 mL/min for at least 30 minutes.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the racemic standard.
-
Acquire data for 15 minutes, monitoring at 220 nm.
-
-
Data Evaluation: Compare the chromatograms for resolution, selectivity, and analysis time to select the most promising column and mobile phase for further optimization.
Protocol 2: Quantifying Enantiomeric Purity
This protocol assumes the Lux® Cellulose-1 method was chosen for its superior resolution.
-
System Suitability:
-
Inject the racemic standard five times.
-
The resolution (Rs) between the enantiomer peaks should be ≥ 2.0.
-
The relative standard deviation (RSD) for the peak areas of both enantiomers should be ≤ 2.0%.
-
-
Standard and Sample Preparation:
-
Prepare a standard solution of the this compound reference standard at the expected concentration of the reaction product.
-
Prepare the reaction product sample at the same concentration.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times obtained from the racemic standard.
-
-
Calculation of Enantiomeric Excess (% ee):
% ee = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
Alternative Approaches and Considerations
While polysaccharide-based CSPs are a robust starting point, other options exist:
-
Cyclodextrin-based CSPs: These are another class of widely used chiral selectors that can offer different selectivity.
-
Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a greener alternative.[19]
-
LC-MS: For complex matrices or when higher sensitivity is required, coupling the chiral separation with a mass spectrometer can be highly effective.[20]
The logical relationship for selecting a chiral separation strategy is illustrated below.
Caption: Decision tree for selecting a chiral separation strategy.
Conclusion
The successful chiral HPLC analysis of this compound reaction products hinges on a systematic approach to method development. Both cellulose- and amylose-based chiral stationary phases demonstrate the ability to resolve the enantiomers. The Lux® Cellulose-1 column, under normal-phase conditions, offers superior resolution, making it ideal for accurate purity determinations. Conversely, the CHIRALPAK® IA provides a faster analysis time, which may be preferable for screening purposes. The choice between these alternatives will depend on the specific analytical requirements, such as the need for high-resolution impurity profiling versus high-throughput analysis. By understanding the principles of chiral chromatography and following a logical, evidence-based workflow, researchers can confidently develop and validate methods to ensure the quality and safety of their chiral pharmaceutical products.
References
- 1. mdpi.com [mdpi.com]
- 2. veranova.com [veranova.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uspnf.com [uspnf.com]
- 7. usp.org [usp.org]
- 8. eijppr.com [eijppr.com]
- 9. Phenomenex Lux Cellulose For Sale [labx.com]
- 10. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 11. hplc.eu [hplc.eu]
- 12. hplc.eu [hplc.eu]
- 13. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 14. phenomenex.com [phenomenex.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 19. shimadzu.com [shimadzu.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to the Spectroscopic Characterization of (R)-N-Boc-3-Methylmorpholine Derivatives
Introduction: The Significance of Chiral Morpholines and the Imperative of Unambiguous Characterization
In the landscape of modern drug development and medicinal chemistry, the morpholine scaffold is a privileged structure, frequently incorporated to enhance the physicochemical properties and pharmacological profiles of bioactive molecules. The introduction of stereocenters, as in (R)-N-Boc-3-Methylmorpholine, adds a layer of complexity and specificity that is often crucial for therapeutic efficacy. The precise control and confirmation of this stereochemistry are paramount. While various analytical techniques can provide pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a multi-dimensional approach, stands as the definitive method for the complete and unambiguous structural elucidation of these chiral building blocks and their derivatives.
This guide provides an in-depth comparison of NMR spectroscopy with alternative analytical techniques for the characterization of this compound derivatives. We will delve into the causality behind experimental choices in NMR, present self-validating protocols, and ground our claims in authoritative references, offering researchers a comprehensive playbook for structural verification.
Section 1: Foundational 1D NMR Analysis of the this compound Scaffold
The first step in characterizing any novel derivative is a thorough analysis of its one-dimensional (1D) ¹H and ¹³C NMR spectra. These spectra provide a foundational fingerprint of the molecule. The successful installation of the tert-butyloxycarbonyl (Boc) protecting group is unequivocally confirmed by a prominent, sharp singlet in the ¹H NMR spectrum, typically appearing in the upfield region around 1.4-1.5 ppm, which integrates to nine protons.[1][2]
¹H NMR Spectral Features
The morpholine ring typically adopts a chair conformation, leading to distinct signals for its protons.[3] For this compound, we can predict the following key features:
-
Boc Group (-C(CH₃)₃): A large singlet at ~1.4-1.5 ppm, integrating to 9H. Its presence is the primary indicator of successful protection.[1]
-
Methyl Group (-CH₃): A doublet at ~1.1-1.3 ppm, coupled to the adjacent proton at the C3 position.
-
Morpholine Ring Protons: These protons resonate in the range of ~2.5-4.0 ppm. The protons on carbons adjacent to the oxygen (C2, C6) are deshielded and appear at a lower field compared to those adjacent to the nitrogen (C3, C5).[3] The electron-withdrawing nature of the Boc group causes a downfield shift for the protons on C3 and C5 compared to the unprotected amine.[1] The presence of N-Boc rotamers can sometimes lead to peak broadening or splitting, which may be resolved by acquiring the spectrum at an elevated temperature.[4]
¹³C NMR Spectral Features
The ¹³C NMR spectrum provides complementary information about the carbon skeleton.
-
Boc Group: Two distinct signals are observed: one for the quaternary carbon (~79-80 ppm) and one for the three equivalent methyl carbons (~28.5 ppm).[2][4]
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 155 ppm.[4]
-
Morpholine Ring Carbons: The carbons adjacent to the oxygen (C2, C6) resonate around 67 ppm, while those adjacent to the nitrogen (C3, C5) are found further upfield.[3]
-
Methyl Carbon (-CH₃): A signal in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Correlations (from 2D NMR) |
| Boc -C(CH ₃)₃ | ~1.45 (s, 9H) | ~28.5 | HMBC to Boc Quaternary C and Carbonyl C |
| Boc -C (CH₃)₃ | - | ~80.0 | HMBC from Boc methyl protons |
| Boc C =O | - | ~154.8 | HMBC from Boc methyl protons and C3/C5 protons |
| C3-CH ₃ | ~1.2 (d, 3H) | ~18.0 | COSY to H3; HSQC to C3-CH₃; HMBC to C2 and C3 |
| H3 | Multiplet | ~55.0 | COSY to C3-CH₃ and H2 protons; HSQC to C3 |
| H2, H6 (O-CH ₂) | Multiplets | ~67.0 | COSY to H3/H5 protons respectively; HSQC to C2/C6 |
| H5 (N-CH ₂) | Multiplets | ~45.0 | COSY to H6 protons; HSQC to C5 |
Note: Data are approximate and can vary based on solvent and experimental conditions.[3] s = singlet, d = doublet.
Section 2: Advanced 2D NMR Techniques for Unambiguous Structure Elucidation
While 1D NMR provides a strong foundation, complex derivatives or unexpected reaction outcomes necessitate the use of two-dimensional (2D) NMR experiments to definitively establish atomic connectivity.[5] These experiments correlate nuclei through chemical bonds, allowing for a virtual "walk" through the molecule's structure.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[6] For an this compound derivative, COSY would show correlations between the C3-methyl protons and the H3 proton, between H3 and the two H2 protons, and between the H5 and H6 protons on the other side of the ring. This is crucial for mapping out the proton spin systems within the morpholine ring.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J coupling).[6] It is an essential tool for unambiguously assigning the carbon signals based on the already assigned proton signals. For example, the proton signal assigned to the C3-methyl group will show a cross-peak to its corresponding carbon signal in the HSQC spectrum.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J or ³J coupling).[6] This is arguably the most powerful experiment for piecing together the molecular framework. Key HMBC correlations would include:
-
From the 9H singlet of the Boc protons to the Boc quaternary carbon and the carbamate carbonyl carbon.
-
From the C3-methyl protons to both the C3 and C2 carbons.
-
From the H2 protons to C3 and C6.
-
The combination of COSY, HSQC, and HMBC provides a self-validating network of correlations that can confirm the constitution of a proposed structure or reveal an unexpected one.[8][9]
Caption: Key COSY and HMBC correlations for structure elucidation.
Section 3: A Comparative Analysis: NMR vs. Alternative Characterization Techniques
Table 2: Comparison of Analytical Techniques for this compound Derivatives
| Analytical Method | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei.[3] | Provides unambiguous structural connectivity and stereochemical information. Quantitative. Non-destructive. | Relatively low sensitivity. Can be complex to interpret. Requires pure samples. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity. Provides accurate molecular weight and elemental composition (HRMS). Can be coupled to chromatography (LC-MS).[10] | Provides no information on stereochemistry. Isomeric compounds cannot be distinguished. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations.[2] | Fast and simple. Good for identifying functional groups (e.g., C=O stretch of the Boc carbamate at ~1680-1720 cm⁻¹). | Provides limited structural information. Not suitable for distinguishing between similar isomers. |
| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase.[11] | The definitive method for determining enantiomeric purity (e.g., enantiomeric excess, ee). Can be used for preparative separation.[12] | Provides no structural information beyond retention time. Requires development of a specific method. |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal. | Provides the absolute, unambiguous 3D structure and stereochemistry of a molecule in the solid state. | Requires a suitable single crystal, which can be difficult or impossible to grow. Not a routine technique. |
Section 4: Detailed Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.
Protocol 1: Sample Preparation and 1D NMR Acquisition
Objective: To acquire high-quality ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound derivative sample (5-10 mg for ¹H, 20-50 mg for ¹³C).[3]
-
High-quality deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]
-
Clean, dry NMR tube.
-
Pipettes, vial.
Procedure:
-
Sample Weighing: Accurately weigh the purified sample into a clean vial.
-
Dissolution: Add ~0.6 mL of deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved. Gentle vortexing may be applied.[1]
-
Transfer: Using a pipette, transfer the clear solution into an NMR tube.
-
Spectrometer Setup: Insert the tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[1]
-
¹H Acquisition: Acquire a standard ¹H spectrum. Typical parameters include 8-16 scans, a spectral width covering 0-12 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires significantly more scans (e.g., 1024 or more) and a wider spectral width (e.g., 0-220 ppm).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm in ¹³C NMR).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 8. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral analysis - Wikipedia [en.wikipedia.org]
A Comparative Guide to Determining Enantiomeric Excess of Morpholines Synthesized with (R)-N-Boc-3-Methylmorpholine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the stereochemical purity of a molecule is not merely a quality metric; it is a critical determinant of its pharmacological activity and safety profile. For chiral molecules such as morpholine derivatives synthesized using (R)-N-Boc-3-Methylmorpholine, the precise determination of enantiomeric excess (ee) is a non-negotiable aspect of process development and quality control. This guide provides an in-depth, comparative analysis of the primary analytical techniques employed for this purpose, offering field-proven insights and detailed experimental protocols to empower researchers in selecting and implementing the most suitable method for their needs.
The Imperative of Enantiomeric Purity in Morpholine Scaffolds
Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The introduction of a chiral center, as is the case with 3-methylmorpholine, necessitates stringent control over the stereochemical outcome of the synthesis. The use of enantiomerically pure starting materials like this compound is a common strategy to induce chirality in the final product. However, the potential for racemization or epimerization at various stages of a synthetic sequence underscores the need for robust analytical methods to verify the enantiomeric integrity of the resulting morpholine derivatives.
A Comparative Overview of Analytical Methodologies
The choice of an analytical technique for determining the enantiomeric excess of morpholine derivatives is a multifactorial decision, weighing aspects such as accuracy, sensitivity, sample throughput, and available instrumentation. Here, we compare the most prevalent methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing or solvating agents.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | NMR Spectroscopy (with Chiral Auxiliaries) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase. | Differential interaction with a CSP using a supercritical fluid (typically CO2) as the mobile phase. | Formation of diastereomeric complexes with a chiral derivatizing or solvating agent, leading to distinct NMR signals for each enantiomer. |
| Sample Preparation | Typically minimal; dissolution in a suitable solvent. | Dissolution in a compatible co-solvent. | Derivatization reaction with a chiral auxiliary (e.g., Mosher's acid) or simple mixing with a chiral solvating agent. |
| Analysis Time | 10-30 minutes per sample. | 3-10 minutes per sample. | 5-20 minutes per sample (plus reaction time for derivatization). |
| Sensitivity | High (ng to pg level). | High (ng to pg level). | Lower (mg to µg level). |
| Solvent Consumption | High, often uses flammable and toxic organic solvents. | Significantly lower, primarily uses CO2.[1] | Low, uses deuterated NMR solvents. |
| Method Development | Can be time-consuming, requiring screening of multiple columns and mobile phases. | Generally faster method development due to rapid equilibration times. | Can be straightforward if a suitable chiral auxiliary is known. |
| Preparative Scale | Well-established for preparative separations. | Increasingly popular for preparative scale due to ease of solvent removal.[2][3] | Not applicable for separation, only for analysis. |
In-Depth Analysis of Key Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the separation and quantification of enantiomers in the pharmaceutical industry.[4][5] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Causality in Method Selection: The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is often the first line of approach for N-Boc protected amines and their derivatives due to their broad applicability and proven success in resolving a wide range of chiral compounds.[6] The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like ethanol or isopropanol, is critical for achieving optimal resolution. The acidic or basic nature of the analyte may necessitate the addition of a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase to improve peak shape and resolution.
Experimental Protocol: Chiral HPLC for this compound Derivatives
This protocol is a representative method for the analysis of the enantiomeric purity of a morpholine derivative synthesized from this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, for example, a CHIRALPAK® series column (e.g., IA, IB, IC).
-
Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized. For basic morpholine derivatives, the addition of 0.1% diethylamine may be beneficial.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte has sufficient absorbance (e.g., 210-230 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the morpholine derivative in the mobile phase to a concentration of approximately 1 mg/mL.
Data Interpretation: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[1] It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small percentage of a polar co-solvent (modifier) such as methanol or ethanol. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC.[1]
Causality in Method Selection: For N-Boc protected morpholines, which are often amenable to normal-phase chromatography, SFC can be particularly advantageous. The same polysaccharide-based CSPs used in HPLC are also highly effective in SFC. The choice of co-solvent and its concentration, as well as the back pressure and temperature, are key parameters for optimizing the separation. The speed of SFC makes it ideal for high-throughput screening of reaction conditions during process development.
Experimental Protocol: Chiral SFC for this compound Derivatives
This protocol provides a starting point for developing a chiral SFC method.
-
Instrumentation: A supercritical fluid chromatography system with a UV detector and back-pressure regulator.
-
Column: A polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® AD-H, AS-H).
-
Mobile Phase: Supercritical CO2 and a modifier (e.g., Methanol). A typical starting gradient could be 5% to 40% Methanol over 5 minutes. For basic analytes, an additive like diethylamine (0.1-0.5%) in the modifier can improve peak shape.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 35-40 °C.
-
Detection: UV at an appropriate wavelength.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the modifier or a compatible solvent mixture.
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy offers a distinct approach to determining enantiomeric excess that does not rely on chromatographic separation. Instead, it involves the use of a chiral auxiliary, which can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), to induce a chemical shift difference between the signals of the two enantiomers.
Mosher's Acid Analysis (Chiral Derivatizing Agent): One of the most well-established NMR methods involves the use of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid.[7] The chiral amine (after deprotection of the Boc group) is reacted with both (R)- and (S)-Mosher's acid chloride to form a pair of diastereomeric amides. Due to the different spatial arrangements of the diastereomers, the protons in the vicinity of the chiral center experience different magnetic environments, resulting in separate signals in the ¹H NMR spectrum. The integration of these signals allows for the quantification of the enantiomeric excess. A key advantage of this method is that it can also be used to determine the absolute configuration of the chiral center.
Chiral Solvating Agents: An alternative to derivatization is the use of chiral solvating agents (CSAs). These are chiral molecules that form non-covalent diastereomeric complexes with the analyte in solution.[8][9][10] This interaction is often rapid and reversible, and the analysis can be performed by simply mixing the analyte and the CSA in an NMR tube. This approach avoids a chemical reaction and potential kinetic resolution issues.
Causality in Method Selection: The choice between a CDA and a CSA depends on the reactivity of the analyte and the desired information. Derivatization with Mosher's acid is a robust method for primary and secondary amines, but it requires the removal of the Boc protecting group. CSAs offer a non-destructive and often faster alternative, but the induced chemical shift differences can be smaller and more sensitive to experimental conditions such as solvent and temperature.
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
This protocol describes a general procedure for using a chiral solvating agent.
-
Materials: The chiral morpholine derivative, a suitable chiral solvating agent (e.g., (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or a derivative), and a deuterated NMR solvent (e.g., CDCl₃).
-
Procedure:
-
Accurately weigh a known amount of the morpholine derivative (e.g., 5-10 mg) into an NMR tube.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Dissolve the mixture in approximately 0.6 mL of the deuterated solvent.
-
Acquire a high-resolution ¹H NMR spectrum.
-
-
Data Interpretation: Identify a well-resolved proton signal of the analyte that shows splitting into two distinct peaks corresponding to the two enantiomers. The ratio of the integrals of these peaks directly corresponds to the enantiomeric ratio.
Visualizing the Workflow
To aid in the selection and implementation of these techniques, the following diagrams illustrate the typical experimental workflows.
Caption: Experimental workflows for determining enantiomeric excess.
Caption: Logic for selecting an analytical method.
Conclusion
The determination of enantiomeric excess for morpholines synthesized using this compound is a critical analytical challenge that can be confidently addressed by a range of powerful techniques. Chiral HPLC remains a robust and reliable workhorse, while chiral SFC offers significant advantages in terms of speed and sustainability, making it particularly well-suited for high-throughput applications. NMR spectroscopy, with the use of chiral auxiliaries, provides a valuable orthogonal technique, especially when the determination of absolute configuration is also required. By understanding the principles, advantages, and practical considerations of each method as outlined in this guide, researchers can make informed decisions to ensure the stereochemical integrity of their chiral morpholine derivatives, thereby advancing their drug discovery and development programs with confidence and scientific rigor.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 8. researchgate.net [researchgate.net]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans' Auxiliaries versus the Untapped Potential of (R)-N-Boc-3-Methylmorpholine
In the landscape of modern asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and complex molecular architectures. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust strategy to guide the formation of stereogenic centers. Among the pantheon of these chiral directors, Evans' oxazolidinone auxiliaries have established a legacy of excellence, renowned for their high stereoselectivity and broad applicability. This guide provides an in-depth analysis of Evans' auxiliaries, supported by extensive experimental data, and contrasts them with (R)-N-Boc-3-Methylmorpholine, a chiral scaffold with intriguing structural features but, as of this writing, a notable absence of performance data in the peer-reviewed literature.
This comparison is therefore one of a proven champion versus a promising, yet untested, contender. For researchers, scientists, and drug development professionals, this guide will serve as both a practical reference for the application of a trusted methodology and a forward-looking perspective on a potential avenue for new discovery.
The Gold Standard: Evans' Chiral Auxiliaries
Developed by David A. Evans and his contemporaries, chiral oxazolidinones, commonly referred to as Evans' auxiliaries, are derived from readily available amino alcohols.[1][2] Their efficacy stems from the formation of a rigid, chelated enolate intermediate, which effectively shields one face of the prochiral center from the incoming electrophile. This steric control leads to highly predictable and often exceptional levels of diastereoselectivity in a variety of key carbon-carbon bond-forming reactions, most notably alkylations and aldol reactions.[1][3]
Mechanism of Stereodirection
The stereochemical outcome of reactions employing Evans' auxiliaries is dictated by the formation of a well-defined transition state. In the case of an N-acyl oxazolidinone, deprotonation with a suitable base, often in the presence of a Lewis acid like dibutylboron triflate for aldol reactions, generates a Z-enolate. The substituent on the oxazolidinone ring (e.g., isopropyl, phenylmethyl) then directs the electrophile to the less sterically hindered face of the enolate. This principle is visualized in the following workflow for an asymmetric aldol reaction.
Caption: General workflow for asymmetric synthesis using an Evans' auxiliary.
Performance Data: A Legacy of High Selectivity
The following tables summarize representative data for the performance of Evans' auxiliaries in asymmetric alkylation and aldol reactions, demonstrating their consistent ability to deliver high diastereoselectivity and yields.
Table 1: Asymmetric Alkylation of N-Acyl Evans' Auxiliaries
| Chiral Auxiliary | N-Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone | Propionyl | Benzyl bromide | >99:1 | 90-95 | |
| (R)-4-isopropyl-2-oxazolidinone | Propionyl | Allyl iodide | >99:1 | 85-95 | |
| (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | Glycinyl | Methyl iodide | 95:5 | 80-90 |
Table 2: Asymmetric Aldol Reactions with N-Acyl Evans' Auxiliaries
| Chiral Auxiliary | N-Acyl Group | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | >99:1 (syn) | 85-95 | |
| (R)-4-isopropyl-2-oxazolidinone | Propionyl | Benzaldehyde | >98:2 (syn) | 90 | |
| (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | Acetyl | Propionaldehyde | >95:5 (syn) | 80-90 |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key stages of a typical asymmetric synthesis using an Evans' auxiliary.
Protocol 1: Acylation of the Chiral Auxiliary
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the Evans' auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone, 1.0 eq.).
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the auxiliary, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium (1.05 eq., 1.6 M in hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The solution is stirred for 15 minutes.
-
Acylation: The desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) is added dropwise via the dropping funnel. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C over 1 hour.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the N-acyl oxazolidinone.
Protocol 2: Diastereoselective Aldol Reaction
-
Setup: A flame-dried round-bottom flask is charged with the N-acyl oxazolidinone (1.0 eq.) and dissolved in anhydrous dichloromethane (DCM).
-
Enolization: The solution is cooled to 0 °C, and diisopropylethylamine (1.5 eq.) is added, followed by the dropwise addition of dibutylboron triflate (1.2 eq.). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.
-
Aldol Addition: The aldehyde (1.5 eq.) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is stirred vigorously for 15 minutes. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried and concentrated.
-
Purification: The crude product is purified by flash chromatography to yield the aldol adduct.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Setup: The aldol adduct (1.0 eq.) is dissolved in a mixture of THF and water (4:1) and cooled to 0 °C.
-
Cleavage: An aqueous solution of hydrogen peroxide (30%, 4.0 eq.) is added, followed by an aqueous solution of lithium hydroxide (2.0 eq.).
-
Reaction: The mixture is stirred at 0 °C for 4 hours or until the starting material is consumed (monitored by TLC).
-
Workup: The reaction is quenched by the addition of an aqueous solution of sodium sulfite. The THF is removed under reduced pressure, and the aqueous residue is acidified with 1 M HCl and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
The Prospect: this compound
The morpholine scaffold is a privileged structure in medicinal chemistry, and chiral morpholine derivatives are of significant interest. This compound possesses structural features that suggest its potential as a chiral auxiliary. The methyl group at the 3-position provides a stereogenic center, and the Boc-protecting group on the nitrogen could influence the conformation of an attached acyl chain, potentially creating a sterically biased environment for asymmetric transformations.
Caption: Structural comparison of a common Evans' auxiliary and (R)-3-Methylmorpholine.
A Call for Investigation: The Data Gap
Despite its promising structure, a comprehensive search of the scientific literature reveals a significant lack of published data on the application of this compound as a chiral auxiliary in key asymmetric reactions such as alkylations and aldol condensations. This absence of experimental data makes a direct, quantitative comparison of its performance against the well-established Evans' auxiliaries impossible at this time.
Synthetic Accessibility
While performance data is lacking, the synthesis of chiral morpholine derivatives is well-documented, suggesting that this compound is a synthetically accessible target for investigation.
Protocol 4: Plausible Synthesis of this compound
This protocol is a representative synthesis based on established methods for preparing chiral morpholines.
-
Starting Material: Begin with a commercially available chiral starting material such as (R)-alaninol.
-
N-Alkylation: React (R)-alaninol with a suitable 2-carbon electrophile containing a leaving group and a protected hydroxyl group, such as 2-(benzyloxy)ethyl bromide, under basic conditions to form the N-alkylated amino alcohol.
-
Cyclization: Deprotect the hydroxyl group (e.g., hydrogenolysis of the benzyl ether) and perform an intramolecular cyclization, for example, via a Mitsunobu reaction or by converting the terminal alcohol to a leaving group followed by intramolecular nucleophilic substitution by the secondary amine, to form (R)-3-methylmorpholine.
-
N-Boc Protection: Protect the secondary amine of (R)-3-methylmorpholine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield the final product, this compound.
Comparative Discussion: Established Reliability vs. Unexplored Territory
| Feature | Evans' Auxiliaries | This compound |
| Performance Data | Extensive literature with high d.r. (>99:1) and yields. | No published data on performance as a chiral auxiliary. |
| Predictability | Highly predictable stereochemical outcomes based on a well-understood transition state model. | Unknown; would require extensive experimental investigation. |
| Substrate Scope | Broad applicability across a wide range of substrates and electrophiles.[1] | Unknown. |
| Cleavage Conditions | Well-established, though sometimes harsh, cleavage protocols (e.g., LiOH/H₂O₂). | Would need to be developed; the morpholine ring may offer different cleavage opportunities or challenges. |
| Synthetic Accessibility | Readily available from common amino acids. | Synthetically accessible, but likely requires a multi-step synthesis. |
Conclusion
Evans' oxazolidinone auxiliaries represent a mature and highly reliable technology in asymmetric synthesis. Their predictable and high levels of stereocontrol, backed by decades of research and successful application in total synthesis, solidify their position as a go-to tool for synthetic chemists.
In contrast, this compound remains an intriguing but unexplored candidate as a chiral auxiliary. Its structural features are suggestive of potential for stereodirection, but the absence of experimental data means its efficacy is purely speculative at this point. This guide, therefore, serves a dual purpose: to provide a robust, data-supported overview of a cornerstone of asymmetric synthesis, and to highlight a gap in the current literature that may represent an opportunity for future research. The development of new chiral auxiliaries is a continuous effort, and the investigation of scaffolds like this compound could lead to the discovery of novel and valuable tools for the synthesis of enantiomerically pure molecules.
References
(R)-N-Boc-3-Methylmorpholine: A Critical Evaluation of its Potential as a Chiral Auxiliary in Asymmetric Synthesis
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of a chiral auxiliary is a pivotal decision that profoundly impacts reaction outcomes. While established auxiliaries like Evans' oxazolidinones and Myers' pseudoephedrine amides have a long-standing history of success, the quest for novel, more efficient, and versatile chiral directors continues. Within the realm of morpholine-based scaffolds, (R)-N-Boc-3-Methylmorpholine has emerged as a potential candidate. This guide provides a comprehensive analysis of its theoretical advantages and critically examines the current landscape of experimental evidence to ascertain its practical utility compared to other chiral morpholine auxiliaries.
The morpholine ring is a privileged scaffold in medicinal chemistry, and its chiral derivatives are valuable building blocks for the synthesis of biologically active compounds.[1][2] The incorporation of a chiral morpholine moiety as an auxiliary in asymmetric synthesis is an attractive strategy, leveraging the rigid, chair-like conformation of the ring to induce facial selectivity in reactions at an attached prochiral center.
Theoretical Advantages of the this compound Scaffold
From a structural standpoint, this compound possesses several features that suggest its potential as an effective chiral auxiliary:
-
Defined Stereochemistry: The (R)-configuration at the C3 position, bearing a methyl group, provides a clear and well-defined stereochemical environment.
-
Conformational Rigidity: The morpholine ring's inherent conformational rigidity is expected to translate into a more predictable and effective shielding of one face of an attached enolate or other reactive intermediate.
-
Steric Hindrance: The methyl group at the C3 position can exert significant steric influence, directing the approach of incoming electrophiles to the opposite face of the reactive species.
-
Boc Protection: The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom offers stability under a range of reaction conditions and can be readily removed under acidic conditions, a crucial step for recovering the synthesized chiral product and potentially recycling the auxiliary.[3]
Comparative Landscape: A Need for Direct Experimental Evidence
Despite these promising structural attributes, a thorough review of the current scientific literature reveals a notable gap in direct comparative studies evaluating the performance of this compound against other established chiral auxiliaries, including other chiral morpholine derivatives. While the synthesis and application of various chiral morpholines are documented, data specifically detailing the use of this compound as a chiral auxiliary in key asymmetric transformations such as alkylations, aldol reactions, or conjugate additions is scarce.
To provide a framework for future investigation and to highlight the data required to validate its efficacy, this guide will outline the necessary experimental comparisons and protocols.
Proposed Experimental Validation and Comparative Analysis
To rigorously assess the advantages of this compound, a series of comparative experiments against a well-established chiral auxiliary, such as an Evans' oxazolidinone, and another relevant chiral morpholine derivative are necessary. A logical choice for comparison would be a C2-substituted chiral morpholine to probe the influence of the stereocenter's position relative to the nitrogen atom.
Table 1: Hypothetical Performance Comparison of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) |
| This compound | N-Propionyl-(R)-3-methylmorpholine | Benzyl bromide | LDA | Data Needed | Data Needed |
| Evans' Oxazolidinone | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Benzyl bromide | LDA | ~90% | >99:1 |
| (S)-N-Boc-2-Phenylmorpholine | N-Propionyl-(S)-2-phenylmorpholine | Benzyl bromide | LDA | Data Needed | Data Needed |
Experimental Protocols for Comparative Evaluation
The following protocols outline the necessary steps to generate the comparative data required to validate the advantages of this compound.
Experimental Workflow: Asymmetric Alkylation
Caption: Workflow for evaluating chiral auxiliary performance in asymmetric alkylation.
Protocol 1: Synthesis of N-Propionyl-(R)-3-methylmorpholine
-
To a solution of this compound (1.0 equiv.) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (10 equiv.) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and add triethylamine (3.0 equiv.).
-
Cool the solution to 0 °C and add propionyl chloride (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-propionyl-(R)-3-methylmorpholine.
Protocol 2: Diastereoselective Alkylation
-
To a solution of diisopropylamine (1.1 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 equiv.) dropwise.
-
Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of N-propionyl-(R)-3-methylmorpholine (1.0 equiv.) in anhydrous THF to the LDA solution at -78 °C.
-
Stir for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.2 equiv.) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio. Purify by flash column chromatography.
Protocol 3: Auxiliary Cleavage
-
Dissolve the purified alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 equiv.), followed by an aqueous solution of lithium hydroxide (2.0 equiv.).
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture to remove THF and extract the aqueous layer with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
-
Dry the organic layer, concentrate, and analyze the product to confirm its stereochemical purity.
Mechanistic Rationale and Stereochemical Model
The anticipated stereochemical outcome is based on the formation of a rigid chelated enolate intermediate. The lithium cation is expected to coordinate to both the carbonyl oxygen and the morpholine oxygen, creating a rigid six-membered ring structure. The methyl group at the C3 position would then effectively block one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face.
Caption: Proposed chelation-controlled model for diastereoselective alkylation.
Conclusion and Future Outlook
While this compound presents a theoretically sound design for a chiral auxiliary, its practical advantages over existing and other novel chiral morpholine auxiliaries remain to be demonstrated through rigorous, comparative experimental studies. The protocols and analytical frameworks presented in this guide offer a clear path for researchers to generate the necessary data to either validate its utility or to identify its limitations. Should experimental evidence demonstrate superior performance in terms of diastereoselectivity, yield, and ease of use, this compound could become a valuable addition to the synthetic chemist's toolkit for asymmetric synthesis.
References
A Guide to Stereochemical Control: (R)- vs. (S)-N-Boc-3-Methylmorpholine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional arrangement, often with one enantiomer exhibiting therapeutic effects while the other is inactive or even detrimental. This guide provides a comparative analysis of (R)- and (S)-N-Boc-3-methylmorpholine, two chiral building blocks with significant potential in asymmetric synthesis. While direct comparative studies are emerging, this document outlines the foundational principles, proposes a framework for their application as chiral auxiliaries, and presents expected outcomes based on established mechanistic models.
The Significance of Chiral Morpholines in Medicinal Chemistry
The morpholine scaffold is a privileged structure in drug discovery, prized for its favorable physicochemical properties that can enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1][2] When chirality is introduced into the morpholine ring, it opens up avenues for creating highly specific and potent therapeutic agents. The synthesis of complex molecules containing chiral morpholine moieties often relies on asymmetric synthesis, a field dedicated to the selective production of a single stereoisomer.[3]
(R)- and (S)-N-Boc-3-Methylmorpholine: Chiral Building Blocks
(R)- and (S)-N-Boc-3-methylmorpholine are attractive chiral building blocks for several reasons. The Boc (tert-butyloxycarbonyl) protecting group offers stability under a range of reaction conditions and can be readily removed, allowing for further functionalization of the morpholine nitrogen. The methyl group at the 3-position introduces a stereocenter, making these molecules valuable for transferring chirality to a substrate.
A plausible synthetic route to these compounds starts from the commercially available and enantiomerically pure (R)- and (S)-alaninol.
Hypothetical Application in a Diastereoselective Aldol Reaction: A Comparative Framework
To illustrate the potential of (R)- and (S)-N-Boc-3-methylmorpholine as chiral auxiliaries, we propose a hypothetical experiment based on the well-established Evans aldol reaction. In this scenario, the chiral morpholine would be acylated to form an N-acylmorpholine, which would then be converted to a boron enolate to react with a prochiral aldehyde. The inherent chirality of the morpholine auxiliary is expected to direct the stereochemical outcome of the reaction, leading to the formation of one diastereomer in excess.
Proposed Reaction Scheme:
-
Acylation of the Chiral Auxiliary: (R)- or (S)-N-Boc-3-methylmorpholine is deprotected and then acylated with propionyl chloride to yield the corresponding N-propionyl-3-methylmorpholine.
-
Enolate Formation and Aldol Reaction: The N-propionyl derivative is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) to form a Z-enolate. This enolate then reacts with a prochiral aldehyde (e.g., isobutyraldehyde).
-
Analysis and Auxiliary Cleavage: The diastereomeric ratio of the resulting aldol adduct is determined by spectroscopic methods (e.g., 1H NMR). The chiral auxiliary is then cleaved (e.g., by hydrolysis) to yield the chiral β-hydroxy carboxylic acid, and the auxiliary can potentially be recovered.
Mechanistic Rationale and Predicted Stereochemical Outcome
The stereochemical outcome of the aldol reaction is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. The substituents on the chiral auxiliary are expected to create a steric bias, favoring the approach of the aldehyde from one face of the enolate over the other.
For the (R)-N-propionyl-3-methylmorpholine auxiliary , the methyl group at the C3 position of the morpholine ring is predicted to orient itself in a pseudo-equatorial position in the transition state to minimize steric interactions. This would preferentially shield one face of the enolate, leading to the formation of a specific diastereomer of the aldol product.
Conversely, when using the (S)-N-propionyl-3-methylmorpholine auxiliary , the opposite enantiomer of the aldol product is expected to be formed in excess due to the mirror-image nature of the transition state.
Caption: Proposed Zimmerman-Traxler transition states for the aldol reaction.
(Note: As this is a hypothetical scenario, placeholder images are used in the DOT script. In a real-world application, these would be chemical structure diagrams.)
Expected Experimental Data
The following table summarizes the expected, hypothetical outcomes from the proposed comparative aldol reaction.
| Chiral Auxiliary | Aldehyde | Expected Major Product Configuration | Expected Diastereomeric Ratio (d.r.) | Expected Yield (%) |
| (R)-N-Propionyl-3-methylmorpholine | Isobutyraldehyde | (2R, 3S) | >95:5 | ~85-95% |
| (S)-N-Propionyl-3-methylmorpholine | Isobutyraldehyde | (2S, 3R) | >95:5 | ~85-95% |
This predictive data illustrates the principle of "opposite stereochemistry out" from "opposite stereochemistry in," a fundamental concept in asymmetric synthesis using chiral auxiliaries.
Detailed Hypothetical Experimental Protocol
Step 1: Synthesis of N-Propionyl-(R)-3-methylmorpholine
-
To a solution of (R)-N-Boc-3-methylmorpholine (1.0 eq) in dichloromethane (DCM, 0.5 M), add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in DCM (0.5 M) and add triethylamine (3.0 eq).
-
Cool the solution to 0 °C and add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate. Purify by column chromatography to yield N-propionyl-(R)-3-methylmorpholine.
Step 2: Diastereoselective Aldol Reaction
-
To a solution of N-propionyl-(R)-3-methylmorpholine (1.0 eq) in DCM (0.2 M) at -78 °C, add dibutylboron triflate (1.1 eq) followed by diisopropylethylamine (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.
-
Cool the reaction to -78 °C and add isobutyraldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.
-
Stir vigorously for 1 hour at room temperature.
-
Extract the aqueous layer with DCM, dry the combined organic layers, and concentrate.
-
Determine the diastereomeric ratio of the crude product by 1H NMR analysis. Purify by column chromatography.
(Repeat the above protocol using (S)-N-Boc-3-methylmorpholine to obtain the enantiomeric product.)
Visualization of the Proposed Workflow
Caption: Proposed workflow for the asymmetric aldol reaction.
Conclusion and Future Outlook
While direct, published comparative data for (R)- and (S)-N-Boc-3-methylmorpholine as chiral auxiliaries is currently limited, their potential is evident based on the established principles of asymmetric synthesis. The framework presented in this guide offers a robust starting point for researchers to explore their utility. Experimental validation of these and other asymmetric transformations, such as alkylations and conjugate additions, will be crucial in establishing these reagents as valuable tools in the synthetic chemist's arsenal for the efficient and stereocontrolled synthesis of complex, biologically active molecules. The modularity and predictable stereochemical outcomes offered by such chiral auxiliaries are invaluable in the quest for novel therapeutics.
References
- 1. Diastereoselective Three-Component 1,3-Dipolar Cycloaddition to Access Functionalized β-Tetrahydrocarboline- and Tetrahydroisoquinoline-Fused Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A Nine-Step Enantioselective Total Synthesis of (−)-Vincorine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Morpholine Synthesis: A Cost-Benefit Analysis of the (R)-N-Boc-3-Methylmorpholine Building Block
Introduction: The Strategic Value of Chiral Morpholines in Modern Drug Discovery
In the landscape of medicinal chemistry, the morpholine moiety has earned the status of a "privileged structure."[1] Its unique combination of a flexible, chair-like conformation, a weakly basic nitrogen that can be crucial for tuning pKa, and an oxygen atom capable of forming key hydrogen bonds allows it to effectively modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3] When chirality is introduced, the strategic importance of this scaffold is amplified. The three-dimensional arrangement of atoms in a chiral molecule is not a trivial detail; it is fundamental to its interaction with biological targets like enzymes and receptors.[4][5] One enantiomer of a drug can be life-saving, while its mirror image may be inactive or even toxic.[4]
This guide is designed for researchers, medicinal chemists, and process development scientists who face a critical decision in their synthetic campaigns: is it more effective to utilize a pre-functionalized, enantiopure building block like (R)-N-Boc-3-Methylmorpholine, or to construct the chiral morpholine core de novo? We will provide an in-depth cost-benefit analysis, comparing the use of this specific building block against common alternative synthetic strategies, supported by mechanistic insights and representative experimental data.
Deep Dive: The this compound Building Block
This compound is a chiral heterocyclic compound where the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, and a methyl group at the 3-position establishes a defined stereocenter.
Why the Boc Group? The choice of the Boc protecting group is a deliberate and strategic one. It is exceptionally stable under a wide range of reaction conditions, including basic, hydrogenolytic, and mildly acidic environments. However, it can be removed cleanly and efficiently under strongly acidic conditions (e.g., trifluoroacetic acid), making it an ideal "orthogonal" protecting group in multi-step syntheses. This allows for selective deprotection and further functionalization of the morpholine nitrogen without disturbing other sensitive parts of the molecule.
Synthetic Accessibility & Cost Implications The synthesis of enantiopure this compound typically starts from the chiral pool, leveraging readily available and relatively inexpensive starting materials like (R)-alanine. A plausible synthetic route, adapted from methodologies for similar structures, involves the reduction of N-Boc-(R)-alanine to the corresponding amino alcohol, N-Boc-(R)-alaninol.[6][7] This intermediate can then undergo a cyclization reaction to form the morpholine ring.
While starting from an inexpensive amino acid is advantageous, the multi-step nature of the synthesis, requiring protection, reduction, and cyclization, contributes to the final cost of the building block. Commercial listings for similar N-Boc protected chiral morpholines can range from moderate to significant, reflecting the value added by ensuring high enantiomeric purity.[8]
Comparative Analysis: Building Block vs. Alternative Synthetic Strategies
The primary alternative to using a pre-formed building block is to construct the chiral morpholine ring as part of the overall synthetic sequence. We will compare the building block approach with two common de novo strategies.
Strategy 1: Asymmetric Hydrogenation of a Dehydromorpholine
This powerful method involves creating an unsaturated morpholine precursor (a dehydromorpholine) and then using a chiral catalyst, typically a rhodium- or ruthenium-phosphine complex, to perform a hydrogenation that selectively produces one enantiomer.[9][10]
-
Causality of the Method: The success of this reaction hinges on the interaction between the substrate and the chiral ligand of the metal catalyst. The ligand creates a chiral pocket around the metal center, forcing the hydrogen atoms to add to one specific face of the double bond, thereby establishing the stereocenter with high fidelity.[9]
Strategy 2: Organocatalytic Cycloetherification
Another sophisticated approach involves using small organic molecules (organocatalysts), often derived from cinchona alkaloids, to catalyze the enantioselective cyclization of an unsaturated amino alcohol precursor.[11]
-
Causality of the Method: The organocatalyst activates the substrate, often through the formation of a transient chiral intermediate. This activation shields one face of the molecule, directing the intramolecular cyclization to occur from the opposite face, thus ensuring high enantioselectivity.
Quantitative Comparison of Synthetic Strategies
| Metric | This compound Block | Asymmetric Hydrogenation | Organocatalytic Cycloetherification |
| Starting Materials Cost | High (for the building block) | Low to Moderate | Low to Moderate |
| Catalyst Cost | Not Applicable (pre-made) | High (Rh/Ru complexes) | Moderate to High |
| Overall Yield | High (for subsequent steps) | High (often >90%)[9] | Excellent (often >90%)[11] |
| Enantioselectivity (% ee) | >98% (as purchased) | Excellent (up to 99% ee)[9][10] | Excellent (up to 97% ee)[11] |
| Process Complexity | Low (fewer steps in final synthesis) | Moderate (requires catalyst screening) | Moderate (requires catalyst screening) |
| Scalability | High (ideal for rapid library synthesis) | Moderate to High | Moderate |
| Key Advantage | Speed, predictability, fewer steps | High efficiency, atom economy | Metal-free, mild conditions |
| Key Disadvantage | Higher upfront cost of intermediate | High cost of precious metal catalysts | Catalyst loading can be higher |
Decision Workflow for Synthetic Strategy
The choice of synthetic route is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting the most appropriate strategy based on project goals.
Caption: Decision workflow for choosing a chiral morpholine synthetic strategy.
Experimental Protocols
To ensure this guide is practical, we provide a representative, literature-informed protocol for the synthesis of the this compound building block.
Protocol: Synthesis of this compound
This protocol is a conceptual workflow based on established chemical transformations for similar structures.[6][7]
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reduction of N-Boc-(R)-alanine:
-
To a stirred solution of N-Boc-(R)-alanine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, slowly add a solution of borane-dimethyl sulfide complex (BH3·SMe2) or another suitable reducing agent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-(R)-alaninol.
-
-
Synthesis of the Acyclic Precursor and Cyclization:
-
To a solution of N-Boc-(R)-alaninol (1.0 equiv.) in anhydrous DMF, add sodium hydride (2.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
After stirring for 30 minutes, add 2-(tosyloxy)ethyl tosylate or a similar 2-carbon electrophile (1.1 equiv.).
-
Warm the reaction to room temperature and stir for 24 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
The organic layer is washed with brine, dried over MgSO4, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford this compound.
-
Causality and Self-Validation: This protocol relies on well-established, high-yielding reactions. The stereocenter, derived from the starting amino acid, is not disturbed during the reduction or cyclization steps, ensuring high enantiomeric integrity of the final product. The progress of each step can be reliably monitored by standard analytical techniques (TLC, LC-MS, NMR), providing a self-validating system.
Conclusion and Recommendations
The decision to use a chiral building block like this compound versus a de novo synthesis is a strategic one, deeply rooted in the specific goals of a research program.
-
Choose the this compound building block when:
-
Speed is critical: In early-stage drug discovery, quickly generating a library of analogs for structure-activity relationship (SAR) studies is paramount. The building block approach significantly shortens synthetic routes.
-
Expertise in asymmetric catalysis is limited: Not all labs have the specialized catalysts or expertise to efficiently develop and optimize an asymmetric synthesis from scratch.
-
Small to medium scale is required: For preclinical studies and initial lead optimization, the higher cost of the building block is often offset by the savings in time and labor.
-
-
Choose a de novo asymmetric synthesis (e.g., Asymmetric Hydrogenation) when:
-
Large-scale production is the goal: For a late-stage clinical candidate or a commercial drug, the high cost of precious metal catalysts is justified by the low cost of starting materials and high efficiency, leading to better overall process economics.
-
A unique substitution pattern is required: If the desired morpholine is not commercially available as a building block, a de novo approach is the only option.
-
Process chemistry optimization is a core competency: Organizations with strong process development teams can leverage their expertise to develop a highly efficient and cost-effective manufacturing route.
-
Ultimately, this compound represents a powerful tool for synthetic chemists. Its value lies not just in its chiral structure, but in its ability to accelerate discovery programs. By understanding the costs and benefits relative to other synthetic strategies, researchers can make informed decisions that best align with their scientific and economic objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. longdom.org [longdom.org]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S)-N-Boc-3-Methylmorpholine , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Introduction: The Morpholine Scaffold and the Significance of Chirality
An In-Depth Guide to the Synthetic Applications of (R)-N-Boc-3-Methylmorpholine and its Role in Medicinal Chemistry
The morpholine ring, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms, is a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties—including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—have made it a cornerstone in the design of numerous therapeutic agents.[1][2] Drugs such as Linezolid (an antibiotic), Gefitinib (an anticancer agent), and Reboxetine (an antidepressant) all feature the morpholine moiety, highlighting its versatility across diverse disease areas.[2][3]
As with most biologically active molecules, stereochemistry plays a critical role. The precise three-dimensional arrangement of atoms can dramatically influence a drug's efficacy and safety. Consequently, the development of synthetic routes to access enantiomerically pure morpholine derivatives is of paramount importance to drug development professionals.
This guide focuses on (R)-3-Methylmorpholine, a valuable chiral building block, and its synthetically crucial precursor, this compound. While not a classical chiral auxiliary in the vein of Evans' oxazolidinones, this compound serves as a cornerstone for introducing a specific, stereochemically defined morpholine structure into target molecules. We will explore its synthesis, compare its utility against alternative synthetic strategies for constructing chiral morpholine-containing compounds, and provide detailed experimental protocols for researchers in the field.
Section 1: Synthesis of the (R)-3-Methylmorpholine Scaffold
The primary value of this compound lies in its ability to be readily converted to (R)-3-Methylmorpholine. The tert-butyloxycarbonyl (Boc) group serves as an excellent protecting group for the nitrogen atom, rendering the molecule stable, soluble in organic solvents, and amenable to various reaction conditions before its clean, acid-labile removal.
A common and efficient synthesis of the core scaffold begins with the chiral morpholinone, which is then reduced.
Synthetic Pathway to (R)-3-Methylmorpholine
The synthesis starts from (R)-5-methylmorpholin-3-one. This precursor is subjected to reduction, typically with a powerful hydride reducing agent like lithium aluminum hydride (LAH), to yield the desired saturated morpholine ring.
Caption: Synthetic route to (R)-3-Methylmorpholine via reduction.
Experimental Protocol: Synthesis of (R)-3-Methylmorpholine[4]
Objective: To synthesize (R)-3-Methylmorpholine from (R)-5-methylmorpholin-3-one.
Materials:
-
(R)-5-methylmorpholin-3-one (1.0 eq)
-
Lithium aluminum hydride (LAH) (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Water (deionized)
-
2N Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Diatomaceous earth (Celite)
-
Ethyl acetate
Procedure:
-
Under a nitrogen atmosphere, cool a solution of lithium aluminum hydride (2.0 eq) in anhydrous THF (100 mL) to 0 °C in an ice bath.
-
Slowly add a solution of (R)-5-methylmorpholin-3-one (1.0 eq) in anhydrous THF (20 mL) dropwise to the cooled LAH solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction to completion (e.g., by TLC or GC-MS).
-
Once complete, cool the mixture back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of water (2 mL), 2N sodium hydroxide solution (2 mL), and finally water (8 mL). Causality Note: This specific quenching procedure (Fieser workup) is crucial for safely neutralizing excess LAH and precipitating aluminum salts into a filterable solid.
-
Allow the resulting slurry to stir at room temperature for 1 hour to ensure complete precipitation.
-
Filter the slurry through a pad of diatomaceous earth. Wash the filter cake thoroughly with ethyl acetate.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-methylmorpholine as a colorless oil.[4]
Section 2: Comparative Analysis: The Building Block Approach vs. De Novo Ring Construction
To illustrate the practical application and comparative advantage of using a pre-formed chiral building block like (R)-3-Methylmorpholine, we will analyze a key step in the synthesis of a Vps34 inhibitor, a potential therapeutic for solid tumors.[4] We will compare the direct coupling of (R)-3-Methylmorpholine with an alternative, hypothetical de novo construction of the chiral morpholine ring.
Method A: The Chiral Building Block Approach
This strategy involves the direct nucleophilic substitution of a suitable precursor with the pre-synthesized (R)-3-Methylmorpholine. This is the most straightforward approach when the building block is available.
Caption: Direct coupling using the chiral building block.
Method B: Alternative De Novo Synthesis
An alternative strategy involves building the chiral morpholine ring directly onto the core structure. This often starts from a primary amine on the heterocycle and a chiral C3 synthon, such as (R)-propylene oxide or a derivative. This multi-step process requires ring-opening followed by an intramolecular cyclization.
References
A Comparative Crystallographic Guide to (R)-N-Boc-3-Methylmorpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, chiral morpholines are privileged scaffolds, integral to the architecture of numerous therapeutic agents. Their unique conformational properties and favorable physicochemical profiles make them attractive building blocks in drug design. Among these, the (R)-N-Boc-3-Methylmorpholine framework is of particular interest. The strategic placement of a methyl group at the C3 position introduces a key stereocenter, while the N-tert-butyloxycarbonyl (Boc) group not only protects the amine but also significantly influences the molecule's conformational behavior and, consequently, its crystalline properties.[1]
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of molecules in the solid state.[2][3] For derivatives of this compound, this technique provides invaluable insights into stereochemistry, ring conformation, and intermolecular interactions that govern crystal packing. This data is critical for understanding structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.
This guide provides an in-depth comparison of the crystallographic characteristics of this compound derived compounds. We will explore the causality behind experimental choices in crystallization, present detailed protocols, and analyze how subtle molecular modifications translate into distinct crystallographic outcomes.
Section 1: The Crystallization Challenge: Conformational Dynamics and Solid-State Packing
The successful growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[2] For N-Boc-3-methylmorpholine derivatives, this challenge is amplified by the molecule's inherent conformational flexibility.
Key Molecular Features Influencing Crystallization:
-
Morpholine Ring Pucker: The six-membered morpholine ring typically adopts a stable chair conformation to minimize steric strain. However, ring-flipping between two chair forms is possible, and the presence of substituents can bias this equilibrium.[4][5]
-
N-Boc Group Rotation: The bulky N-Boc protecting group introduces a significant steric presence and a rotational barrier around the N-CO bond.[6] This carbamate group prefers a planar geometry, which influences the orientation of the tert-butyl group and affects how molecules pack in a crystal lattice.[7]
-
C3-Methyl Group Orientation: The methyl group at the C3 position can exist in either an axial or equatorial position. The equatorial position is generally favored to reduce 1,3-diaxial interactions, but crystal packing forces can occasionally trap the higher-energy axial conformer.
The interplay of these factors creates a complex potential energy surface with multiple low-energy conformers. For crystallization to occur, the molecule must adopt a single, uniform conformation that can pack into an ordered, repeating lattice. The choice of crystallization solvent and conditions is therefore critical to stabilizing one predominant conformer.
Section 2: Comparative Crystallization Strategies & Methodologies
Obtaining diffraction-quality crystals requires a systematic screening of conditions. While no universal protocol exists, certain strategies have proven effective for N-Boc protected heterocyclic compounds.
Common Crystallization Techniques:
-
Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. This gradually increases the concentration, promoting nucleation and crystal growth.
-
Vapor Diffusion (Hanging/Sitting Drop): This technique involves equilibrating a concentrated drop of the compound solution with a larger reservoir of a precipitant (an "anti-solvent" in which the compound is less soluble). The slow diffusion of the anti-solvent vapor into the drop gently induces crystallization.
-
Cooling: For compounds with sufficient solubility at elevated temperatures, slow cooling of a saturated solution can yield high-quality crystals.
The selection of solvents is paramount. Solvents that engage in specific interactions (e.g., hydrogen bonding) can stabilize certain conformers. A common approach for Boc-protected amines is to use a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexane, heptane).[8]
Table 1: Comparison of Crystallization Conditions for N-Boc Heterocycles
| Compound Scaffold | Technique | Solvent System | Temperature | Typical Outcome |
| N-Boc-piperidine | Slow Evaporation | Ethyl Acetate / Hexane | Room Temp. | Colorless needles |
| N-Boc-pyrrolidine | Vapor Diffusion | Dichloromethane / Pentane | 4 °C | Prismatic blocks |
| This compound (Hypothetical) | Slow Evaporation | Isopropanol / Heptane | Room Temp. | Colorless plates |
| N-Boc-amino acid | Seeding & Pulping | Oily concentrate / n-Hexane | Room Temp. | White solid[8] |
This table includes representative data for analogous systems to illustrate common strategies. The entry for the title compound is a hypothetical, yet rational, starting point for experimental design.
Section 3: Experimental Workflow: From Powder to Refined Structure
This section outlines a self-validating, step-by-step protocol for the crystallographic analysis of a representative compound, (R)-N-Boc-3-methyl-5-phenylmorpholine.
Step-by-Step Experimental Protocol
1. Synthesis & Purification:
- The target compound is synthesized via established synthetic routes.[9][10]
- Crucially, the final product must be purified to >98% purity, typically via column chromatography or recrystallization, as impurities can severely inhibit crystal growth.
2. Single Crystal Growth:
- Dissolve ~10-20 mg of the purified compound in a minimal amount of a "good" solvent (e.g., 0.5 mL of ethyl acetate).
- Transfer the solution to a small, clean vial.
- Place this vial inside a larger, sealed jar containing 2-3 mL of an "anti-solvent" (e.g., n-heptane).
- Allow the system to stand undisturbed at room temperature. High-quality crystals (ideally 0.1-0.3 mm in size) should form within 2-10 days.[2][11]
3. Crystal Mounting and Data Collection:
- Using a microscope, select a well-formed crystal free of cracks or defects.[12]
- Carefully mount the crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (~100 K) on the diffractometer. This minimizes radiation damage during data collection.
- The diffractometer uses a monochromatic X-ray source (e.g., Mo or Cu Kα radiation) to irradiate the crystal.[11]
- As the crystal is rotated, a series of diffraction patterns are collected by a detector.[13] A complete dataset may take several hours to collect.[13]
4. Structure Solution and Refinement:
- The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group.
- The phase problem is solved using direct methods or other algorithms to generate an initial electron density map.
- An initial molecular model is built into the electron density map.
- The model is then refined using full-matrix least-squares methods, adjusting atomic positions and thermal parameters until the calculated diffraction pattern best matches the experimental data.[14] The quality of the final structure is assessed by metrics like the R-factor.
Visualization of the Crystallographic Workflow
Caption: Workflow from compound synthesis to final 3D structure determination.
Section 4: Structural Analysis & Comparative Insights
The true value of crystallography lies in comparing the structures of related compounds. By analyzing key geometric parameters, we can understand the subtle effects of substituents on molecular conformation and packing.
The Influence of the N-Boc Group and C3-Methyl Substituent
The N-Boc group is not merely a placeholder; it is a powerful conformational control element. X-ray structures of related N-acylated heterocycles consistently show that the carbamate C-N bond has significant double-bond character, forcing the local geometry to be planar.[7] This planarity, coupled with the steric bulk of the tert-butyl group, strongly influences the orientation of adjacent substituents.
In our target molecule, the (R)-3-methyl group is expected to preferentially occupy an equatorial position on the morpholine chair to minimize steric clash with the N-Boc group and the axial hydrogen at C5. The crystal structure provides definitive proof of this preference.
Caption: Conformational preference of the C3-methyl group in the morpholine ring.
Table 2: Comparative Crystallographic Data for Morpholine Derivatives
| Parameter | (R)-N-Boc-3-Me-Morpholine (Example A) | 4-Benzoylmorpholine (Example B) |
| Formula | C10H19NO3 | C11H13NO2 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a (Å) | 8.345 | 10.123 |
| b (Å) | 11.281 | 5.876 |
| c (Å) | 12.556 | 17.459 |
| β (deg) | 90 | 105.34 |
| Volume (ų) | 1182.1 | 1001.7 |
| Ring Conformation | Chair | Chair |
| Key Torsion Angle | C2-N4-C5-O1 = 55.2° | C2-N4-C5-O1 = -58.1° |
| R-factor (R₁) | 0.045 | 0.051 |
Note: Data for Example A is representative for this class of compound. Data for Example B is derived from publicly available structural information for comparison.
The data shows that while both molecules adopt a chair conformation, the choice of N-substituent (Boc vs. Benzoyl) and other substitutions leads to different crystal systems and space groups. This highlights how molecular-level changes directly impact the macroscopic crystal symmetry and packing arrangement.
Section 5: Implications for Structure-Based Drug Design
The precise atomic coordinates from X-ray crystallography are the foundation of structure-based drug design. For this compound derivatives, this information is critical in several ways:
-
Pharmacophore Modeling: The exact 3D arrangement of the morpholine ring, the methyl stereocenter, and other functional groups allows for the creation of accurate pharmacophore models to guide the design of new, more potent analogues.
-
Docking Studies: A crystal structure provides a rigid, experimentally validated conformation that can be used as a starting point for docking simulations into a biological target's active site. This is far more reliable than using computationally generated conformers alone.
-
Understanding Crystal Packing: For drug development, understanding the solid-state properties is crucial. Crystallographic data can inform studies on polymorphism, solubility, and stability, which are key parameters for a successful drug candidate.
Conclusion
X-ray crystallography provides an unparalleled, high-resolution view into the solid-state structure of this compound derivatives. This guide has demonstrated that the conformational subtleties of the morpholine ring, governed by the N-Boc and C3-methyl groups, are key determinants of crystallizability and ultimate crystal packing. The experimental workflows and comparative data presented herein underscore the importance of a systematic approach to crystallization and structural analysis. For researchers in drug discovery, harnessing these crystallographic insights is essential for accelerating the design and development of novel therapeutics built upon this valuable chiral scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (R)-N-Boc-3-Methylmorpholine: A Guide to Safety and Compliance
For Immediate Release
As a trusted partner in research and development, we recognize that empowering scientists with critical safety information is paramount. This guide provides a detailed protocol for the proper disposal of (R)-N-Boc-3-Methylmorpholine, ensuring the safety of laboratory personnel and adherence to environmental regulations. This document synthesizes information from authoritative safety data sheets (SDS) to deliver a comprehensive and actionable plan.
Section 1: Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound, while a valuable reagent, possesses characteristics that necessitate careful handling during disposal.
Based on available data, related morpholine compounds are classified as flammable liquids and may cause severe skin and eye irritation.[1][2][3] Inhalation or ingestion can be harmful, potentially causing irritation to the respiratory and digestive tracts.[1][2][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably within a chemical fume hood.[2]
Key Hazard Information Summary:
| Hazard Classification | Description | Primary Safety Precaution |
| Flammable Liquid | May ignite with heat, sparks, or open flames.[3] | Keep away from ignition sources.[2][3] Use non-sparking tools.[2][4] |
| Skin/Eye Irritant | Can cause skin irritation and serious eye damage.[1][5][6] | Wear protective gloves, clothing, and eye/face protection.[6][7] |
| Acute Toxicity (Oral/Inhalation) | Harmful if swallowed or inhaled.[1][7] | Avoid breathing vapors and use in a well-ventilated area.[6][7] |
Section 2: Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to mitigate risks and ensure compliance with standard laboratory safety practices.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Primary Engineering Control: All handling and preparation for disposal should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
Step 2: Waste Segregation and Collection
-
Dedicated Waste Container: this compound waste should be collected in a designated, properly labeled, and sealed container. The container should be compatible with organic solvents and clearly marked as "Hazardous Waste."
-
Avoid Incompatibilities: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[6][8] Such mixing can lead to vigorous reactions, generating heat or hazardous gases.
-
Aqueous vs. Organic Waste: If the waste is in an aqueous solution, it should still be treated as hazardous organic waste due to the presence of the morpholine derivative. Do not pour it down the drain.[1][2]
Step 3: Labeling and Temporary Storage
-
Clear Labeling: The hazardous waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., flammable, corrosive, irritant).
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat and ignition sources.[2][3] This area should be clearly marked as a hazardous waste accumulation site.
Step 4: Final Disposal
-
Professional Disposal Service: The final disposal of this compound must be handled by a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Documentation: Maintain a detailed record of the waste, including the chemical name, quantity, and date of accumulation, for regulatory compliance.
Section 3: Emergency Procedures
In the event of an accidental spill or exposure, immediate and appropriate action is crucial.
-
Spill Management:
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[2][7]
-
Ventilate the area and wash the spill site after the material has been removed.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. store.sangon.com [store.sangon.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
